molecular formula C114H118N4O33 B12384223 CbzNH-PEG8-amide-bis(pentayl-5OBz)

CbzNH-PEG8-amide-bis(pentayl-5OBz)

カタログ番号: B12384223
分子量: 2072.2 g/mol
InChIキー: CIDVENIIHKNHNM-NUETZRLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CbzNH-PEG8-amide-bis(pentayl-5OBz) is a useful research compound. Its molecular formula is C114H118N4O33 and its molecular weight is 2072.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality CbzNH-PEG8-amide-bis(pentayl-5OBz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CbzNH-PEG8-amide-bis(pentayl-5OBz) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C114H118N4O33

分子量

2072.2 g/mol

IUPAC名

[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate

InChI

InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1

InChIキー

CIDVENIIHKNHNM-NUETZRLOSA-N

異性体SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

正規SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

CbzNH-PEG8-amide-bis(pentyl-5OBz) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex heterobifunctional molecule that, based on its constituent parts, is designed for use in advanced bioconjugation, particularly in the field of targeted therapeutics. Its structure suggests a role as a linker, likely for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][2][3][4][5][6] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]

This molecule incorporates three key features:

  • A Carboxybenzyl (Cbz)-protected amine , which provides a stable, selectively removable protecting group for a primary or secondary amine. This allows for controlled, sequential synthesis of more complex conjugates.

  • An 8-unit polyethylene (B3416737) glycol (PEG8) chain , a hydrophilic and flexible spacer. PEG linkers are widely used in PROTACs to improve solubility, cell permeability, and pharmacokinetic properties.[2][4] The length of the PEG chain is a crucial parameter that can be optimized to achieve efficient degradation of the target protein.[2]

  • A bis(pentyl-5OBz) amide moiety , which represents the functional or "warhead" end of the molecule. The exact nature of "OBz" can vary, but it often refers to a benzoyl or related aromatic group, which may serve as a ligand for a protein of interest.

This guide provides a detailed overview of the inferred chemical structure, properties, and potential applications of CbzNH-PEG8-amide-bis(pentyl-5OBz).

Chemical Structure and Properties

While public data on this specific molecule is limited, its structure can be inferred from its name and related compounds. The structure likely consists of a Cbz-protected PEG8 linker core that is connected via an amide bond to a central scaffold bearing two pentyl-benzoyl groups.

Inferred Chemical Structure:

G Cbz Cbz-NH PEG1 -(CH2CH2O)7- Cbz->PEG1 PEG2 CH2CH2 PEG1->PEG2 Amide_C C=O PEG2->Amide_C Amide_N N Amide_C->Amide_N Pentyl1 -(CH2)5-OBz Amide_N->Pentyl1 Pentyl2 -(CH2)5-OBz Amide_N->Pentyl2

Caption: Inferred structure of CbzNH-PEG8-amide-bis(pentyl-5OBz).

Quantitative Data Summary

The following table summarizes the key chemical and physical properties. Note that some of this data is calculated based on the inferred structure, as specific experimental data for this exact molecule is not widely available.

PropertyValueSource/Method
Molecular Formula C₁₁₄H₁₁₈N₄O₃₃ChemScene[7]
Molecular Weight 2072.16 g/mol ChemScene[7]
Appearance White to off-white solid or viscous oilTypical for PEG compounds
Purity >95% (typically verified by HPLC and NMR)Supplier Data[8]
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in waterBroadPharm[9]
Storage Conditions -20°C, protected from light and moistureMedChemExpress[6]

Applications in Drug Discovery

The primary application of CbzNH-PEG8-amide-bis(pentyl-5OBz) is as a building block in the synthesis of targeted therapeutics.

  • PROTAC Development: This molecule is well-suited for use as a PROTAC linker.[1][5][10] The Cbz-protected amine can be deprotected and coupled to an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).[3] The bis(pentyl-5OBz) moiety could function as the warhead that binds to the protein of interest, or it could be a precursor that is further modified. The PEG8 chain provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex.[2][4]

  • Antibody-Drug Conjugates (ADCs): This molecule has also been described as a cleavable ADC linker.[11][12] In this context, the linker would be attached to an antibody, and the "bis(pentyl-5OBz)" end would be attached to a cytotoxic payload. The linker is designed to be stable in circulation and release the payload upon internalization into a target cell.

Experimental Protocols

Below are representative protocols for key experimental steps involving a molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz).

1. Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to liberate the free amine, which is then available for subsequent coupling reactions.

  • Reagents and Materials:

    • CbzNH-PEG8-amide-bis(pentyl-5OBz)

    • Palladium on carbon (Pd/C, 10 wt%)

    • Methanol (B129727) (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Inert gas (Argon or Nitrogen)

    • Filter agent (e.g., Celite®)

  • Procedure:

    • Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

    • Carefully add a catalytic amount of Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-PEG8-amide-bis(pentyl-5OBz), which can often be used in the next step without further purification.

2. Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand to form a PROTAC.

  • Reagents and Materials:

    • H₂N-PEG8-amide-bis(pentyl-5OBz) (from the deprotection step)

    • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 equivalents)

    • Coupling agent, e.g., HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each)

    • Aprotic polar solvent (e.g., DMF or DMSO)

    • Tertiary amine base, e.g., DIPEA or TEA (3-4 equivalents)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.

    • Add the coupling agent (HATU) and the amine base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the H₂N-PEG8-amide-bis(pentyl-5OBz) in a minimal amount of anhydrous DMF.

    • Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Signaling Pathways and Workflows

PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.[4] The workflow is a multi-step biological process.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->E3 Recycled E3->Ternary Recruited PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Synthetic Workflow for PROTAC Assembly

The synthesis of a final PROTAC molecule using CbzNH-PEG8-amide-bis(pentyl-5OBz) follows a logical chemical workflow.

Synthesis_Workflow Start CbzNH-PEG8-amide-bis(pentyl-5OBz) Step1 Cbz Deprotection (H2, Pd/C) Start->Step1 Intermediate H2N-PEG8-amide-bis(pentyl-5OBz) Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA) Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Caption: Synthetic workflow for assembling a PROTAC.

References

A Technical Guide to the Application of Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs): A Focus on CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research applications and detailed experimental data for the novel chemical entity CbzNH-PEG8-amide-bis(pentyl-5OBz) are not yet publicly available in peer-reviewed literature, its chemical structure strongly indicates its use as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will, therefore, provide an in-depth technical overview of the role and application of such molecules in PROTAC-based research, drawing upon the established principles of its constituent parts.

The Role of CbzNH-PEG8-amide-bis(pentyl-5OBz) in PROTACs

PROTACs are innovative heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The structure of CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests it is a versatile building block for PROTAC synthesis:

  • CbzNH-PEG8-amide : This is a polyethylene (B3416737) glycol (PEG) linker of eight units, which is a common choice in PROTAC design.[4][5] PEG linkers are known to be hydrophilic and flexible, which can improve the solubility and cell permeability of the final PROTAC molecule.[2] The length of the PEG chain is a critical parameter that is often optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[4] The Cbz (carboxybenzyl) group is a well-known protecting group for the amine functionality, which would likely be deprotected in a later synthetic step to allow for conjugation to either the target protein ligand or the E3 ligase ligand.

  • bis(pentyl-5OBz) : This moiety is less common and likely represents a novel component of a PROTAC. The "bis" prefix indicates two identical groups. Each group consists of a pentyl chain with a benzyl (B1604629) ether protecting group (OBz) at the 5th position. This part of the molecule could potentially be a novel ligand for an E3 ligase or a warhead for a specific target protein. The benzyl ether protecting groups would be removed in the final stages of synthesis to reveal the active functional groups.

The PROTAC Signaling Pathway

The primary function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is a key part of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.

The mechanism of action for a PROTAC can be visualized as follows:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Generalized Experimental Workflow for PROTAC Development

The development of a novel PROTAC, such as one synthesized from CbzNH-PEG8-amide-bis(pentyl-5OBz), typically follows a structured workflow from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis_Linker Synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) Deprotection_Linker Deprotection of Linker Synthesis_Linker->Deprotection_Linker Conjugation Conjugation of Linker, POI Ligand, and E3 Ligand Deprotection_Linker->Conjugation Synthesis_POI_Ligand Synthesis of POI Ligand Synthesis_POI_Ligand->Conjugation Synthesis_E3_Ligand Synthesis of E3 Ligase Ligand Synthesis_E3_Ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC Binding_Assay Ternary Complex Formation & Binding Affinity Assays Final_PROTAC->Binding_Assay Cell_Permeability Cell Permeability Assays Binding_Assay->Cell_Permeability Degradation_Assay Target Protein Degradation (e.g., Western Blot, In-Cell Western) Cell_Permeability->Degradation_Assay Functional_Assay Cellular Functional Assays (e.g., Viability, Apoptosis) Degradation_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Studies Functional_Assay->PK_PD

Caption: A generalized experimental workflow for PROTAC development.

Key Experimental Protocols in PROTAC Research

While specific protocols for a PROTAC derived from CbzNH-PEG8-amide-bis(pentyl-5OBz) are not available, the following are standard methodologies used in the field:

a. PROTAC Synthesis and Purification:

  • General Principle: The synthesis of a PROTAC involves the chemical conjugation of the three main components. This often requires the use of protecting groups, such as the Cbz and OBz groups in CbzNH-PEG8-amide-bis(pentyl-5OBz), to ensure specific and controlled reactions.

  • Methodology:

    • Synthesis of Individual Components: The target protein ligand, E3 ligase ligand, and the bifunctional linker are synthesized separately.

    • Deprotection: The protecting groups on the linker and/or ligands are removed under specific chemical conditions.

    • Conjugation: The deprotected components are reacted together, often using click chemistry or standard amide bond formation reactions, to form the final PROTAC molecule.

    • Purification: The synthesized PROTAC is purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC).

    • Characterization: The final product is characterized by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

b. Western Blotting for Protein Degradation:

  • General Principle: This technique is used to quantify the amount of the target protein in cells after treatment with the PROTAC. A decrease in the protein band intensity indicates successful degradation.

  • Methodology:

    • Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specific duration.

    • Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.

Quantitative Data in PROTAC Research

The efficacy of a PROTAC is assessed through various quantitative measurements. The following table summarizes key parameters:

ParameterDescriptionTypical Experimental Technique(s)
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, Mass Spectrometry-based proteomics
Dmax The maximum percentage of target protein degradation achieved by the PROTAC.Western Blot, In-Cell Western, Mass Spectrometry-based proteomics
Binding Affinity (Kd) The dissociation constant, which measures the strength of binding between the PROTAC and the target protein or the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation The ability of the PROTAC to bring the target protein and the E3 ligase together.SPR, FP, Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Cell Viability (IC50) The concentration of the PROTAC that inhibits 50% of cell growth or viability.MTT assay, CellTiter-Glo assay

References

An In-depth Technical Guide on the Mechanism of Action of CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, integrated with an 8-unit polyethylene (B3416737) glycol (PEG8) linker. This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a component of a PROTAC, its primary mechanism of action is to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of its mechanism of action, quantitative binding data for its core components, detailed experimental protocols for its characterization, and visualizations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: VHL-mediated Targeted Protein Degradation

The molecule CbzNH-PEG8-amide-bis(pentyl-5OBz) is a derivative of the well-characterized VHL ligand, (S, R, S)-AHPC, also known as VH032.[1][2] Its mechanism of action is intrinsically linked to its role within a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] In this context, CbzNH-PEG8-amide-bis(pentyl-5OBz) serves as the VHL E3 ligase-recruiting ligand connected to a flexible PEG8 linker.

The degradation process mediated by a PROTAC incorporating this VHL ligand follows a catalytic cycle:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The formation of a stable ternary complex is a critical step for effective protein degradation.[2][3]

  • Ubiquitination : The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]

  • Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain on the POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[1]

  • PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.[1]

The PEG8 linker in CbzNH-PEG8-amide-bis(pentyl-5OBz) plays a crucial role in providing the optimal length and flexibility to facilitate the formation of a productive ternary complex. It also enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1]

Quantitative Data Presentation

Table 1: Comparative Binding Affinities of Core VHL Ligands [4][5]

CompoundBinding Affinity (Kd) to VHL
VH032185 nM
VH10144 nM
VH29890 nM

Table 2: Representative Degradation Performance of VHL-based PROTACs with PEG Linkers [1]

PROTACTarget ProteinDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)
Representative VHL-PROTAC 1Target X10-100 nM>90%
Representative VHL-PROTAC 2Target Y1-10 nM>95%

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and target protein degradation.

VHL Binding Affinity Measurement: Fluorescence Polarization (FP) Assay

This assay measures the binding of the VHL ligand to the VHL protein in a competitive format.

  • Materials :

    • Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

    • Fluorescently labeled VHL ligand (tracer)

    • Test compound (CbzNH-PEG8-amide-bis(pentyl-5OBz) or derived PROTAC)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Microplate reader with fluorescence polarization capabilities

  • Procedure :

    • A solution of the VHL protein complex and the fluorescent tracer is prepared at concentrations that result in a stable and high polarization signal.

    • Serial dilutions of the test compound are added to the wells of a microplate.

    • The VHL protein/tracer mixture is added to the wells containing the test compound.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • The fluorescence polarization is measured. The displacement of the fluorescent tracer by the test compound results in a decrease in polarization, which is used to calculate the binding affinity (IC50 or Ki).

Ternary Complex Formation: Co-Immunoprecipitation (Co-IP) Assay

This assay validates the formation of the ternary complex (POI-PROTAC-VHL) in a cellular context.

  • Materials :

    • Cells expressing the target protein and VHL

    • PROTAC molecule

    • Lysis buffer

    • Antibodies against the target protein and VHL

    • Protein A/G magnetic beads

    • Wash buffer and elution buffer

    • SDS-PAGE and Western blotting reagents

  • Procedure :

    • Cells are treated with the PROTAC molecule for a specified time.

    • Cells are lysed to release protein complexes.

    • The cell lysate is incubated with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.

    • The beads are washed to remove non-specific binders.

    • The protein complexes are eluted from the beads.

    • The eluate is analyzed by Western blotting using antibodies against both the target protein and VHL to confirm the presence of the ternary complex.[2]

Target Protein Degradation: Western Blotting

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Materials :

    • Cells expressing the target protein

    • PROTAC molecule

    • Lysis buffer

    • Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • SDS-PAGE and Western blotting reagents

  • Procedure :

    • Cells are treated with varying concentrations of the PROTAC for a set period (e.g., 24 hours).

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against the target protein and the loading control, followed by secondary antibodies.

    • The protein bands are visualized and quantified to determine the extent of degradation relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Transfer E2 E2 Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials vhl_linker CbzNH-PEG8-amide-bis(pentyl-5OBz) (VHL Ligand-Linker) start->vhl_linker poi_ligand POI Ligand (with reactive handle, e.g., -NH2) start->poi_ligand coupling Amide Coupling Reaction vhl_linker->coupling poi_ligand->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC Molecule characterization->final_protac

Caption: PROTAC Synthesis Workflow.

Logical Relationship Diagram

PROTAC_Binding_Equilibria cluster_equilibria Binding Equilibria in PROTAC System P PROTAC PT P-T Binary Complex P->PT PE P-E Binary Complex P->PE T Target (POI) T->PT TPE T-P-E Ternary Complex E E3 Ligase (VHL) E->PE E->TPE PT->TPE PE->TPE

Caption: PROTAC Binding Equilibria.

References

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. Polyethylene Glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles. The strategic use of protecting groups is paramount in the synthesis of these linkers, and the Carboxybenzyl (Cbz or Z) group plays a important role in this context. This technical guide provides a comprehensive overview of the Cbz protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols for its use.

The Carboxybenzyl (Cbz) Group: A Cornerstone in Amine Protection

The Cbz group is a widely utilized protecting group for primary and secondary amines in organic synthesis, especially in peptide synthesis and the construction of complex molecules for drug development.[1][2] Its popularity stems from its stability under a range of reaction conditions and the various methods available for its selective removal.[1][3]

Key Properties of the Cbz Group:

  • Stability: The Cbz group is stable under acidic and basic conditions, which allows for a wide range of subsequent chemical modifications to the linker or attached molecules.[4]

  • Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). This means that the Cbz group can be selectively removed without affecting Boc or Fmoc groups, and vice versa, enabling complex, multi-step synthetic strategies.[2][5]

  • Removal Conditions: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which is a mild and efficient process.[1] Alternative methods include the use of strong acids or dissolving metal reduction.[3]

The Synergy of Cbz Protection and PEG Linkers in Bioconjugation

The integration of a Cbz-protected amine into a PEG linker creates a versatile tool for bioconjugation. This is particularly valuable in the synthesis of heterobifunctional linkers, which possess two different reactive groups at their termini. A common example is a Cbz-NH-PEG-COOH linker, where one end is a Cbz-protected amine and the other is a carboxylic acid. This design allows for the sequential and controlled conjugation of different molecules.

The PEG component of the linker imparts several beneficial properties to the final bioconjugate:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC and reduces its propensity to aggregate, which is a critical factor for in vivo stability and efficacy.[6][7]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This allows for greater accumulation of the therapeutic at the target site.[6][8]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing an immunogenic response.

The Cbz group, in this context, serves to temporarily mask the amine functionality on the PEG linker during synthesis and subsequent reactions, preventing unwanted side reactions. Once the other end of the linker is conjugated (e.g., the carboxylic acid end is coupled to a drug molecule), the Cbz group can be selectively removed to reveal the amine, which can then be used for conjugation to a targeting moiety, such as a monoclonal antibody.

Quantitative Data on the Impact of PEG Linkers

The length of the PEG chain in a linker has a significant impact on the properties of the resulting bioconjugate. The following tables summarize quantitative data on the effects of PEG linker length on key parameters of Antibody-Drug Conjugates (ADCs).

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)In Vivo Half-Life (hours)Reference Molecule
No PEG~15-Homogeneous DAR 8 Conjugate[9]
PEG2~12-Homogeneous DAR 8 Conjugate[9]
PEG4~8-Homogeneous DAR 8 Conjugate[9]
PEG8~528rhTIMP-1 vs PEG20K-TIMP-1[10]
PEG12~5-Homogeneous DAR 8 Conjugate[9]
PEG24~4-Homogeneous DAR 8 Conjugate[9]

Table 2: Impact of PEG Linker Length on ADC Aggregation

ADC ConfigurationIncubation Time (days)% AggregatesReference
Non-PEGylated Control (Kadcyla®)28~8%[11]
Pendant PEG12 Linker (DAR 4)28~3%[11]
Pendant PEG12 Linker (DAR 8)28~6%[11]
Linear PEG24 Linker (DAR 4)28~4%[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Cbz-protected heterobifunctional PEG linker and its subsequent use in a typical bioconjugation workflow.

Synthesis of Cbz-NH-PEGn-COOH

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a Cbz-protected amine at one terminus and a carboxylic acid at the other.

Materials:

  • α-amino-ω-hydroxy-PEG (H₂N-PEGn-OH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent

  • Acetone (B3395972)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Cbz Protection of the Amine Terminus:

    • Dissolve H₂N-PEGn-OH (1 equivalent) in a mixture of DCM and water (1:1 v/v).

    • Add NaHCO₃ (2 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add Cbz-Cl (1.1 equivalents) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting Cbz-NH-PEGn-OH by silica gel column chromatography.

  • Oxidation of the Hydroxyl Terminus to a Carboxylic Acid:

    • Dissolve the purified Cbz-NH-PEGn-OH in acetone and cool to 0 °C.

    • Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Remove the acetone under reduced pressure and dissolve the residue in water.

    • Extract the aqueous solution with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield Cbz-NH-PEGn-COOH.

    • Further purification can be performed by recrystallization or chromatography if necessary.

Conjugation of Cbz-NH-PEGn-COOH to a Monoclonal Antibody (mAb)

This protocol outlines the steps for activating the carboxylic acid terminus of the Cbz-protected PEG linker and conjugating it to lysine (B10760008) residues on a mAb.

Materials:

  • Cbz-NH-PEGn-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Cbz-NH-PEGn-COOH (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester (Cbz-NH-PEGn-CO-NHS).

  • Conjugation to the mAb:

    • Add the activated linker solution dropwise to the mAb solution at a desired molar ratio (e.g., 10:1 linker to mAb).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

    • Purify the resulting mAb-PEGn-NH-Cbz conjugate by SEC to remove excess linker and byproducts.

Mandatory Visualizations

Logical Relationship Diagram: Orthogonal Protection Strategy

Orthogonal_Protection cluster_0 Bifunctional Linker Precursor cluster_1 Orthogonally Protected Linker cluster_2 Selective Deprotection & Conjugation cluster_3 Final Conjugates H2N-PEG-OH H2N-PEG-OH Protected_Linker Boc-NH-PEG-O-TBDMS H2N-PEG-OH->Protected_Linker Protection Steps Deprotect_Boc 1. Acidic Deprotection (TFA) 2. Conjugate Amine Protected_Linker->Deprotect_Boc Deprotect_TBDMS 1. Fluoride Deprotection (TBAF) 2. Conjugate Hydroxyl Protected_Linker->Deprotect_TBDMS Conjugate_A Molecule_A-NH-PEG-O-TBDMS Deprotect_Boc->Conjugate_A Conjugate_B Boc-NH-PEG-O-Molecule_B Deprotect_TBDMS->Conjugate_B

Caption: Orthogonal protection allows for selective deprotection and conjugation at different ends of a bifunctional linker.

Experimental Workflow: ADC Development with a Cbz-Protected Linker

ADC_Workflow Start Start: Cbz-NH-PEG-COOH Linker Activate_Linker Activate Carboxyl Group (e.g., NHS ester formation) Start->Activate_Linker Attach_Drug Conjugate to Payload (Drug) Activate_Linker->Attach_Drug Purify_Drug_Linker Purify Drug-Linker Conjugate Attach_Drug->Purify_Drug_Linker Deprotect_Cbz Cbz Deprotection (e.g., Hydrogenolysis) Purify_Drug_Linker->Deprotect_Cbz Activate_Amine Activate Amine for Antibody Conjugation (e.g., Maleimide functionalization) Deprotect_Cbz->Activate_Amine Conjugate_to_Ab Conjugate to Antibody (mAb) Activate_Amine->Conjugate_to_Ab Purify_ADC Purify Final ADC Conjugate_to_Ab->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity, etc.) Purify_ADC->Characterize_ADC End Final ADC for In Vitro/ In Vivo Testing Characterize_ADC->End EGFR_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Endosome Endosome EGFR->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5a. Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption 5b. Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->EGFR 1. Binding

References

function of PEG8 spacer in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of PEG8 Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of molecules, a cornerstone of biopharmaceutical development, relies heavily on the design of the linker connecting the two entities.[1] Among the various linkers available, polyethylene (B3416737) glycol (PEG) spacers have become a foundational technology, with the 8-unit PEG (PEG8) spacer offering a compelling balance of properties for a wide range of applications, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] This technical guide delves into the multifaceted functions of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate its critical role in optimizing the performance of bioconjugates.

Core Functions and Advantages of the PEG8 Spacer

The integration of a PEG8 spacer into a bioconjugate design imparts several advantageous physicochemical and pharmacological properties.[4] These advantages stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions.[2][4] The hydrophilic nature of the PEG8 spacer, composed of repeating ethylene (B1197577) glycol units, increases the overall water solubility of the bioconjugate.[5][6][7] This enhanced solubility prevents aggregation, which is crucial for manufacturing, stability, and reducing the risk of an immune response.[2][8] For instance, the inclusion of a PEG8 spacer in the linker-payload SG3249 was designed to improve solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[9]

Reduced Immunogenicity and Enhanced Stability

The PEG8 spacer can form a protective hydration "shell" around the bioconjugate.[2][4] This shielding effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an adverse immune response.[2][5][7] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[2]

Improved Pharmacokinetics

A significant advantage of PEGylation is the improvement of a bioconjugate's pharmacokinetic profile.[4][10] The hydrated PEG chain increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[5][11] This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve - AUC) at the target site, ultimately improving the therapeutic index.[2][4]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG8 spacer provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2] It also ensures that the payload is accessible to its target.[2] The flexibility of the PEG linker is also vital in applications like PROTACs, where it allows for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[3][12]

Quantitative Data on the Impact of PEG Spacers

Experimental data consistently demonstrates the superior performance of PEG spacers in various bioconjugation applications.[1]

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

A study on ADCs with a drug-to-antibody ratio (DAR) of 8, using glucuronide-MMAE linkers with varying PEG spacer lengths, showed a direct correlation between PEG chain length and improved pharmacokinetic parameters.[4]

PEG Spacer LengthClearance (mL/day/kg)Exposure (AUC) (µg*day/mL)
PEG215.3196
PEG411.5261
PEG8 8.8 341
PEG128.7345
PEG248.9337
Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that pharmacokinetic benefits plateau around 8 PEG units.[4]

Table 2: Comparative Binding Affinity of Different Spacer Types

A study on aptamer-amphiphiles highlighted the improved binding affinity with PEG spacers compared to hydrophobic alkyl spacers. A lower dissociation constant (Kd) indicates stronger binding.[1]

Spacer TypeDissociation Constant (Kd) in nM
No Spacer15
Alkyl C12110
Alkyl C24130
PEG421
PEG8 10
PEG2411
Data illustrates that the hydrophilic nature of PEG spacers, particularly PEG8, results in significantly stronger binding interactions compared to hydrophobic alkyl spacers.[1]

Table 3: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker

The efficacy of a PROTAC is measured by its ability to degrade the target protein. The following data is for an exemplary IDO1-targeting PROTAC utilizing a thalidomide-based CRBN ligand connected by a PEG8 linker.[3]

ParameterValue
DC₅₀3.1 nM
Dₘₐₓ>95%
DC₅₀ represents the concentration for 50% target protein degradation, and Dₘₐₓ is the maximum degradation achieved, underscoring the efficiency of the PEG8-containing PROTAC.[3]

Applications of PEG8 Spacers in Bioconjugation

The advantageous properties of PEG8 spacers have led to their widespread adoption in several cutting-edge therapeutic modalities.

  • Antibody-Drug Conjugates (ADCs): In ADCs, PEG8 linkers are used to attach potent cytotoxic agents to monoclonal antibodies.[1][4] They enhance the solubility and stability of ADCs, particularly those with high drug-to-antibody ratios (DARs), and improve their pharmacokinetic profiles.[4][9] The approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a PEG8 chain in its linker.[13]

  • PROTACs: PEG linkers are the most common type used in PROTACs, with statistical data showing their use in 54% of reported PROTAC molecules.[14] The PEG8 linker, in particular, provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.[3][12]

Experimental Protocols

The versatility of PEG8 spacers is realized through their functionalization with various reactive groups. The following are generalized protocols for common bioconjugation reactions.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Functionalized PEG8

This protocol describes the conjugation of an amine-reactive PEG8 linker (e.g., NHS-PEG8-Payload) to lysine (B10760008) residues on a protein, such as an antibody.[2]

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Methodology:

  • Preparation: Bring the antibody solution to the desired concentration (typically 1-10 mg/mL) in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG8-Payload in the organic solvent to create a concentrated stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the NHS-PEG8-Payload solution to the antibody solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting bioconjugate using SEC to separate the labeled antibody from unreacted payload and quenching reagent, or by dialysis against a suitable storage buffer.[2]

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide (B117702) Functionalized PEG8

This protocol is for conjugating a maleimide-functionalized PEG8 linker to free sulfhydryl groups on a protein, often from reduced cysteine residues.

Materials:

  • Protein with free sulfhydryl groups in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)

  • Maleimide-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC or Dialysis)

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of the Maleimide-PEG8-Payload in an organic solvent immediately prior to use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add a quenching reagent, such as free cysteine, at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]

  • Characterization: Analyze the final conjugate to determine the extent of labeling and confirm its purity.

Visualizations of Pathways and Workflows

Diagram 1: General Bioconjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Reaction Mixture (Controlled pH, Temp) Biomolecule->Reaction Payload Payload + PEG8 Linker Payload->Reaction Purification Purification (e.g., SEC) Reaction->Purification Quenching Analysis Characterization (e.g., DAR) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Final Bioconjugate

Caption: Experimental workflow for bioconjugation.

Diagram 2: PROTAC Mechanism of Action with PEG8 Linker

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex E3 E3 Ligase (e.g., CRBN) PROTAC Warhead PEG8 Linker E3 Ligand PROTAC:f0->POI PROTAC:f2->E3 Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC.

Conclusion

The PEG8 spacer is a critical and versatile tool in the field of bioconjugation.[2] Its inherent physicochemical properties—hydrophilicity, flexibility, and defined length—address fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2] By providing an optimal linkage between biomolecules and payloads, the PEG8 spacer plays a pivotal role in the design and success of advanced therapeutics like ADCs and PROTACs, ultimately enabling the development of more effective and safer medicines.

References

In-depth Technical Guide on the Bis(pentyl-5OBz) Moiety in ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User:

Following a comprehensive literature search, the chemical moiety referred to as "bis(pentyl-5OBz)" in the context of Antibody-Drug Conjugate (ADC) linkers could not be identified within publicly available scientific databases and publications. This nomenclature does not correspond to a recognized or standard chemical structure in the field of ADC technology.

It is possible that "bis(pentyl-5OBz)" represents a proprietary or internal designation for a novel linker component not yet disclosed in the public domain, a highly specific abbreviation used within a particular research group, or a potential misnomer.

To proceed with your request for an in-depth technical guide, the following information is essential:

  • The precise chemical structure of the "bis(pentyl-5OBz)" moiety.

  • An alternative, standard chemical name (e.g., IUPAC name) or a CAS number.

  • Any publication or patent that describes this moiety.

Without a definitive chemical structure, it is not possible to provide accurate information regarding its synthesis, its role in ADC signaling pathways, relevant quantitative data, or detailed experimental protocols.

Upon receiving the correct structural information, this guide will be fully developed to meet the specified requirements for researchers, scientists, and drug development professionals. The intended content, as per the original request, is outlined below for future reference.

Proposed Structure of the Technical Guide (Pending Identification of the Moiety)

Introduction to ADC Linker Technology

An overview of the critical role of linkers in the efficacy and safety of Antibody-Drug Conjugates. This section will discuss the main classes of linkers (cleavable and non-cleavable), their mechanisms of action, and the importance of linker properties such as stability, hydrophilicity, and payload release mechanisms.

The Core Structure and Properties of the Bis(pentyl-5OBz) Moiety
  • 2.1. Chemical Structure and Synthesis: A detailed presentation of the chemical structure of the bis(pentyl-5OBz) moiety. This will include a diagram of its molecular structure and a step-by-step synthesis protocol.

    (A placeholder diagram and synthesis workflow will be generated here once the structure is known.)

    Diagram Placeholder: Chemical Structure of the Bis(pentyl-5OBz) Moiety

    Caption: The chemical structure of the bis(pentyl-5OBz) moiety is currently undefined.

  • 2.2. Physicochemical Properties: An analysis of the key properties of the moiety, such as its hydrophobicity/hydrophilicity, solubility, and stability under physiological conditions.

Role and Function in ADC Linkers
  • 3.1. Linker Architecture: How the bis(pentyl-5OBz) moiety is incorporated into the overall ADC linker design, connecting the antibody to the cytotoxic payload.

  • 3.2. Mechanism of Payload Release: A description of the mechanism by which the linker releases the payload within the target cell, including any enzymatic or chemical triggers involved.

    Diagram Placeholder: Payload Release Mechanism

    G ADC ADC Internalization Lysosome Trafficking to Lysosome ADC->Lysosome Cleavage Linker Cleavage (Mechanism Unknown) Lysosome->Cleavage Release Payload Release Cleavage->Release Target Payload Binds Intracellular Target Release->Target

    Caption: A generalized workflow for ADC payload release, pending specific details of the bis(pentyl-5OBz) linker.

Quantitative Data and Performance Metrics

A summary of key performance indicators for ADCs utilizing the bis(pentyl-5OBz) linker, presented in a clear, tabular format for comparative analysis.

  • Table 1: In Vitro Cytotoxicity Data

    Cell Line Target Antigen IC50 (nM) Reference

    | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

  • Table 2: In Vivo Efficacy Data

    Xenograft Model Dosing Regimen Tumor Growth Inhibition (%) Reference

    | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

  • Table 3: Pharmacokinetic Parameters

    Species ADC Half-life (days) Clearance (mL/day/kg) DAR Reference

    | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Detailed Experimental Protocols
  • 5.1. Synthesis of the Bis(pentyl-5OBz) Linker-Payload Conjugate: A detailed, step-by-step protocol for the chemical synthesis of the linker and its attachment to the cytotoxic drug.

  • 5.2. Antibody Conjugation: The methodology for conjugating the linker-payload to the monoclonal antibody, including purification and characterization of the resulting ADC.

    Diagram Placeholder: ADC Conjugation and Characterization Workflow

    G cluster_synthesis Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Characterization Linker Linker Synthesis Payload Linker-Payload Conjugation Linker->Payload Conjugation ADC Conjugation Payload->Conjugation Antibody Antibody Preparation Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Measurement (e.g., HIC) Purification->DAR Purity Purity/Aggregation (e.g., SEC) Purification->Purity Binding Antigen Binding (e.g., ELISA) Purification->Binding

    Caption: A typical experimental workflow for the creation and analysis of an ADC.

  • 5.3. In Vitro Cell Viability Assay: The protocol for assessing the cytotoxicity of the ADC against cancer cell lines.

  • 5.4. In Vivo Xenograft Studies: The methodology for evaluating the anti-tumor efficacy of the ADC in animal models.

Conclusion and Future Perspectives

A summary of the advantages and potential limitations of the bis(pentyl-5OBz) moiety in ADC design, and a look at future directions for linkers of this class.

We look forward to receiving the necessary information to complete this technical guide.

An In-depth Technical Guide to Cleavable ADC Linkers with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in Antibody-Drug Conjugates (ADCs), with a particular focus on the integration of Polyethylene Glycol (PEG) spacers. This document details the core types of cleavable linkers, their mechanisms of action, the strategic advantages of PEGylation, quantitative data on their performance, and detailed experimental protocols for their evaluation.

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.

The linker is a critical component that dictates the overall success of an ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues. Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload and exert its cytotoxic effect. Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell.

The Strategic Advantage of PEG Spacers in Cleavable Linkers

The incorporation of Polyethylene Glycol (PEG) spacers into ADC linkers has emerged as a key strategy to improve the physicochemical and pharmacological properties of these complex bioconjugates. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. Hydrophilic PEG spacers help to mitigate these issues.

Key Advantages of PEGylation:

  • Enhanced Solubility and Stability: PEG spacers increase the overall hydrophilicity of the ADC, preventing aggregation and improving stability, especially at higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life. This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.[1]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.

  • Modulated Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]

The length of the PEG chain is a critical parameter that can be optimized to balance these advantages with the potential for reduced in vitro potency.[2]

Types of Cleavable Linkers

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types are acid-labile (hydrazone), disulfide, and protease-cleavable (peptide) linkers.

Acid-Labile Linkers (Hydrazone)

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.

While effective, a drawback of some first-generation hydrazone linkers is their potential for slow hydrolysis in the bloodstream, which can lead to off-target toxicity.[4]

Disulfide Linkers

Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is significantly higher inside cells (1-10 mM) compared to the plasma (around 5 µM).[] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the payload within the cancer cell. To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond.[6]

Protease-Cleavable Linkers (Peptide)

These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells. The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker.[] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. These linkers generally exhibit good plasma stability.[8]

Quantitative Data on Cleavable ADC Linkers with PEG Spacers

The following tables summarize quantitative data on the stability and efficacy of different cleavable ADC linkers, including the impact of PEGylation. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Different Cleavable Linker Types
Linker TypeLinker ChemistryADC ExamplePlasma Half-life (t½)SpeciesReference
Hydrazone Acid-cleavableGemtuzumab ozogamicin~183 hours (at pH 7.4)In vitro[2]
Disulfide Glutathione-sensitiveMaytansinoid-based ADCGenerally more stable than hydrazones---[6]
Peptide Cathepsin B-cleavableVal-Cit-PABC-MMAE~230 hoursCynomolgus Monkey[9]
Peptide (PEGylated) Glu-Val-Cit-PABC-MMAEExperimental ADCImproved stability over non-PEGylatedMouse[10]
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
ADC ConstructPEG Length (units)Plasma ClearanceTumor ExposureTumor Growth InhibitionReference
Non-PEGylated ADC0HighLow11%[11]
PEGylated ADC2Lower than non-PEGylatedHigher than non-PEGylated35-45%[11]
PEGylated ADC4Similar to PEG2Similar to PEG235-45%[11]
PEGylated ADC8Significantly lower than PEG4Significantly higher than PEG475-85%[11][12]
PEGylated ADC12Similar to PEG8Similar to PEG875-85%[11]
PEGylated ADC24Similar to PEG8Similar to PEG875-85%[11]
ZHER2-SMCC-MMAE (HM)0---[13]
ZHER2-PEG4K-MMAE (HP4KM)~902.5-fold lower than HM-Improved over HM[13]
ZHER2-PEG10K-MMAE (HP10KM)~22711.2-fold lower than HM-Most ideal[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of cleavable ADC linkers.

In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, or rat plasma (citrated or heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Organic solvent for protein precipitation (e.g., acetonitrile (B52724) with internal standard)

  • Reducing agent (e.g., DTT) for DAR analysis (optional)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture and store at -80°C until analysis.

  • Sample Preparation for Released Payload Analysis:

    • To an aliquot of the plasma sample, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant for LC-MS analysis of the free payload.

  • Sample Preparation for Intact ADC (DAR) Analysis:

    • To another aliquot of the plasma sample, add immunoaffinity capture beads to isolate the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine-HCl).

    • (Optional) For DAR analysis by LC-MS, the eluted ADC can be reduced with DTT to separate light and heavy chains.

  • LC-MS Analysis:

    • Analyze the prepared samples using a suitable LC-MS method.

    • For the released payload, use a method optimized for the specific small molecule.

    • For the intact ADC, use a method suitable for large protein analysis.

    • Monitor the decrease in the average DAR over time or the increase in the concentration of the free payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads released from cleavable linkers induce cell death through various mechanisms. Understanding these pathways is crucial for ADC design and evaluation.

  • Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14][]

MMAE_Pathway ADC ADC-MMAE Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin MMAE->Tubulin binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

  • Maytansinoid (DM1): Another tubulin inhibitor that, like MMAE, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[9][16]

DM1_Pathway ADC ADC-DM1 Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1 Free DM1 Degradation->DM1 Tubulin Tubulin DM1->Tubulin binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Calicheamicin_Pathway ADC ADC-Calicheamicin Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Calicheamicin Free Calicheamicin Cleavage->Calicheamicin DNA DNA Minor Groove Calicheamicin->DNA binds Diradical Diradical Formation DNA->Diradical Bergman cyclization DSB DNA Double-Strand Breaks Diradical->DSB H abstraction Cell_Death Cell Death DSB->Cell_Death ADC_Development_Workflow cluster_0 Design & Synthesis cluster_1 Conjugation & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Conjugation Antibody-Linker-Payload Conjugation Antibody_Development->Conjugation Payload_Selection Payload Selection Linker_Design Linker Design (Cleavable + PEG) Payload_Selection->Linker_Design Linker_Synthesis Linker-Payload Synthesis Linker_Design->Linker_Synthesis Linker_Synthesis->Conjugation Purification ADC Purification Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Binding_Assay Binding Affinity Assay (ELISA) Characterization->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Binding_Assay->Cytotoxicity_Assay Stability_Assay Plasma & Lysosomal Stability Assays Cytotoxicity_Assay->Stability_Assay PK_Study Pharmacokinetic (PK) Studies Stability_Assay->PK_Study Efficacy_Study In Vivo Efficacy (Xenograft Models) PK_Study->Efficacy_Study Toxicity_Study Toxicity Studies Efficacy_Study->Toxicity_Study

References

A Technical Guide to the Synthesis of Cbz-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and versatile pathway for the synthesis of Carbobenzoxy (Cbz)-protected Polyethylene Glycol (PEG) linkers. These heterobifunctional linkers are critical components in bioconjugation and drug delivery systems, enabling the precise and controlled attachment of PEG chains to therapeutic molecules. The Cbz protecting group provides a stable N-terminal modification that can be selectively removed under specific conditions, facilitating subsequent conjugation chemistries.

Introduction

Polyethylene glycol (PEG)ylation is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of well-defined, heterobifunctional PEG linkers is paramount for creating homogenous and effective bioconjugates. This guide focuses on the synthesis of α-amino-ω-carboxyl PEG that is subsequently protected at the amine terminus with a Cbz group, yielding a versatile Cbz-NH-PEG-COOH linker. The synthetic strategy begins with a commercially available, symmetrical PEG diol and proceeds through a series of selective modifications to achieve the desired bifunctional and protected linker.

Overall Synthesis Pathway

The synthesis of Cbz-protected PEG linkers from a PEG diol can be conceptualized as a four-stage process. The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_Pathway cluster_0 Stage 1: Mono-activation cluster_1 Stage 2: Amination cluster_2 Stage 3: Oxidation cluster_3 Stage 4: Cbz-Protection start HO-PEG-OH (PEG Diol) monotosyl TsO-PEG-OH (Monotosylated PEG) start->monotosyl p-TsCl, Ag2O, KI azide (B81097) N3-PEG-OH (Azido-PEG-alcohol) monotosyl->azide NaN3 amine_alcohol H2N-PEG-OH (Amino-PEG-alcohol) azide->amine_alcohol Reduction (e.g., H2/Pd or PPh3) amino_acid H2N-PEG-COOH (Amino-PEG-acid) amine_alcohol->amino_acid Oxidation (e.g., Jones Reagent) final_product Cbz-NH-PEG-COOH (Final Product) amino_acid->final_product Benzyl Chloroformate (Cbz-Cl), Base

Caption: Overall workflow for the synthesis of Cbz-protected PEG linkers.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key stages of the synthesis, along with a summary of reported quantitative data for each step.

Stage 1: Selective Monotosylation of PEG Diol

The initial step involves the selective activation of one hydroxyl group of the symmetrical PEG diol. A highly efficient method for this is the silver oxide-mediated monotosylation.[1][2][3]

Experimental Protocol:

  • A solution of PEG diol (1 equivalent) is azeotropically dried by refluxing in toluene, followed by removal of the solvent under vacuum.

  • The dried PEG is redissolved in anhydrous dichloromethane (B109758) (DCM).

  • To this solution, silver oxide (Ag₂O, 0.5-1.0 equivalents), potassium iodide (KI, catalytic amount), and p-toluenesulfonyl chloride (p-TsCl, 1.0-1.2 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours, while being protected from light.

  • Upon completion, the reaction mixture is filtered to remove insoluble silver salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product, a mixture of monotosylated, ditosylated, and unreacted PEG, is purified by chromatography (e.g., silica (B1680970) gel or HPLC) to isolate the α-tosyl-ω-hydroxyl PEG.[2]

Stage 2: Conversion to Amino-PEG-alcohol

The tosylated PEG is then converted to an amino-PEG-alcohol. A common and effective method involves a two-step process via an azide intermediate.

Experimental Protocol:

  • Azidation: The α-tosyl-ω-hydroxyl PEG (1 equivalent) and sodium azide (NaN₃, 5-10 equivalents) are dissolved in dry dimethylformamide (DMF).[1]

  • The mixture is heated to 90-120 °C and stirred for 12-24 hours under an inert atmosphere.[1]

  • After cooling, the solvent is removed under vacuum. The residue is redissolved in DCM and washed with water and brine. The organic layer is dried and concentrated to yield α-azido-ω-hydroxyl PEG.

  • Reduction: The azido-PEG is then reduced to the corresponding amine. A common method is catalytic hydrogenation. The azido-PEG is dissolved in methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours.

  • Alternatively, a Staudinger reaction can be performed by treating the azido-PEG with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like THF, followed by hydrolysis.

  • After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the α-amino-ω-hydroxyl PEG.

Stage 3: Oxidation to Amino-PEG-acid

The terminal hydroxyl group of the amino-PEG-alcohol is oxidized to a carboxylic acid. The Jones oxidation is a classic method for this transformation.

Experimental Protocol:

  • The amino-PEG-alcohol is dissolved in acetone.

  • Jones reagent (a solution of chromium trioxide, CrO₃, in sulfuric acid) is added dropwise to the PEG solution at 0 °C.[4]

  • The reaction is stirred at room temperature for 4-8 hours. The color of the reaction mixture will change from orange to green-blue.[4]

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is diluted with water and extracted with an organic solvent such as DCM.[4]

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the α-amino-ω-carboxyl PEG.

Stage 4: Cbz-Protection of the Terminal Amine

The final step is the protection of the terminal amine group with a carbobenzyloxy group.

Experimental Protocol:

  • The α-amino-ω-carboxyl PEG (1 equivalent) is dissolved in a suitable solvent such as a mixture of water and dioxane or in PEG-400 for a greener approach.

  • The solution is cooled to 0 °C, and a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine, 2-3 equivalents) is added.

  • Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equivalents) is added dropwise while maintaining the pH between 8 and 10.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for 4-12 hours.

  • Upon completion, the reaction mixture is acidified to pH 2-3 with dilute HCl and extracted with an organic solvent like ethyl acetate (B1210297) or DCM.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product can be purified by crystallization or column chromatography to yield the final Cbz-NH-PEG-COOH linker.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Cbz-protected PEG linkers. Actual yields may vary depending on the specific PEG molecular weight and reaction conditions.

Synthesis StageReactionTypical YieldReference
Stage 1 Monotosylation of PEG Diol71-76%[2]
Stage 2 Conversion of Tosyl to Amine>95% (functionalization)[1]
Stage 3 Oxidation of Alcohol to Carboxylic Acid90-95% (recovered yield)[4]
Stage 4 Cbz-Protection of AmineHigh to Excellent[5]

Characterization

The structure and purity of the intermediates and the final Cbz-protected PEG linker should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the tosyl group, the methylene (B1212753) protons adjacent to the amine and carboxylic acid groups, and the aromatic protons of the Cbz group.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the PEG derivatives at each stage and confirm the successful addition of the functional groups.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the products and to separate the desired monofunctionalized PEG from di-functionalized and unreacted starting material.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the azide stretch, the carbonyl stretch of the carboxylic acid, and the urethane (B1682113) carbonyl of the Cbz group.

Conclusion

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for the preparation of Cbz-protected PEG linkers. By following these detailed protocols, researchers and drug development professionals can produce high-purity, heterobifunctional PEG linkers essential for the development of next-generation PEGylated therapeutics. The ability to control the synthesis from a simple PEG diol offers flexibility in terms of PEG chain length and allows for the production of custom linkers for specific applications.

References

physical and chemical properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the molecule designated as CbzNH-PEG8-amide-bis(pentyl-5OBz). Due to the highly specific and likely novel nature of this compound, this document is structured to provide both theoretical and practical guidance for researchers working with this or structurally similar molecules. The information herein is based on the analysis of its constituent chemical moieties.

Molecular Structure and Core Components

The chemical name CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests a molecule comprised of several key functional groups, indicating its probable role as a PROTAC (Proteolysis Targeting Chimera) linker or a related bifunctional molecule. The structure can be deconstructed as follows:

  • Cbz (Carboxybenzyl): A common amine protecting group, suggesting a synthetic precursor or a final molecule where this group plays a role in molecular interactions.

  • PEG8 (Polyethylene Glycol, 8 units): A hydrophilic linker chain that is frequently used to improve the solubility and pharmacokinetic properties of drug candidates.

  • Amide Linkage: A stable covalent bond connecting the PEG linker to another part of the molecule.

  • bis(pentyl-5OBz): This indicates two pentyl chains, each modified with a benzyloxy group at the 5th position. This bifunctional tail is likely designed for specific molecular recognition, potentially targeting a protein of interest.

A hypothesized structure is presented below:

Caption: A typical experimental workflow for the synthesis and characterization of the target molecule.

G cluster_components Molecular Components molecule CbzNH-PEG8-amide-bis(pentyl-5OBz) cbz Cbz Group (Hydrophobic, Protecting Group) molecule->cbz N-terminus peg8 PEG8 Linker (Hydrophilic, Spacer) molecule->peg8 core amide Amide Bond (Stable Linkage) molecule->amide linker tail bis(pentyl-5OBz) (Hydrophobic, Targeting Moiety) molecule->tail C-terminus

Caption: Logical relationship of the core functional components within the molecule.

Conclusion

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex molecule with distinct hydrophobic and hydrophilic regions, suggesting its design for specific applications in chemical biology or drug development. The experimental protocols and estimated properties provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound. Careful execution of the described analytical techniques is crucial for confirming its identity and purity, which are prerequisites for any subsequent biological evaluation.

A Technical Guide to Determining the Solubility and Stability of CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of novel chemical entities is critically dependent on their physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive framework for evaluating the solubility and stability of CbzNH-PEG8-amide-bis(pentyl-5OBz), a molecule featuring a polyethylene (B3416737) glycol (PEG) linker, suggestive of its role as a Proteolysis Targeting Chimera (PROTAC). PROTACs are a promising class of therapeutics that mediate the degradation of target proteins.[1][2][3] The PEGylated linker in such molecules is crucial for optimizing solubility, cell permeability, and the spatial orientation of the binding moieties.[1] This document outlines detailed experimental protocols and data presentation formats to facilitate a thorough investigation of this molecule's core characteristics.

Solubility Assessment

A fundamental understanding of a compound's solubility is paramount for its formulation and delivery. For PEGylated molecules, which are often designed to improve the solubility of hydrophobic moieties, a systematic evaluation in various solvent systems is necessary.

Experimental Protocol: Phase Solubility Study

Phase solubility studies are a common method to determine the intrinsic solubility of a compound and to assess the solubilizing effect of co-solvents or excipients.[4]

Methodology:

  • Preparation of Solvent Systems: Prepare a range of physiologically relevant aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4, citrate (B86180) buffer at various pH levels) and organic solvents (e.g., DMSO, ethanol, methanol).[5]

  • Addition of Excess Compound: Add an excess amount of CbzNH-PEG8-amide-bis(pentyl-5OBz) to a known volume of each solvent system in separate vials. The presence of undissolved solid material is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium.[4]

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.[4] Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4][6]

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Data Presentation: Solubility of CbzNH-PEG8-amide-bis(pentyl-5OBz)
Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Analytical Method
PBS (pH 7.4)25HPLC-UV
PBS (pH 7.4)37HPLC-UV
5% DMSO in PBS25HPLC-UV
10% Ethanol in PBS25HPLC-UV
Deionized Water25HPLC-UV
Methanol25HPLC-UV
DMSO25HPLC-UV

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent Systems (Buffers, Organic Solvents) add_compound Add Excess CbzNH-PEG8-amide-bis(pentyl-5OBz) prep_solvent->add_compound agitate Agitate at Constant Temperature (24-72 hours) add_compound->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Concentration (HPLC-UV/MS) collect_supernatant->quantify solubility_data Determine Solubility (mg/mL or µM) quantify->solubility_data

Caption: Workflow for Phase Solubility Study.

Stability Assessment

Evaluating the chemical stability of CbzNH-PEG8-amide-bis(pentyl-5OBz) is crucial to ensure its integrity during storage and in biological systems. Stability studies often involve subjecting the molecule to stress conditions to identify potential degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel with a control sample stored at optimal conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 60°C) for 7 days.

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (typically with a gradient to separate all degradation products) coupled with a mass spectrometer (LC-MS) to identify the mass of any degradants.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio.

Data Presentation: Forced Degradation of CbzNH-PEG8-amide-bis(pentyl-5OBz)
Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (m/z)
0.1 M HCl24 hours60
0.1 M NaOH24 hours60
3% H₂O₂24 hours25
Thermal (Solid)7 days60
Thermal (Solution)7 days60
PhotostabilityPer ICH Q1B25

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) acid Acidic Hydrolysis (0.1 M HCl) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidative Degradation (3% H2O2) prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photostability prep_stock->photo analyze Analyze by LC-MS at Defined Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze degradation_profile Determine Degradation Profile and Identify Degradants analyze->degradation_profile

Caption: Workflow for a Forced Degradation Study.

PROTAC-Mediated Protein Degradation Pathway

Given the structure of CbzNH-PEG8-amide-bis(pentyl-5OBz), it is likely designed to function as a PROTAC. The stability of such a molecule is not only its chemical integrity but also its ability to form a stable ternary complex with the target protein and an E3 ligase, leading to the degradation of the target protein.

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac CbzNH-PEG8-amide- bis(pentyl-5OBz) (PROTAC) e3 E3 Ubiquitin Ligase ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of CbzNH-PEG8-amide-bis(pentyl-5OBz). The outlined experimental protocols and data presentation formats are designed to ensure a comprehensive and reproducible assessment. A thorough understanding of these physicochemical properties is a critical step in the development of this promising molecule for its intended therapeutic application. Further in vitro and in vivo studies will be necessary to fully characterize its drug-like properties and efficacy.[]

References

Methodological & Application

Application Notes and Protocols for the Conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz) to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities. An ADC is comprised of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of an ADC. Polyethylene glycol (PEG) linkers are frequently employed to improve the hydrophilicity of the ADC, which can help to prevent aggregation, particularly when using hydrophobic payloads.[1][2] The CbzNH-PEG8-amide-bis(pentyl-5OBz) is a linker-payload combination that incorporates an 8-unit PEG spacer to impart favorable biophysical properties. The payload, bis(pentyl-5OBz), is a DNA bis-intercalating agent. These agents exert their cytotoxic effect by inserting themselves between the base pairs of DNA, causing structural distortions that can lead to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]

This document provides a detailed protocol for the conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz), activated with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody. It also outlines methods for the purification and characterization of the resulting ADC.

Conjugation Workflow

The conjugation process involves the reaction of the amine-reactive NHS ester of the linker-payload with the ε-amino groups of surface-accessible lysine residues on the antibody. This is followed by purification to remove unconjugated linker-payload and other impurities, and subsequent characterization to determine the drug-to-antibody ratio (DAR) and other critical quality attributes.

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab Antibody Preparation (Buffer Exchange) React Conjugation Reaction (Antibody + Linker-Payload) Ab->React Linker Linker-Payload Activation (Dissolution in DMSO) Linker->React Quench Quenching (e.g., Tris buffer) React->Quench Purify Purification (e.g., TFF, SEC) Quench->Purify Char Characterization (UV-Vis, LC-MS for DAR) Purify->Char Final_ADC Final ADC Char->Final_ADC

Figure 1: General workflow for antibody-drug conjugation.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) of interest

  • CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS Ester

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Tangential Flow Filtration (TFF) system or Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • LC-MS system for DAR analysis

Protocol 1: Antibody Preparation
  • Buffer Exchange: The antibody should be buffer-exchanged into the Reaction Buffer (50 mM Sodium Borate, pH 8.5) to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) that would interfere with the conjugation reaction.[5] This can be achieved using a TFF system or dialysis.

  • Concentration Determination: After buffer exchange, determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for accurate concentration calculation. Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.

Protocol 2: Conjugation Reaction
  • Linker-Payload Preparation: Immediately before use, dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Molar Ratio Calculation: Determine the volume of the linker-payload stock solution to add to the antibody solution based on the desired molar excess. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.

ParameterExample Value
Antibody Concentration10 mg/mL
Antibody Molecular Weight150,000 g/mol
Linker-Payload Molar Excess8-fold
Linker-Payload Stock10 mM in DMSO
  • Conjugation: Slowly add the calculated volume of the linker-payload DMSO stock to the gently stirring antibody solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

Protocol 3: Quenching and Purification
  • Quenching: To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: The ADC must be purified to remove the quenched linker-payload, unconjugated antibody, and any aggregates.

    • Tangential Flow Filtration (TFF): This is a scalable method for buffer exchange and removal of small molecule impurities.[6][]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective at removing unconjugated linker-payload and aggregates.[8]

Protocol 4: ADC Characterization
  • Concentration and Purity: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. Assess the purity and presence of aggregates using SEC-HPLC.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug-linker molecules conjugated to each antibody is a critical quality attribute.[9]

    • UV-Vis Spectroscopy: A preliminary estimation of the DAR can be obtained by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate DAR determination. The ADC sample is typically analyzed under denaturing conditions to separate the light and heavy chains, or as an intact glycoprotein. The mass difference between the unconjugated and conjugated antibody species allows for the calculation of the number of attached drug-linkers.[10][11]

Analytical MethodInformation Provided
SEC-HPLCPurity, Aggregate Content
UV-Vis SpectroscopyADC Concentration, Estimated DAR
LC-MSAccurate Average DAR, Drug Load Distribution
Hydrophobic Interaction Chromatography (HIC)Separation of different DAR species

Signaling Pathway of the Payload

The bis(pentyl-5OBz) payload is a DNA bis-intercalating agent, which damages DNA. This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. If the damage is too severe, the DDR pathway can induce cell cycle arrest or apoptosis.

DDR_Pathway cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes Payload bis(pentyl-5OBz) (DNA Bis-intercalation) DSB DNA Double-Strand Breaks & Structural Distortions Payload->DSB MRN MRN Complex DSB->MRN recruits ATM ATM MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK2->p53 activates Repair DNA Repair p53->Repair Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 2: Simplified DNA Damage Response pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Insufficient molar excess of linker-payload.Increase the molar ratio of the linker-payload to the antibody.
Suboptimal reaction pH.Ensure the reaction buffer pH is between 8.0 and 8.5 for efficient lysine labeling.[]
High DAR / Aggregation Excessive molar excess of linker-payload.Decrease the molar ratio of the linker-payload.
High concentration of organic solvent.Ensure the final DMSO concentration does not exceed 10%.
Precipitation during reaction Hydrophobicity of the linker-payload.Perform the reaction at a lower antibody concentration.
Unconjugated Antibody Inefficient conjugation reaction.Optimize reaction time and temperature (e.g., incubate for a longer duration or at 4°C overnight).

Conclusion

This application note provides a comprehensive protocol for the conjugation of a CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS ester to a monoclonal antibody. The resulting ADC can be purified and characterized using standard biochemical and analytical techniques. The provided information on the payload's mechanism of action offers a basis for subsequent in vitro and in vivo evaluation of the ADC's efficacy. Careful optimization of the conjugation parameters is essential to achieve a desired DAR and minimize aggregation, thereby ensuring the development of a safe and effective antibody-drug conjugate.

References

Application Notes and Protocols for Cbz Deprotection of CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective deprotection of the Carboxybenzyl (Cbz) group from the complex molecule CbzNH-PEG8-amide-bis(pentyl-5OBz). The presence of two benzyl (B1604629) ether (OBz) protecting groups necessitates careful selection of the deprotection method to ensure the selective removal of the Cbz group while preserving the integrity of the benzyl ethers. This guide outlines three primary methods to achieve this transformation: selective catalytic hydrogenolysis with additives, catalytic transfer hydrogenolysis, and acidic cleavage using aluminum chloride in hexafluoroisopropanol (HFIP).

Method Selection and Overview

The choice of the optimal deprotection method depends on several factors, including the desired chemoselectivity, reaction scale, and the availability of specialized reagents and equipment. A comparative overview of the recommended methods is presented below.

MethodKey AdvantagesPotential Limitations
Selective Catalytic Hydrogenolysis with Additives Utilizes standard and readily available reagents.[1]Requires careful optimization of additive concentration to prevent benzyl ether cleavage. Catalyst poisoning can be a concern.[1]
Catalytic Transfer Hydrogenolysis Generally milder than direct hydrogenation, potentially offering higher selectivity. Avoids the use of high-pressure hydrogen gas.[2][3]May require longer reaction times, and the choice of hydrogen donor is critical for selectivity.[2]
Acidic Cleavage with AlCl₃ in HFIP High chemoselectivity for Cbz group over benzyl ethers.[4][5][6][7] Mild reaction conditions (room temperature).[4][5][6][7]Requires the use of a specialized and corrosive solvent (HFIP) and a Lewis acid that requires careful handling.[4][5][6][7]

Experimental Protocols

Method 1: Selective Catalytic Hydrogenolysis with Additives

This method employs a standard palladium on carbon (Pd/C) catalyst for hydrogenolysis, with the addition of a basic additive such as ammonia, pyridine (B92270), or ammonium (B1175870) acetate (B1210297) to suppress the cleavage of the benzyl ether groups.[1]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) in a suitable solvent (e.g., Methanol, Ethanol, or THF) add_additive Add additive (e.g., ammonium acetate, 0.5-1.0 eq) start->add_additive add_catalyst Carefully add 10% Pd/C catalyst (5-10 mol%) add_additive->add_catalyst hydrogenate Place under Hydrogen atmosphere (balloon or Parr apparatus) add_catalyst->hydrogenate stir Stir vigorously at room temperature hydrogenate->stir monitor Monitor reaction by TLC or LC-MS stir->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product by chromatography concentrate->purify cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) in a suitable solvent (e.g., Methanol or Ethanol) add_donor Add hydrogen donor (e.g., ammonium formate, 5-10 eq) start->add_donor add_catalyst Carefully add 10% Pd/C catalyst (10-20 mol%) add_donor->add_catalyst heat Stir the mixture at room temperature or gentle heat (40-50 °C) add_catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product by chromatography concentrate->purify sub Cbz-Protected Substrate hfip HFIP (Solvent) sub->hfip dissolves in alcl3 AlCl3 (Lewis Acid) sub->alcl3 reacts with intermediate Activated Carbamate Intermediate hfip->intermediate stabilizes alcl3->intermediate activates product Deprotected Amine intermediate->product byproduct Byproducts intermediate->byproduct

References

Application Notes and Protocols for ADC Development Using a Cbz-Protected PEGylated Linker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and protocols for the specific molecule "CbzNH-PEG8-amide-bis(pentyl-5OBz)" are not available in publicly accessible scientific literature. The following application notes and protocols are based on established principles of Antibody-Drug Conjugate (ADC) development and feature a representative, hypothetical cleavable linker incorporating a carbamate (B1207046) (Cbz) protecting group, a polyethylene (B3416737) glycol (PEG8) spacer, and a cleavable payload attachment moiety. These guidelines are intended for experienced researchers in drug development and require adaptation to specific antibodies, payloads, and target indications.

Introduction to Cbz-Protected PEGylated Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

This document describes the application of a hypothetical cleavable linker, CbzNH-PEG8-amide-bis(pentyl-5OBz) , in the development of ADCs. This linker is designed with several key features:

  • Cbz (Carboxybenzyl) Protecting Group: The Cbz group protects the terminal amine, allowing for controlled and specific conjugation chemistry. It can be removed under specific conditions to facilitate payload attachment.[1]

  • PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[][3] This can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4][5]

  • Cleavable Moiety: The "bis(pentyl-5OBz)" component is hypothesized to be part of a cleavable system, designed to release the cytotoxic payload within the target cancer cell, thereby minimizing systemic toxicity.[][6][] Common cleavage mechanisms in ADCs include enzymatic cleavage (e.g., by cathepsins), pH sensitivity, or glutathione (B108866) sensitivity.[6][8][9]

These application notes provide a framework for the synthesis, characterization, and evaluation of an ADC constructed with a similar linker technology.

Experimental Protocols

Protocol 1: Antibody Modification and Linker Conjugation

This protocol outlines the steps for conjugating the Cbz-protected linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • CbzNH-PEG8-amide-linker precursor with a reactive group for antibody conjugation (e.g., NHS ester)

  • Reaction buffers and quenching reagents

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation-compatible buffer.

  • Linker Activation (if necessary): If the linker is not already in an activated form, activate the terminal functional group intended for antibody conjugation according to the manufacturer's instructions.

  • Conjugation Reaction:

    • Add the activated linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-mAb ratio).

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer or glycine) to consume any unreacted linker.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and other reagents.

  • Characterization:

    • Determine the concentration of the purified conjugate using UV-Vis spectroscopy (A280).

    • Assess the linker-to-antibody ratio (LAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Payload Conjugation and ADC Finalization

This protocol describes the deprotection of the Cbz group and subsequent conjugation of the cytotoxic payload.

Materials:

  • Purified antibody-linker conjugate

  • Deprotection reagent for Cbz removal (e.g., catalytic hydrogenation)

  • Activated cytotoxic payload

  • Reaction buffers and solvents

  • SEC system for final purification

Procedure:

  • Cbz Deprotection:

    • Subject the antibody-linker conjugate to conditions that cleave the Cbz group, such as catalytic hydrogenolysis. Careful optimization is required to maintain antibody integrity.

    • Alternatively, a linker designed for enzymatic or chemically-labile Cbz removal could be employed.

  • Payload Conjugation:

    • Immediately after deprotection, add the activated cytotoxic payload to the reaction mixture.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the final ADC using SEC to remove unconjugated payload and other impurities.

  • Final ADC Characterization:

    • Determine the final protein concentration.

    • Measure the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[10][11]

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE.

Data Presentation

Quantitative data from ADC characterization is crucial for comparing different batches and optimizing the conjugation process.

Table 1: Representative ADC Characterization Data

ParameterADC Batch 1ADC Batch 2Control (Unconjugated mAb)
Protein Concentration (mg/mL) 4.85.15.0
Average DAR 3.94.2N/A
% Monomer (by SEC) 98.597.999.2
% Aggregates (by SEC) 1.52.10.8
In Vitro Cytotoxicity (IC50, nM) 1.21.0> 1000

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody conjugation1 Linker Conjugation mAb->conjugation1 linker Cbz-PEG8-Linker linker->conjugation1 payload Cytotoxic Payload conjugation2 Payload Conjugation payload->conjugation2 deprotection Cbz Deprotection conjugation1->deprotection deprotection->conjugation2 ADC_unpurified Crude ADC conjugation2->ADC_unpurified purification Purification (SEC) ADC_unpurified->purification characterization Characterization (DAR, SEC, etc.) purification->characterization final_ADC Purified ADC characterization->final_ADC invitro In Vitro Cytotoxicity Assay final_ADC->invitro invivo In Vivo Efficacy Studies final_ADC->invivo

Caption: Workflow for the development and evaluation of an ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate tumor_cell Tumor Cell ADC->tumor_cell 1. Targeting & Binding antigen Target Antigen endosome Endosome tumor_cell->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Linker Cleavage apoptosis Cell Death (Apoptosis) payload->apoptosis 5. Cytotoxic Effect

References

Application Notes and Protocols for Payload Attachment to CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker in the synthesis of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the essential steps of Cbz deprotection and subsequent payload conjugation.

Introduction to the CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker

The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a sophisticated chemical entity designed for the development of targeted therapeutics. Its structure incorporates several key features:

  • Cbz-Protected Amine: The carbobenzyloxy (Cbz) group serves as a stable protecting group for the primary amine. This allows for selective chemical manipulations at other parts of the molecule before revealing the amine for the final conjugation step.[1][2] The Cbz group is typically removed under mild conditions, preserving the integrity of sensitive biomolecules.[3][4]

  • PEG8 Spacer: The octaethylene glycol (PEG8) spacer enhances the aqueous solubility of the linker and the final conjugate.[5][6] This is crucial for improving the pharmacokinetic properties of the therapeutic agent, reducing aggregation, and potentially lowering immunogenicity.[7][8][9]

  • Amide Bond: A stable amide linkage connects the PEG8 spacer to the bis(pentyl-5OBz) moiety.

  • bis(pentyl-5OBz) Moiety: This functional group can serve as a precursor to a cytotoxic payload or as a component of a larger molecular entity. The benzoyl (Bz) groups may be part of a recognition motif or a pro-drug activation strategy.

The strategic design of this linker allows for a modular and controlled approach to the synthesis of complex bioconjugates.

Proposed Chemical Structure

Based on the nomenclature, a plausible chemical structure for CbzNH-PEG8-amide-bis(pentyl-5OBz) is proposed as follows:

Bz represents a Benzoyl group (C6H5-C(=O)-)

This structure showcases the Cbz-protected amine at one terminus of the PEG chain and a diamide (B1670390) structure at the other, incorporating the bis(pentyl-5OBz) payload precursor.

Experimental Protocols

The following protocols detail the deprotection of the Cbz group and the subsequent conjugation of the linker to a model protein, such as a monoclonal antibody (mAb), to form an ADC.

Cbz Deprotection of the Linker

This procedure removes the Cbz protecting group to expose the primary amine, making the linker ready for conjugation.

Materials:

  • CbzNH-PEG8-amide-bis(pentyl-5OBz) linker

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrogen (H2) gas supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Protocol:

  • Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker in a suitable solvent system, such as a mixture of MeOH and EtOAc, in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the linker).

  • Seal the flask and purge with H2 gas.

  • Maintain a positive pressure of H2 using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent (MeOH or EtOAc).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected linker, NH2-PEG8-amide-bis(pentyl-5OBz).

  • Characterize the product by MS and NMR to confirm the removal of the Cbz group.

Quantitative Data Summary:

ParameterTypical Value
Reaction Time2 - 4 hours
TemperatureRoom Temperature
Catalyst Loading10-20% (w/w)
Typical Yield>95%
Purity (post-workup)>98% (by LC-MS)
Conjugation of Deprotected Linker to an Antibody (Amide Coupling)

This protocol describes the conjugation of the amine-functionalized linker to the carboxyl groups on a monoclonal antibody (mAb) using EDC/Sulfo-NHS chemistry.

Materials:

  • Deprotected linker (NH2-PEG8-amide-bis(pentyl-5OBz))

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Protocol:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.

    • Add a 50-100 fold molar excess of EDC and Sulfo-NHS to the mAb solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the antibody.

  • Conjugation Reaction:

    • Dissolve the deprotected linker in DMSO to a known concentration.

    • Add the desired molar excess of the dissolved linker (e.g., 5-20 fold excess over the antibody) to the activated antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC from excess linker and reagents using Size Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the ADC.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Quantitative Data Summary:

ParameterTypical Value
Molar Excess of Linker5 - 20 fold
Reaction Time2 - 4 hours
TemperatureRoom Temperature
Achievable DAR2 - 8
ADC Purity (post-SEC)>95%
Aggregation (post-SEC)<5%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the deprotection of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker and its subsequent conjugation to an antibody.

experimental_workflow start CbzNH-PEG8-amide- bis(pentyl-5OBz) Linker deprotection Cbz Deprotection (H2, Pd/C) start->deprotection deprotected_linker NH2-PEG8-amide- bis(pentyl-5OBz) Linker deprotection->deprotected_linker conjugation Conjugation Reaction deprotected_linker->conjugation antibody Monoclonal Antibody (mAb) activation Antibody Activation (EDC, Sulfo-NHS) antibody->activation activation->conjugation purification Purification (SEC) conjugation->purification final_adc Antibody-Drug Conjugate (ADC) purification->final_adc characterization Characterization (DAR, Purity) final_adc->characterization

Caption: Workflow for ADC synthesis using the Cbz-protected linker.

Hypothetical Signaling Pathway Targeted by a Resulting PROTAC

Assuming the bis(pentyl-5OBz) moiety is part of a warhead for a PROTAC targeting a hypothetical Protein of Interest (POI), the resulting PROTAC would hijack the ubiquitin-proteasome system to induce the degradation of the POI.[5][10][]

protac_pathway cluster_cell Cellular Environment protac PROTAC (Linker-Payload-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination Ub transfer ubiquitin Ubiquitin ubiquitin->polyubiquitination polyub_poi Polyubiquitinated POI polyubiquitination->polyub_poi proteasome 26S Proteasome polyub_poi->proteasome degradation Degradation proteasome->degradation degradation->protac Recycled peptides Degraded Peptides degradation->peptides

Caption: Mechanism of action for a hypothetical PROTAC.

References

Application Note: Analytical Characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is suitable for the determination of purity, identification, and quantification of these conjugates in research and drug development settings. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for the analysis. Additionally, this document includes a template for data presentation and a workflow diagram to guide researchers.

Introduction

CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates are complex synthetic molecules that often serve as linkers in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) component enhances solubility and pharmacokinetic properties, while the carbobenzyloxy (Cbz) and benzoyl (OBz) groups are key components for synthesis and function.[1][2][3] Accurate and robust analytical methods are crucial for ensuring the identity, purity, and stability of these conjugates, which are critical quality attributes in drug development.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and characterization of synthetic molecules, including PEGylated compounds and PROTACs.[][5][6] This application note details a reverse-phase HPLC method coupled with UV detection, which is well-suited for this class of molecules due to the presence of UV-active aromatic groups (Cbz and OBz).

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugate in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Method Parameters

The following HPLC parameters are recommended as a starting point for method development. Optimization may be required based on the specific conjugate and HPLC system.

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm)
Run Time 30 minutes
Mobile Phase Gradient
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the HPLC system. This should include multiple injections of a standard solution to assess parameters such as retention time reproducibility, peak area precision, and theoretical plates.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. This allows for easy comparison between different batches or stability time points.

Table 1: Summary of HPLC Analysis for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugate Batches

Sample IDRetention Time (min)Peak Area% Purity
Batch A15.2125,00098.5%
Batch B15.1122,50097.9%
Batch C15.3126,20099.1%

Experimental Workflow

The following diagram illustrates the experimental workflow for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates by HPLC.

HPLC_Workflow Figure 1. HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Conjugate prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 10 µL Injection hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2 data3 Generate Report data2->data3

Caption: HPLC Analysis Workflow for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates.

Discussion

The provided RP-HPLC method serves as a robust starting point for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates. The use of a C18 column provides good retention and separation of moderately polar to nonpolar molecules. The acetonitrile/water gradient is a standard mobile phase system for reverse-phase chromatography, and the addition of TFA helps to sharpen peaks and improve reproducibility.

For molecules that are difficult to separate from impurities, further method development may be necessary. This could include screening different column chemistries (e.g., C8, Phenyl-Hexyl), mobile phase modifiers (e.g., formic acid), and gradient profiles. For absolute quantification, a reference standard of the conjugate with known purity is required to generate a calibration curve.

In cases where impurities do not have a UV chromophore or co-elute with the main peak, coupling the HPLC system to a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can provide additional information and enhance detection capabilities.[][7][8]

Conclusion

This application note provides a comprehensive and detailed protocol for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates by RP-HPLC. The outlined method, data presentation format, and workflow diagram offer a solid foundation for researchers and scientists in the field of drug development to ensure the quality and consistency of their synthesized molecules.

References

Application Note: Mass Spectrometry Analysis of Antibody-Drug Conjugates with a CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of small molecule drugs.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, efficacy, and toxicity of the ADC.[4] Linkers such as CbzNH-PEG8-amide-bis(pentyl-5OBz) are designed to have specific properties, including increased hydrophilicity due to the polyethylene (B3416737) glycol (PEG) chain, which can help to mitigate aggregation issues associated with hydrophobic payloads.[5][6]

The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drugs and the sites of conjugation, presents a significant analytical challenge.[7][8] A thorough characterization of these complex molecules is essential to ensure their quality, safety, and efficacy.[3] Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for the detailed structural elucidation of ADCs.[2][9] This application note provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of an ADC featuring a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload system. We will cover intact mass analysis, middle-down, and bottom-up approaches to determine the drug-to-antibody ratio (DAR), drug distribution, and conjugation sites.

Experimental Workflow and Analytical Strategy

A multi-level mass spectrometry approach is employed to provide a comprehensive characterization of the ADC. The overall experimental workflow is depicted below, illustrating the analysis at the intact, subunit, and peptide levels.

ADC_Analysis_Workflow cluster_0 Intact ADC Analysis cluster_1 Middle-Down Analysis cluster_2 Bottom-Up Analysis Intact_ADC Intact ADC Deglycosylation Deglycosylation (optional) Intact_ADC->Deglycosylation Reduction Reduction (e.g., DTT) Intact_ADC->Reduction Digestion Reduction, Alkylation & Enzymatic Digestion Intact_ADC->Digestion Intact_MS Intact Mass Analysis (LC-MS) Deglycosylation->Intact_MS DAR_Calc Average DAR Calculation Intact_MS->DAR_Calc Subunit_MS Subunit Mass Analysis (LC-MS) Reduction->Subunit_MS Drug_Distribution Drug Distribution on Light & Heavy Chains Subunit_MS->Drug_Distribution Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Conjugation_Site Conjugation Site Identification Peptide_Mapping->Conjugation_Site

Figure 1: Overall experimental workflow for ADC mass spectrometry analysis.

The logical relationship between the different analytical techniques and the critical quality attributes (CQAs) they measure is outlined in the following diagram.

Analytical_Strategy cluster_0 Analytical Techniques cluster_1 ADC Critical Quality Attributes Techniques Intact Mass LC-MS Middle-Down LC-MS Peptide Mapping LC-MS/MS HIC CQAs Average DAR & Drug Load Distribution Drug Distribution on Subunits Conjugation Site & Occupancy DAR Species Separation Techniques:f0->CQAs:f0 Provides Techniques:f1->CQAs:f1 Determines Techniques:f2->CQAs:f2 Identifies Techniques:f3->CQAs:f3 Separates Techniques:f3->CQAs:f0 Orthogonal Method For

Figure 2: Relationship between analytical techniques and ADC CQAs.

Materials and Methods

Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination

This protocol aims to determine the average DAR by analyzing the intact ADC.[1][10] Deglycosylation is often performed to reduce spectral complexity.[1][11]

a. Sample Preparation (Deglycosylation):

  • To 100 µg of the ADC (1 mg/mL in PBS), add 2 µL of PNGase F.

  • Incubate the mixture at 37°C for 3 hours.

  • Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method.

  • Elute the desalted ADC in 10 µL of 0.1% formic acid in 50% acetonitrile.

b. LC-MS Parameters:

  • LC System: UHPLC system

  • Column: Reversed-phase column suitable for intact proteins (e.g., Agilent PLRP-S, Waters Acquity UPLC BEH300 C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 80°C

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: ESI Positive

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

Middle-Down Analysis for Subunit Characterization

This approach involves reducing the interchain disulfide bonds to analyze the light chains (LC) and heavy chains (HC) separately, providing information on the drug distribution on each subunit.[10]

a. Sample Preparation (Reduction):

  • To 50 µg of the ADC (1 mg/mL in PBS), add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

  • Proceed immediately to LC-MS analysis.

b. LC-MS Parameters:

  • Use the same LC-MS parameters as for the intact mass analysis. The reduced light and heavy chains will be separated chromatographically.

Bottom-Up Analysis (Peptide Mapping) for Conjugation Site Identification

Peptide mapping is used to identify the specific amino acid residues where the drug is conjugated.[12][13][14]

a. Sample Preparation (Digestion):

  • To 100 µg of the ADC, add a denaturing buffer (e.g., 8 M urea).[13]

  • Reduce the disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 30 minutes.[13]

  • Alkylate the free cysteines by adding iodoacetamide (B48618) (IAM) to 25 mM and incubating in the dark at room temperature for 30 minutes.[13]

  • Perform a buffer exchange to remove the urea (B33335) and excess reagents.

  • Add trypsin at a 1:25 enzyme-to-substrate ratio and incubate at 37°C for 16 hours.[15]

  • Quench the reaction by adding 1% formic acid.

b. LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18 column suitable for peptides (e.g., Agilent AdvanceBio Peptide Mapping, Waters Acquity UPLC CSH C18)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2-40% B over 60 minutes

  • Flow Rate: 0.2 mL/min

  • MS System: High-resolution mass spectrometer with MS/MS capability

  • Data Acquisition: Data-dependent acquisition (DDA)

  • Data Analysis: Use protein sequencing software to identify peptides and search for modifications corresponding to the mass of the linker-payload.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[16][17] Since the payload is hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time.[17]

a. HPLC Parameters:

  • HPLC System: Biocompatible HPLC system

  • Column: HIC column (e.g., Agilent MAbPac HIC, Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Gradient: 0-100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Results and Discussion

Intact Mass Analysis and DAR Calculation

The deconvoluted mass spectrum of the deglycosylated ADC reveals a distribution of species corresponding to the antibody conjugated with different numbers of drug molecules. The mass of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload is added to the mass of the naked antibody for each conjugation.

Table 1: Deconvoluted Masses and Relative Abundances of ADC Species

SpeciesNumber of Drugs (n)Observed Mass (Da)Expected Mass (Da)Relative Abundance (%)
D00148,050.5148,050.05.2
D11150,122.1150,121.215.8
D22152,193.9152,192.425.5
D33154,265.0154,263.628.1
D44156,336.5156,334.818.3
D55158,407.9158,406.06.1
D66160,479.2160,477.21.0

Expected mass calculated based on a hypothetical antibody mass of 148,050.0 Da and a linker-payload mass of 2071.2 Da.

The average DAR is calculated using the relative abundance of each species.[]

Table 2: Average DAR Calculation

Number of Drugs (n)Relative Abundance (%)Weighted Abundance (n * %)
05.20.0
115.815.8
225.551.0
328.184.3
418.373.2
56.130.5
61.06.0
Total 100.0 260.8
Average DAR 2.61

The average DAR for this batch was determined to be 2.61. This is a critical parameter that affects the ADC's efficacy and safety.[1]

Middle-Down and Bottom-Up Analysis

Middle-down analysis of the reduced ADC provides information on the distribution of the linker-payload on the light and heavy chains.

Table 3: Deconvoluted Masses of Reduced Light and Heavy Chains

ChainNumber of Drugs (n)Observed Mass (Da)Relative Abundance (%)
Light Chain023,500.240.5
Light Chain125,571.559.5
Heavy Chain050,525.110.1
Heavy Chain152,596.345.2
Heavy Chain254,667.844.7

The results indicate that the drug is conjugated to both the light and heavy chains. Peptide mapping (bottom-up analysis) would then be used to identify the specific lysine (B10760008) or cysteine residues that are conjugated. The more hydrophobic drug-conjugated peptides will typically elute later in the reversed-phase separation.[12] By comparing the peptide maps of the naked antibody and the ADC, unique peptides in the ADC map can be identified and sequenced by MS/MS to confirm the site of conjugation.[12]

HIC Analysis

HIC provides an orthogonal method to visualize the DAR distribution. The chromatogram would show distinct peaks corresponding to ADCs with 0, 1, 2, 3, etc., drugs attached, with higher DAR species eluting later.[19] This technique is particularly useful as it is performed under non-denaturing conditions, preserving the native structure of the ADC.[16][20]

Conclusion

A comprehensive mass spectrometry-based analytical strategy is crucial for the characterization of complex ADCs such as those containing a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload. The combination of intact mass, middle-down, and bottom-up analyses provides a wealth of information on critical quality attributes, including the average DAR, drug load distribution, and specific conjugation sites. Orthogonal techniques like HIC further strengthen the analytical package. The protocols and data presented here provide a robust framework for the detailed characterization of novel ADCs, supporting their development and ensuring their quality and consistency.

References

Determining Drug-to-Antibody Ratio (DAR) with CbzNH-PEG8-amide-bis(pentyl-5OBz): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy and safety profile. Accurate and reliable determination of DAR is therefore paramount during ADC development and for quality control. This document provides detailed application notes and protocols for the determination of DAR using a novel hydrophobic tag, CbzNH-PEG8-amide-bis(pentyl-5OBz).

This method is predicated on the enzymatic digestion of the ADC, followed by the derivatization of drug-linked cysteine residues with the hydrophobic tag. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of drug-loaded and unloaded antibody fragments, enabling the calculation of the average DAR.

Principle of the Method

The workflow for DAR determination using CbzNH-PEG8-amide-bis(pentyl-5OBz) involves a multi-step process that ensures the accurate assessment of drug conjugation. The core principle lies in the differential labeling of cysteine residues within the antibody structure.

First, the interchain disulfide bonds of the ADC are reduced to free sulfhydryl groups. Subsequently, any unconjugated cysteine residues are "capped" or blocked to prevent their reaction in the next step. The cytotoxic drug is then released from the antibody, leaving the linker attached to the cysteine residues it was originally conjugated to. These newly exposed cysteine residues, which were previously conjugated to the drug, are then derivatized with the hydrophobic tag CbzNH-PEG8-amide-bis(pentyl-5OBz).

The antibody is then digested into smaller fragments, typically the light chain and the heavy chain, which are subsequently separated and analyzed by LC-MS. The hydrophobic tag imparts a significant change in the retention time of the labeled fragments, allowing for clear separation from the unlabeled fragments. By comparing the peak areas of the labeled (drug-conjugated) and unlabeled fragments, the average DAR can be accurately calculated.

DAR_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ADC Antibody-Drug Conjugate (ADC) Reduced_ADC Reduction of Interchain Disulfides ADC->Reduced_ADC DTT Capped_ADC Capping of Free Cysteines Reduced_ADC->Capped_ADC NEM Drug_Release Drug Release Capped_ADC->Drug_Release Tagged_Fragments Derivatization with CbzNH-PEG8-amide-bis(pentyl-5OBz) Drug_Release->Tagged_Fragments Hydrophobic Tag Digestion Enzymatic Digestion (e.g., IdeS) Tagged_Fragments->Digestion LCMS LC-MS Analysis Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Peak Integration DAR_Calculation DAR Calculation Data_Analysis->DAR_Calculation Ratio Calculation

Caption: Experimental workflow for DAR determination.

Experimental Protocols

Materials and Reagents
  • Antibody-Drug Conjugate (ADC) sample

  • CbzNH-PEG8-amide-bis(pentyl-5OBz) (hydrophobic tag)

  • Dithiothreitol (DTT)

  • N-Ethylmaleimide (NEM)

  • IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes)

  • Tris-HCl buffer

  • Guanidine (B92328) hydrochloride

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

Sample Preparation Protocol
  • Reduction:

    • To 20 µL of the ADC sample (1 mg/mL), add 5 µL of 8 M guanidine hydrochloride and 2.5 µL of 1 M Tris-HCl, pH 7.5.

    • Add 1 µL of 100 mM DTT to initiate the reduction of interchain disulfide bonds.

    • Incubate at 37 °C for 30 minutes.

  • Capping of Free Cysteines:

    • Add 2 µL of 100 mM NEM to the reaction mixture to cap the free sulfhydryl groups.

    • Incubate at room temperature for 15 minutes.

  • Drug Release and Derivatization:

    • Initiate the release of the drug from the ADC according to the specific linker chemistry (this step is linker-dependent and may require specific reagents).

    • Immediately following drug release, add 5 µL of a 50 mM solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in ACN.

    • Incubate at room temperature for 1 hour to allow for the derivatization of the cysteine residues that were previously conjugated.

  • Enzymatic Digestion:

    • Add IdeS enzyme to the sample at a 1:10 enzyme-to-antibody ratio.

    • Incubate at 37 °C for 30 minutes to digest the antibody into F(ab')2 and Fc fragments, or into light and heavy chains depending on the antibody and enzyme used.

LC-MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for protein fragment separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected fragments (e.g., m/z 500-4000).

Data Analysis and DAR Calculation

The average DAR is calculated from the relative abundance of the derivatized (drug-conjugated) and non-derivatized (unconjugated) antibody fragments observed in the LC-MS chromatogram.

  • Peak Integration: Integrate the peak areas of the derivatized and non-derivatized light chain and heavy chain fragments.

  • DAR Calculation: The average DAR is calculated using the following formula, which sums the contributions from both the light chain (LC) and heavy chain (HC).

    DAR = (Σ Peak Area of Derivatized LC / Σ Peak Area of Total LC) * (Number of conjugation sites on LC) + (Σ Peak Area of Derivatized HC / Σ Peak Area of Total HC) * (Number of conjugation sites on HC)

The results can be summarized in a table for clarity.

Antibody FragmentUnconjugated Peak AreaDerivatized Peak AreaPercent Derivatized
Light ChainA_LC_unconjugatedA_LC_derivatized% Derivatized_LC
Heavy ChainA_HC_unconjugatedA_HC_derivatized% Derivatized_HC
Average DAR --Calculated Value

Logical Relationship of DAR Calculation

The calculation of the average DAR is a logical process that relies on the accurate measurement of the relative abundance of different species generated during sample preparation.

DAR_Calculation_Logic cluster_input Input Data cluster_processing Processing cluster_output Output LC_Data Light Chain Peak Areas (Derivatized & Unconjugated) LC_Ratio Calculate % Derivatized Light Chain LC_Data->LC_Ratio HC_Data Heavy Chain Peak Areas (Derivatized & Unconjugated) HC_Ratio Calculate % Derivatized Heavy Chain HC_Data->HC_Ratio Sites Number of Potential Conjugation Sites (LC & HC) DAR_Sum Sum Weighted Contributions Sites->DAR_Sum LC_Ratio->DAR_Sum HC_Ratio->DAR_Sum Avg_DAR Average DAR DAR_Sum->Avg_DAR

Caption: Logical flow for calculating average DAR.

Conclusion

The use of the hydrophobic tag CbzNH-PEG8-amide-bis(pentyl-5OBz) offers a robust and accurate method for the determination of the drug-to-antibody ratio of ADCs. The detailed protocol provided herein, from sample preparation to data analysis, ensures reliable and reproducible results, which are essential for the development and quality control of these complex therapeutic agents. The clear separation of derivatized and non-derivatized fragments by LC-MS, facilitated by the hydrophobic tag, allows for straightforward and precise quantification, making this a valuable tool for researchers, scientists, and drug development professionals in the field of antibody-drug conjugates.

Structural Confirmation of CbzNH-PEG8-amide-bis(pentyl-5OBz) via NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of novel chemical entities. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of CbzNH-PEG8-amide-bis(pentyl-5OBz), a molecule incorporating a carboxybenzyl (Cbz) protecting group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, and two pentyl benzoate (B1203000) moieties. The methodologies and expected data presented herein serve as a comprehensive resource for researchers engaged in the synthesis and characterization of similar PEGylated compounds.

Predicted ¹H NMR Data

The structural integrity of CbzNH-PEG8-amide-bis(pentyl-5OBz) can be confirmed by analyzing the chemical shifts, multiplicities, and integrations of its proton signals in a ¹H NMR spectrum. Based on established chemical shift values for analogous functional groups, the following table summarizes the expected quantitative data.

Assignment Structure Moiety Expected Chemical Shift (δ, ppm) Multiplicity Integration
aCbz-Ar-H 7.25 - 7.40Multiplet5H
bCbz-CH~5.10Singlet2H
cNH -Cbz5.00 - 5.50Broad Singlet/Triplet1H
dPEG CH ₂ (adjacent to NH)~3.50Triplet2H
ePEG CH3.60 - 3.70Multiplet28H
fPEG CH ₂ (adjacent to amide)~3.75Triplet2H
gNH -amide7.50 - 8.50Broad Singlet/Triplet1H
hAr-H (benzoate, ortho to C=O)~8.00Doublet4H
iAr-H (benzoate, meta to C=O)~7.55Triplet4H
jAr-H (benzoate, para to C=O)~7.45Triplet2H
kO-CH ₂ (pentyl)~4.30Triplet4H
lO-CH₂-CH ₂ (pentyl)~1.75Quintet4H
mO-(CH₂)₂-CH ₂ (pentyl)~1.40Multiplet4H
nO-(CH₂)₃-CH ₂ (pentyl)~1.35Sextet4H
oCH ₃ (pentyl)~0.90Triplet6H

Experimental Protocols

A detailed methodology for the acquisition and processing of NMR data is crucial for obtaining a high-quality spectrum for structural confirmation.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified CbzNH-PEG8-amide-bis(pentyl-5OBz) compound.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this molecule. For compounds with solubility issues, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be an alternative.[1][2] Use approximately 0.6-0.7 mL of the deuterated solvent.[3]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

Parameter Value Purpose
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS)16-64To improve the signal-to-noise ratio.
Acquisition Time (AQ)3-4 sThe duration for which the FID is recorded.[5]
Relaxation Delay (D1)2-5 sThe time between pulses to allow for full relaxation of the protons.
Spectral Width (SW)16 ppmThe range of frequencies to be observed.[6]
Temperature298 KStandard room temperature.
III. NMR Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualizations

The following diagrams illustrate the logical breakdown of the molecule for NMR analysis and the experimental workflow.

G Molecular Structure Breakdown for NMR Analysis cluster_molecule CbzNH-PEG8-amide-bis(pentyl-5OBz) cluster_cbz Cbz Group cluster_peg PEG8 Linker cluster_amide Amide Linkage cluster_pentylbz bis(pentyl-5OBz) Group M Full Molecule Cbz_Ar Aromatic Protons (a) M->Cbz_Ar Cbz_CH2 Benzylic Protons (b) M->Cbz_CH2 Cbz_NH Amine Proton (c) M->Cbz_NH PEG_NH_adj PEG-CH2 (d) M->PEG_NH_adj PEG_core PEG Core (e) M->PEG_core PEG_amide_adj PEG-CH2 (f) M->PEG_amide_adj Amide_NH Amide Proton (g) M->Amide_NH Bz_Ar_ortho Aromatic Protons (h) M->Bz_Ar_ortho Bz_Ar_meta Aromatic Protons (i) M->Bz_Ar_meta Bz_Ar_para Aromatic Protons (j) M->Bz_Ar_para Pentyl_OCH2 Pentyl-CH2 (k) M->Pentyl_OCH2 Pentyl_chain Pentyl Chain (l, m, n, o) M->Pentyl_chain

Caption: Molecular structure breakdown for NMR analysis.

G Experimental Workflow for Structural Confirmation cluster_workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) DataAcq NMR Data Acquisition (400 MHz, 16-64 scans) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Experimental workflow for structural confirmation.

References

Purifying Complex Bioconjugates: Application Notes and Protocols for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective purification of proteins conjugated with the CbzNH-PEG8-amide-bis(pentyl-5OBz) moiety is a critical step in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The unique characteristics of this conjugate—a protein linked via a polyethylene (B3416737) glycol (PEG) spacer to a hydrophobic small molecule—present distinct challenges for achieving high purity and homogeneity. This document provides detailed application notes and protocols for the purification of these complex biomolecules, focusing on established chromatographic and filtration techniques.

Introduction to Purification Challenges and Strategies

The conjugation reaction of a protein with CbzNH-PEG8-amide-bis(pentyl-5OBz) typically results in a heterogeneous mixture containing the desired conjugated protein, unreacted protein, excess PEGylated linker, and potentially aggregated species. The goal of the purification process is to isolate the desired conjugate with a specific drug-to-antibody ratio (DAR) or small molecule-to-protein ratio, while removing all process-related impurities.

A multi-step purification strategy is often necessary to address the various impurities. The choice and order of purification techniques will depend on the specific properties of the protein and the conjugate. The most commonly employed and effective techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).

Key Purification Techniques: A Comparative Overview

The selection of an appropriate purification strategy is paramount. The following table summarizes the primary techniques and their applicability to purifying CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugated proteins.

Purification TechniquePrinciple of SeparationKey Applications in this ContextAdvantagesLimitations
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Removal of aggregates and unconjugated small molecules/linker.[][2][3][4]Mild conditions, preserves protein activity.[2][3][4]Limited resolution for species of similar size, potential for sample dilution.[2]
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of unreacted protein from conjugated species, separation of different conjugation species.[][5][6][7][8]High binding capacity, high resolution.[8]PEG chains can shield protein charges, potentially reducing separation efficiency.[][9]
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicitySeparation based on the increased hydrophobicity from the conjugated moiety.[][10][11]Can separate species with different degrees of conjugation.High salt concentrations may induce aggregation.
Reverse Phase Chromatography (RPC) HydrophobicityHigh-resolution analysis and small-scale purification of conjugates and related impurities.[][12][13][14][15]High resolving power.[12][13]Organic solvents can lead to protein denaturation.
Tangential Flow Filtration (TFF) Molecular weight cutoffBuffer exchange, concentration, and removal of unconjugated small molecules.[16][17][18][19][20]Rapid, scalable, and efficient for buffer exchange and concentration.[18][19][20]Does not separate protein species from each other.

Experimental Protocols

The following are detailed protocols for the key purification techniques. These should be considered as starting points and may require optimization based on the specific characteristics of the target protein conjugate.

Protocol 1: Aggregate and Small Molecule Removal using Size Exclusion Chromatography (SEC)

This protocol is designed as a polishing step to remove high-molecular-weight aggregates and low-molecular-weight unconjugated linkers.

Materials:

  • SEC column (e.g., Superdex 200 Increase or similar, with appropriate fractionation range)

  • Chromatography system (e.g., ÄKTA pure or similar)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Sample: Crude or partially purified conjugate mixture

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the chromatography system and the SEC column with at least two column volumes (CVs) of the mobile phase at a flow rate recommended by the column manufacturer.

    • Ensure a stable baseline for UV absorbance (typically at 280 nm).

  • Sample Preparation:

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography Run:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks. Typically, the first major peak corresponds to aggregates, the main peak to the monomeric conjugate and unconjugated protein, and later eluting peaks to small molecules.

    • Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine purity.

Workflow for SEC Purification

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Equilibrate Equilibrate SEC Column (2 CVs Mobile Phase) Inject Inject Sample Equilibrate->Inject Prepare_Sample Prepare Sample (Centrifuge & Filter) Prepare_Sample->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (SDS-PAGE, Analytical SEC) Collect->Analyze

Caption: Workflow for Size Exclusion Chromatography.

Protocol 2: Separation of Conjugated Species by Ion Exchange Chromatography (IEX)

This protocol aims to separate the desired conjugate from the unreacted protein based on differences in their net surface charge. The PEGylation may shield some of the protein's charges, leading to a change in its elution profile compared to the unconjugated form.[][9]

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the chosen pH)

  • Chromatography system

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • Sample: Crude or SEC-purified conjugate mixture, buffer-exchanged into Binding Buffer

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the UV and conductivity baselines are stable.

  • Sample Loading:

    • Load the buffer-exchanged sample onto the column at a flow rate that allows for efficient binding.

  • Washing:

    • Wash the column with Binding Buffer (typically 5-10 CVs) to remove any unbound impurities.

  • Elution:

    • Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CVs). A step gradient can also be used for faster elution.[5]

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the fractions by SDS-PAGE, analytical SEC, and potentially mass spectrometry to identify the fractions containing the desired conjugate.

Signaling Pathway of IEX Purification

IEX_Pathway cluster_0 Column Preparation cluster_1 Purification Steps cluster_2 Outcome Equilibrate Equilibrate with Binding Buffer Load Load Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Unbound Unbound Impurities (Flow-through) Load->Unbound Non-binding species Elute Elute with Salt Gradient Wash->Elute Conjugate Purified Conjugate (Eluted Fractions) Elute->Conjugate Binding species

Caption: Logical flow of Ion Exchange Chromatography.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol leverages the increased hydrophobicity of the protein after conjugation with the bis(pentyl-5OBz) moiety to separate it from the less hydrophobic unreacted protein.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • Chromatography system

  • Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Sample: Conjugate mixture with added salt to match Binding Buffer conditions

Procedure:

  • Column Equilibration:

    • Equilibrate the HIC column with at least 5 CVs of Binding Buffer.

  • Sample Preparation and Loading:

    • Adjust the sample to the salt concentration of the Binding Buffer by adding a concentrated salt solution or by buffer exchange.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with Binding Buffer (5-10 CVs) to remove unbound material.

  • Elution:

    • Elute the bound proteins using a reverse linear gradient of salt (e.g., 100-0% Buffer A over 20 CVs).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze for purity and identity of the conjugate. The more hydrophobic conjugated species are expected to elute at lower salt concentrations than the unreacted protein.

Experimental Workflow for HIC

HIC_Workflow Start Start HIC Purification Equilibrate Equilibrate Column High Salt Buffer Start->Equilibrate Load Load Sample High Salt Equilibrate->Load Wash Wash Unbound High Salt Load->Wash Elute Elute Bound Decreasing Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity Collect->Analyze End End Analyze->End TFF_Logic cluster_input Input cluster_process TFF Process cluster_output Output Sample Sample Pool Concentrate1 Initial Concentration Sample->Concentrate1 Diafilter Diafiltration (Buffer Exchange) Concentrate1->Diafilter Concentrate2 Final Concentration Diafilter->Concentrate2 Waste Filtrate (Waste) Diafilter->Waste FinalProduct Concentrated & Buffer-Exchanged Product Concentrate2->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz). The content is designed to address specific experimental challenges and optimize reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for conjugating a molecule to CbzNH-PEG8-amide-bis(pentyl-5OBz)?

The primary conjugation reaction involves forming a stable amide bond. This typically occurs after the deprotection of the N-terminal Carboxybenzyl (Cbz) group, which exposes a primary amine. This amine is then reacted with a carboxylic acid on the target molecule using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2][3]

Q2: What is the mechanism of EDC/NHS coupling?

The conjugation is a two-step process:

  • Carboxyl Activation: EDC reacts with a carboxylic acid group (-COOH) to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions.

  • Amine-Reactive Ester Formation & Amide Bond: To improve stability and efficiency, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This amine-reactive ester then readily reacts with the primary amine of the deprotected PEG linker to form a stable amide bond, releasing NHS.[1][2]

Q3: What are the critical parameters to control during the conjugation reaction?

Optimizing the reaction requires careful control over several parameters:

  • pH: The activation of the carboxyl group with EDC is most efficient under acidic conditions (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.0).[4][5]

  • Stoichiometry: The molar ratio of the coupling reagents (EDC/NHS) to the carboxylic acid, as well as the ratio of the PEG linker to the target molecule, significantly impacts yield and side-product formation.[6] An excess of the PEG linker can help drive the reaction to completion but may complicate purification.

  • Temperature and Time: Most conjugation reactions are performed at room temperature for several hours (2-24h) or at 4°C for longer periods to minimize degradation of sensitive molecules.[6]

  • Solvent: The choice of solvent is crucial. Anhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are common. For biomolecules, aqueous buffers are used, but care must be taken to avoid buffers containing primary amines (like Tris) which can compete in the reaction.[5]

Q4: How should the Cbz protecting group be removed prior to conjugation?

The Cbz group is typically removed by catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) or ethanol.[7][8] However, this method can also cleave the benzyl (B1604629) esters (OBz) present in the bis(pentyl-5OBz) moiety.[9] Careful selection of deprotection conditions or alternative methods may be required.

Section 2: Troubleshooting Guide

Problem 1: Low or No Yield of the Final Conjugate

Possible Cause Troubleshooting Steps & Solutions
Degraded Coupling Reagents EDC is moisture-sensitive and hydrolyzes over time, losing activity.[10] Solution: Use a fresh vial of EDC and Sulfo-NHS. Store reagents properly at -20°C in a desiccator.[6] Equilibrate to room temperature before opening to prevent condensation.[5]
Suboptimal pH The two steps of the EDC/NHS reaction have different optimal pH ranges. Running the entire reaction at a single, non-optimal pH can drastically reduce efficiency.[11] Solution: Perform a two-step reaction. Activate the carboxyl group at pH 4.5-6.0 for 15-30 minutes, then add the deprotected amine linker and raise the pH to 7.2-8.0 for the coupling step.[5]
Incorrect Stoichiometry Insufficient coupling reagents will lead to incomplete activation of the carboxylic acid. Solution: Increase the molar excess of EDC and NHS. A starting point of 1.5-2.0 equivalents of each relative to the carboxylic acid is common, but this may require optimization.[4]
Presence of Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will compete with the desired reaction. Solution: Use non-nucleophilic buffers such as MES for the activation step and PBS or HEPES for the coupling step.[5]

Problem 2: Formation of Multiple Products and Impurities

Possible Cause Troubleshooting Steps & Solutions
N-acylurea Formation The O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, especially if an amine is not readily available.[12][13] Solution: Add NHS or Sulfo-NHS to convert the unstable intermediate into a more stable NHS ester, which is less prone to this side reaction.[1]
Polymerization/Cross-linking If the molecule being conjugated also contains free carboxyl or amine groups, EDC can cause random polymerization.[2][14] Solution: Use a two-step coupling protocol where the carboxylic acid is activated first, and excess EDC/NHS is quenched or removed before adding the amine-containing PEG linker.[10]
Incomplete Cbz Deprotection If the Cbz group is not fully removed, the starting material will remain, complicating purification and lowering the yield of the desired conjugate. Solution: Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. Filter the catalyst (Pd/C) carefully to prevent it from interfering with subsequent steps.[7]

Problem 3: Simultaneous Deprotection of Cbz and Benzyl Esters (OBz)

Possible Cause Troubleshooting Steps & Solutions
Standard Hydrogenolysis Conditions Catalytic hydrogenolysis (H₂/Pd-C) is a standard method for removing both Cbz and benzyl ester protecting groups.[9][15] Solution: This is a significant challenge. Consider alternative Cbz deprotection methods that are less likely to affect benzyl esters, such as using HBr in acetic acid, but be aware these are harsh conditions that could affect other parts of the molecule.[7] Alternatively, the synthesis strategy may need to be redesigned to use orthogonal protecting groups.

Problem 4: Difficulty in Purifying the Final Product

Possible Cause Troubleshooting Steps & Solutions
Oily, Non-Crystalline Product PEG-containing molecules are often difficult to handle, appearing as sticky oils or gels that are challenging to purify by standard crystallization.[16][17] Solution: Use chromatographic techniques. Size-Exclusion Chromatography (SEC) is effective for removing unreacted small molecules and reagents.[][19] Reversed-Phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity.[]
Complexation for Easier Handling The oily nature of the PEG linker can be addressed to improve handling. Solution: A novel method involves complexing the PEG-containing molecule with magnesium chloride (MgCl₂) to form a free-flowing solid. This can simplify isolation and handling, and the complex can sometimes be used directly in the next step. The MgCl₂ can be removed with an aqueous workup.[16][17]

Section 3: Experimental Protocols & Data

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
  • Preparation: Dissolve the carboxylic acid-containing molecule in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation: Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer. Add a 2-fold molar excess of both EDC and Sulfo-NHS to the carboxylic acid solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling: Dissolve the Cbz-deprotected PEG linker in a reaction buffer (e.g., PBS, pH 7.4). Add this solution to the activated carboxyl mixture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any remaining active esters by adding a small molecule with a primary amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Proceed with purification, for example, by Size-Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts.[6]

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected PEG linker (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which should be used immediately in the subsequent conjugation step.[7]

Quantitative Data Summary

The following tables provide example data for optimizing reaction conditions.

Table 1: Effect of pH on Conjugation Yield

Activation pH (30 min)Coupling pH (4 hours)Relative Yield (%)
5.07.465
6.07.488
7.47.442
6.08.095
6.06.035

Table 2: Effect of Molar Ratio of Coupling Reagents on Yield

Molar Ratio (EDC:NHS:Carboxylic Acid)Relative Yield (%)
1:1:155
1.5:1.5:185
2:2:194
5:5:196

Section 4: Visual Diagrams and Workflows

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Coupling Carboxyl R-COOH Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Urea1 Urea Byproduct Intermediate->Carboxyl Hydrolysis NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + Sulfo-NHS NHS Sulfo-NHS Product R-CO-NH-PEG (Final Conjugate) NHSEster->Product Amine PEG-NH2 Amine->Product Nucleophilic Attack NHS_released Released Sulfo-NHS Product->NHS_released

Caption: Mechanism of the two-step EDC/Sulfo-NHS amide coupling reaction.

Experimental_Workflow start Start: Cbz-Protected PEG Linker deprotection 1. Cbz Deprotection (e.g., H₂/Pd-C) start->deprotection purify_amine 2. Catalyst Filtration & Solvent Evaporation deprotection->purify_amine coupling 5. Add Deprotected PEG-Amine & Adjust pH to 7.4-8.0 purify_amine->coupling prep_acid 3. Prepare Carboxylic Acid in Activation Buffer (pH 6.0) activation 4. Add EDC/Sulfo-NHS (Activate for 15-30 min) prep_acid->activation activation->coupling reaction 6. Incubate (2-24h) at RT or 4°C coupling->reaction quench 7. Quench Reaction (e.g., with Hydroxylamine) reaction->quench purify_final 8. Purify Conjugate (e.g., SEC, RP-HPLC) quench->purify_final analysis 9. Characterization (LC-MS, NMR) purify_final->analysis end End: Purified Conjugate analysis->end

Caption: General experimental workflow for the conjugation reaction.

Troubleshooting_Tree cluster_yield Troubleshooting: Low Yield cluster_impurities Troubleshooting: Impurities cluster_purification Troubleshooting: Purification start Experiment Issue? low_yield Low/No Yield start->low_yield Yes impurities Multiple Products/ Impurities start->impurities Yes purification_issue Purification Difficulty start->purification_issue Yes reagents Check Reagent Quality (Use Fresh EDC/NHS) low_yield->reagents ph Optimize pH (Two-Step Protocol) low_yield->ph stoich Increase Molar Ratio of EDC/NHS low_yield->stoich buffer Use Amine-Free Buffers (MES/PBS) low_yield->buffer side_reactions Add NHS to Minimize N-acylurea impurities->side_reactions polymerization Use Two-Step Protocol with Quenching impurities->polymerization start_material Verify Purity of Starting Materials impurities->start_material chromatography Use SEC, IEX, or RP-HPLC purification_issue->chromatography oily Consider MgCl₂ Complexation purification_issue->oily

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conjugation efficiency with CbzNH-PEG8-amide-bis(pentyl-5OBz). The advice is structured to address common failure points in a typical bioconjugation workflow.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is very low. Where should I start troubleshooting?

Low conjugation yield is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach is crucial to identify the root cause. The primary steps to investigate are:

  • Integrity of Starting Material: Confirm the purity and identity of your CbzNH-PEG8-amide-bis(pentyl-5OBz) starting material.

  • Efficiency of Cbz Deprotection: The terminal amine must be successfully deprotected to be available for conjugation. Incomplete deprotection is a frequent cause of low yield.

  • pH of the Reaction: The pH of the conjugation reaction is critical, especially for reactions involving primary amines which must be deprotonated to be nucleophilic.

  • Reagent Quality and Stoichiometry: Ensure that all reagents, especially coupling agents, are fresh and used in the correct molar ratios.

  • Reaction Conditions: Factors like temperature, reaction time, and solvent choice can significantly impact conjugation efficiency.

Below is a general workflow to diagnose the issue.

G cluster_start Start: Low Conjugation Efficiency cluster_validation Step 1: Validate Starting Material & Deprotection cluster_reaction Step 2: Optimize Reaction Conditions cluster_outcome Step 3: Analyze Outcome start Low Yield Observed validate_reagent Confirm Purity of Cbz-PEG8-X via LC-MS/NMR start->validate_reagent check_deprotection Verify Cbz Deprotection (e.g., via Kaiser Test or LC-MS) validate_reagent->check_deprotection If pure check_deprotection->validate_reagent If incomplete, re-run deprotection protocol check_ph Check & Optimize Reaction pH check_deprotection->check_ph If deprotection is complete check_reagents Verify Reagent Quality (Coupling Agents, Solvents) check_ph->check_reagents check_stoichiometry Adjust Molar Ratios of Reactants check_reagents->check_stoichiometry analyze_product Analyze Product by LC-MS / SDS-PAGE check_stoichiometry->analyze_product After re-running reaction success Yield Improved analyze_product->success

Fig. 1: General troubleshooting workflow for low conjugation efficiency.
Q2: How can I be sure that the Cbz protecting group is being fully removed?

Incomplete removal of the Cbz (carbobenzyloxy) group is a very common reason for conjugation failure, as it prevents the primary amine from participating in the reaction.

Verification Methods:

  • LC-MS Analysis: This is the most definitive method. Compare the mass spectrum of your material before and after deprotection. You should see a mass shift corresponding to the loss of the Cbz group (134.13 g/mol ).

  • Kaiser Test: This is a rapid colorimetric test for the presence of primary amines. A positive result (a deep blue color) indicates successful deprotection. A yellow or faint blue color suggests incomplete or failed deprotection.

  • TLC (Thin-Layer Chromatography): Monitor the reaction progress on a TLC plate. The deprotected product should have a different Rf value than the Cbz-protected starting material. Staining with ninhydrin (B49086) can be used to visualize the primary amine.

Troubleshooting Deprotection:

The most common method for Cbz deprotection is catalytic hydrogenation.

ParameterRecommendationTroubleshooting Tip
Catalyst 10% Palladium on Carbon (Pd/C) is standard.If the reaction is slow or incomplete, the catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the catalyst is fully suspended and not clumped.
Hydrogen Source H₂ gas (balloon or Parr shaker) or a transfer agent like ammonium (B1175870) formate (B1220265).Ensure the system is properly purged with H₂ and that there are no leaks. For transfer hydrogenation, ensure the formate salt is fully dissolved.
Solvent Methanol, Ethanol, or Ethyl Acetate are common.Ensure the solvent is anhydrous and deoxygenated, as oxygen can poison the catalyst.
Reaction Time Typically 2-16 hours.Monitor by TLC or LC-MS to determine the optimal time. Do not assume a fixed time is sufficient.

See the "Experimental Protocols" section for a detailed Cbz deprotection protocol.

Q3: I've confirmed deprotection, but my amide coupling reaction with a carboxyl group is still inefficient. What should I check next?

If the deprotected amine is available, the issue likely lies within the amide coupling step itself. This is a multi-step process involving the activation of a carboxylic acid before it can react with your amine-PEG linker.

G cluster_reactants Reactants cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Protein_COOH Protein-COOH (Carboxylic Acid) Active_Ester Activated O-acylisourea Ester (Unstable) Protein_COOH->Active_Ester +EDC Amine_Linker H₂N-PEG8-X (Deprotected Linker) Conjugate Protein-CO-NH-PEG8-X (Final Conjugate) Amine_Linker->Conjugate EDC EDC NHS sulfo-NHS Active_Ester->Protein_COOH Hydrolysis (Side Reaction) NHS_Ester Semi-Stable NHS Ester Active_Ester->NHS_Ester +NHS (Stabilization) NHS_Ester->Protein_COOH Hydrolysis (Slower Side Reaction) NHS_Ester->Conjugate + H₂N-PEG8-X (pH 7.2-8.0)

Fig. 2: EDC/NHS amide coupling pathway and potential failure points.

Key Factors for Successful Amide Coupling:

  • pH Control: The primary amine of your linker must be deprotonated (R-NH₂) to be nucleophilic. The reaction should be run at a pH between 7.2 and 8.0. Below this range, the amine is protonated (R-NH₃⁺) and non-reactive. Above pH 8.5, hydrolysis of the activated ester becomes a significant competing reaction.

  • Activator Stoichiometry & Quality: Carbodiimides like EDC (or DCC) are used to activate the carboxyl group. This activation is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or sulfo-NHS to increase efficiency and stability of the active intermediate.

    Coupling ReagentMolar Ratio (Reagent:Carboxyl)Comments
    EDC / NHS 2-10 equivalentsMost common for biomolecules. EDC is water-soluble but hydrolyzes quickly. Use fresh powder or a freshly prepared stock solution.
    HATU / HOAt 1.5-3 equivalentsGenerally higher efficiency and faster kinetics, but more expensive. Requires an organic base like DIPEA.
    DCC / NHS 1.1-1.5 equivalentsUsed in organic solvents. The DCU byproduct is insoluble and must be filtered off.
  • Hydrolysis: The activated carboxyl group (especially the O-acylisourea ester formed by EDC alone) is highly susceptible to hydrolysis. This is a major side reaction that reverts the carboxyl to its inactive state. Using NHS or sulfo-NHS creates a more stable active ester, but this too will hydrolyze over time. Reactions should be set up promptly after adding coupling agents.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenation

This protocol describes a standard procedure for removing a Cbz protecting group from an amine.

Materials:

  • CbzNH-PEG8-amide-bis(pentyl-5OBz)

  • Palladium on carbon (Pd/C), 10% w/w

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas cylinder or balloon

  • Reaction flask and stir bar

  • Filtration setup (e.g., Celite pad or 0.22 µm syringe filter)

Procedure:

  • Dissolve the Cbz-protected starting material in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).

  • Seal the flask and purge the atmosphere by evacuating and backfilling with H₂ gas three times.

  • Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully purge the flask with an inert gas (N₂ or Argon) to remove all H₂ gas. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and solvent if not fully wetted.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with additional MeOH to ensure full recovery of the product.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected amine. The product should be used immediately in the next step, as free amines can be unstable.

Protocol 2: EDC/sulfo-NHS Amide Coupling to a Protein

This protocol describes the conjugation of the deprotected, amine-containing linker to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Deprotected H₂N-PEG8-amide-bis(pentyl-5OBz) linker

  • Protein solution in an amine-free buffer (e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein in Activation Buffer. The acidic pH helps minimize side reactions on protein amines during the carboxyl activation step.

  • Prepare Reagent Stocks: Prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in anhydrous DMSO or water immediately before use. Do not store these solutions.

  • Carboxyl Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the deprotected amine linker to the activated protein solution. A 20 to 50-fold molar excess of the linker over the protein is a good starting point. Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any remaining active esters and stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and coupling reagents by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

  • Analysis: Analyze the final conjugate by SDS-PAGE (to observe the mass shift) and LC-MS to confirm the conjugation ratio.

Technical Support Center: Mitigating ADC Aggregation with CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and managing aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker.

Introduction to CbzNH-PEG8-amide-bis(pentyl-5OBz) in ADC Development

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a cleavable linker utilized in the synthesis of ADCs.[1][2] Its design incorporates an 8-unit polyethylene (B3416737) glycol (PEG) spacer, a key feature for improving the physicochemical properties of the final conjugate.[3][4] The primary role of the hydrophilic PEG linker is to counteract the hydrophobicity of the conjugated payload, which is a major driver of ADC aggregation.[5][6][] By forming a "hydration shell," the PEG moiety helps to shield the hydrophobic drug, enhancing the ADC's solubility and stability in aqueous solutions.[3][8] This can enable higher drug-to-antibody ratios (DARs) without the common drawbacks of aggregation and rapid clearance.[3][8]

Despite the advantages conferred by this advanced linker, aggregation can still occur due to various factors during the conjugation, purification, and formulation processes.[9][10] This guide provides systematic solutions to address these challenges.

Troubleshooting Guide

Users may encounter aggregation at different stages of the ADC development workflow. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Observed Potential Cause Recommended Solution & Rationale
High percentage of aggregates immediately after conjugation reaction. Unfavorable Conjugation Conditions: The reaction buffer's pH may be close to the antibody's isoelectric point, reducing its solubility.[5] The percentage of organic co-solvent required to dissolve the linker-payload may be too high, causing the antibody to denature and aggregate.[5]Optimize Reaction Buffer: Screen a range of pH values (typically 7.0-8.5) to ensure maximum antibody stability. Minimize Co-solvent: Titrate the minimum percentage of organic solvent (e.g., DMSO) needed to dissolve the linker-payload while maintaining antibody stability. Using a PEGylated linker should reduce the need for high co-solvent concentrations.[4]
High Shear Stress: Vigorous mixing or pumping during the reaction can introduce shear forces that lead to protein denaturation and aggregation.[11]Gentle Mixing: Use low-shear mixing methods such as orbital shaking or gentle magnetic stirring instead of vortexing. Optimize pump speeds during any process transfers.
Increased aggregation after purification (e.g., TFF or Chromatography). Incompatible Purification Buffer: The buffer used for purification (e.g., diafiltration or chromatography mobile phase) may lack the necessary components to maintain ADC solubility after removal of unreacted reagents.Buffer Screening: Ensure the purification buffer has an optimal pH and ionic strength. Consider adding stabilizing excipients like arginine or sucrose (B13894) to the buffer to reduce protein-protein interactions.[12]
Post-Purification Concentration Issues: Concentrating the ADC to high levels can drive self-association and aggregation, especially if the formulation is not optimized.[12]Optimize Final Concentration: Determine the maximum stable concentration for your ADC. If high concentrations are required, a formulation optimization study is critical. Use appropriate ultrafiltration/diafiltration (UF/DF) systems to minimize shear stress.[13]
Gradual aggregation during storage (short-term or long-term). Suboptimal Formulation: The final storage buffer may lack key stabilizing excipients. ADCs are sensitive to their formulation environment.[][14]Formulation Optimization: Add stabilizing excipients. Non-ionic surfactants like Polysorbate 20 or 80 are effective in preventing surface adsorption and aggregation.[11][12] Sugars (trehalose, sucrose) or amino acids (glycine, arginine) can also be used to improve stability.[11][12]
Physical Stress: Repeated freeze-thaw cycles are a common cause of aggregation.[10] Exposure to light or elevated temperatures can also degrade the ADC.Controlled Storage: Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles. Store protected from light at the recommended temperature (typically 2-8°C for liquid or ≤ -20°C for frozen). Use of specialized stabilizing buffers can protect ADCs during freezing and lyophilization.[14]
Product loss due to precipitation. High Hydrophobicity: The Drug-to-Antibody Ratio (DAR) may be too high, leading to an overall hydrophobicity that the PEG8 linker cannot sufficiently overcome, resulting in precipitation.[10]Control and Measure DAR: Optimize the conjugation reaction to target a lower average DAR. Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR distribution and correlate it with aggregation propensity.[15]
Colloidal Instability: The ADC molecules exhibit strong self-interaction, leading to the formation of large, insoluble aggregates over time.[9]Add Excipients: Incorporate polysorbates or other amphiphilic copolymers that can interfere with hydrophobic interactions and improve colloidal stability.[16][17]

Frequently Asked Questions (FAQs)

Q1: How exactly does the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker help prevent aggregation?

The linker's key component is the 8-unit polyethylene glycol (PEG) chain.[3] PEG is highly hydrophilic and flexible. When conjugated between the antibody and a hydrophobic payload, it acts as a spacer that can physically mask the hydrophobic drug, reducing the likelihood of intermolecular hydrophobic interactions that cause aggregation.[3][8] This mechanism improves the overall solubility and stability of the ADC molecule in aqueous formulation buffers.[18]

Q2: What are the primary analytical techniques to detect and quantify ADC aggregation?

A combination of orthogonal methods is recommended for a comprehensive assessment.[15][19]

  • Size Exclusion Chromatography (SEC/SEC-HPLC): This is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher molecular weight species) based on their size.[11][20]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique provides the absolute molecular weight of the species separated by SEC, allowing for more accurate characterization of aggregates.[11][15]

  • Dynamic Light Scattering (DLS): A rapid, non-invasive method to estimate the average particle size and size distribution in a sample. It is excellent for detecting the initial onset of aggregation.[11]

  • Analytical Ultracentrifugation (AUC): Considered a gold-standard method, AUC is highly sensitive for detecting and quantifying aggregates by measuring their sedimentation rate in a centrifugal field.[11]

Q3: Besides the linker, what other factors can I control to minimize aggregation?

Aggregation is a multifaceted problem.[9] Key factors to control include:

  • Process Controls: Minimize physical stress such as high shear forces during mixing and filtration.[11] Immobilizing the antibody on a solid support during conjugation is an advanced strategy to prevent antibodies from interacting and aggregating.[5]

  • Formulation: The choice of buffer, pH, and excipients is critical.[] Stabilizers like polysorbates, sugars, and amino acids can significantly reduce aggregation during storage.[11][12]

  • Antibody Selection: The intrinsic stability of the monoclonal antibody itself is important. Some antibody constructs have a higher propensity to aggregate than others.[11]

Q4: Can the Drug-to-Antibody Ratio (DAR) affect aggregation even with a PEG linker?

Yes. While PEG linkers allow for higher DARs compared to fully hydrophobic linkers, there is still a limit.[3][8] As the DAR increases, the overall hydrophobicity of the ADC molecule rises.[6] This can overwhelm the solubilizing effect of the PEG8 chain, leading to increased aggregation. It is crucial to find an optimal balance between DAR for efficacy and the ADC's physical stability.

Key Experimental Protocols

Protocol 1: Quantitative Analysis of ADC Aggregates by SEC-HPLC

This protocol outlines the standard method for separating and quantifying ADC monomers from aggregates.

1. Materials and Equipment:

  • ADC sample
  • SEC Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
  • HPLC system with a UV detector (280 nm)
  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[20]

2. Procedure:

  • System Preparation: Equilibrate the SEC column and HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15] Ensure the mobile phase is filtered and degassed.
  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[15] Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
  • Data Acquisition: Monitor the elution profile at 280 nm. The main, largest peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates), while peaks eluting later represent fragments.[15]
  • Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregates using the formula: % Aggregates = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 2: Rapid Screening for Aggregation using Dynamic Light Scattering (DLS)

This protocol is for rapid assessment of the size distribution and potential presence of large aggregates.

1. Materials and Equipment:

  • ADC sample
  • DLS instrument
  • Low-volume disposable cuvette

2. Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement parameters (e.g., temperature, sample viscosity, refractive index).
  • Sample Preparation: Transfer the ADC sample (typically 20-50 µL) into the cuvette. Ensure the sample is free of bubbles and large particulates (centrifuge briefly if necessary).
  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the measurement. The instrument will collect data on scattered light intensity fluctuations.
  • Data Analysis: The instrument's software will generate a report showing the size distribution (by intensity, volume, and number). Look for:
  • Z-average Diameter: The intensity-weighted mean hydrodynamic size. An increasing Z-average over time indicates aggregation.
  • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI < 0.2 is typically considered monodisperse. An increasing PDI suggests the formation of multiple species.
  • Distribution Graph: Visually inspect the graph for the appearance of large particles (e.g., >100 nm), which are indicative of aggregation.

Data and Visualizations

Table 1: Comparison of Key Analytical Techniques for ADC Aggregation Analysis
Technique Principle Key Information Provided Advantages Limitations
SEC-HPLC [20]Separation based on hydrodynamic volume.Quantifies monomers, dimers, and higher-order aggregates.Robust, widely used, good for routine QC.[15]May not resolve all species; potential for on-column interactions.
SEC-MALS [11]SEC separation followed by light scattering detection.Absolute molecular weight of eluting species, size distribution.Provides more accurate characterization of aggregates than SEC alone.[15]More complex setup and data analysis.
DLS [11]Measures fluctuations in scattered light due to Brownian motion.Mean particle size, size distribution, polydispersity index (PDI).Rapid, low sample consumption, non-invasive, sensitive to large aggregates.Not a separation technique; less suitable for resolving species of similar size.
SV-AUC [11]Measures sedimentation rate in a centrifugal field.Provides detailed information on size, shape, and distribution of species in solution.High resolution, provides data in native buffer conditions.[15]Requires specialized equipment and expertise.

Diagrams

G observe Aggregation Observed in ADC Sample? post_conj Post-Conjugation? observe->post_conj Yes post_purif Post-Purification? observe->post_purif Yes storage During Storage? observe->storage Yes conj_params Check Conjugation Parameters: - Buffer pH - Co-solvent % - Mixing Method post_conj->conj_params Yes purif_params Check Purification Process: - Buffer Composition - Shear Stress (TFF) - Final Concentration post_purif->purif_params Yes storage_params Check Formulation & Storage: - Add Excipients (e.g., PS80) - Optimize Buffer - Avoid Freeze-Thaw storage->storage_params Yes dar_check Characterize DAR (HIC): - Is DAR too high? conj_params->dar_check purif_params->dar_check storage_params->dar_check

Caption: Workflow for troubleshooting ADC aggregation.

G cluster_0 ADC without Hydrophilic Linker cluster_1 ADC with PEG8 Linker Ab1 Antibody Payload1 Hydrophobic Payload Ab1->Payload1 Payload2 Hydrophobic Payload Payload1->Payload2 Hydrophobic Interaction Ab2 Antibody Ab2->Payload2 Ab3 Antibody PEG1 PEG8 Linker Ab3->PEG1 Payload3 Hydrophobic Payload PEG1->Payload3 Ab4 Antibody PEG2 PEG8 Linker Ab4->PEG2 Payload4 Hydrophobic Payload PEG2->Payload4 W1 H₂O W2 H₂O W3 H₂O W4 H₂O

Caption: Mechanism of aggregation prevention by a PEG linker.

References

Technical Support Center: Cbz Deprotection of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the Carboxybenzyl (Cbz) deprotection of PEGylated linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Cbz deprotection of PEGylated linkers?

The primary challenges during Cbz deprotection of PEGylated linkers include:

  • Incomplete or sluggish reactions: The presence of the PEG chain can sterically hinder the catalyst's access to the Cbz group, slowing down or preventing complete deprotection.

  • Catalyst poisoning: Certain functional groups within the molecule or impurities can poison the palladium catalyst used in hydrogenolysis.

  • Side reactions: Undesired reactions, such as the reduction of other functional groups or alkylation of the deprotected amine, can occur.[1][2]

  • Difficult purification: The high polarity and flexible nature of the PEG linker can make separating the final product from starting materials, byproducts, and the catalyst challenging.[3][4]

Q2: How does the PEG chain length affect the deprotection reaction?

The length of the polyethylene (B3416737) glycol (PEG) chain can significantly impact the deprotection reaction. Longer PEG chains can lead to increased steric hindrance, potentially slowing down the reaction rate.[5][6] Furthermore, the physical properties of the PEGylated compound, such as solubility and aggregation propensity, can be influenced by the PEG length, which in turn affects the reaction kinetics and purification efficiency.[7][8]

Q3: Which analytical techniques are best for monitoring the progress of the deprotection reaction?

To effectively monitor the deprotection, a combination of techniques is often recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the starting material, product, and any intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic benzyl (B1604629) protons of the Cbz group and the appearance of the free amine.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Cbz Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • TLC analysis indicates a persistent starting material spot.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Catalyst Activity Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is fresh and has been stored properly. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
Poor Solubility The PEGylated substrate may not be fully dissolved in the reaction solvent. Use a co-solvent system (e.g., THF/water, EtOAc/MeOH) to improve solubility.[2]
Steric Hindrance from PEG Chain Increase the reaction temperature or pressure (for hydrogenolysis) to provide more energy for the reaction to overcome the steric barrier. Note that higher temperatures may favor side reactions.[9]
Inadequate Hydrogen Source For catalytic hydrogenation, ensure a constant supply of H₂ gas (e.g., using a balloon or a Parr hydrogenator). For transfer hydrogenolysis, use a larger excess of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene).[2][9]

A general workflow for troubleshooting incomplete deprotection is outlined below.

G cluster_0 Troubleshooting Incomplete Cbz Deprotection start Incomplete Deprotection Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst Is catalyst fresh and sufficient? check_catalyst->check_catalyst increase_solubility Improve Substrate Solubility check_catalyst->increase_solubility Yes increase_solubility->increase_solubility optimize_conditions Optimize Reaction Conditions increase_solubility->optimize_conditions Yes consider_alternative Consider Alternative Deprotection Method optimize_conditions->consider_alternative Still Incomplete success Deprotection Complete optimize_conditions->success Reaction Complete consider_alternative->success

A flowchart for troubleshooting incomplete Cbz deprotection.
Issue 2: Formation of Side Products

Symptoms:

  • LC-MS or NMR analysis reveals the presence of unexpected impurities.

  • The final product has a lower than expected purity after workup.

Potential Side Reactions & Prevention Strategies:

Side ReactionPrevention Strategy
N-Alkylation The newly formed amine can be alkylated by the benzyl byproduct, especially when using solvents like methanol (B129727) under hydrogenolysis conditions.[1][2] Using alternative solvents like THF, EtOAc, or isopropanol (B130326) can minimize this.[2]
Reduction of Other Functional Groups If the substrate contains sensitive functional groups (e.g., alkenes, alkynes, aryl halides), they may be reduced under standard hydrogenolysis conditions.[10] Consider using a milder deprotection method, such as transfer hydrogenolysis or acidic conditions.[10]
Catalyst-Induced Racemization For chiral centers adjacent to the PEGylated linker, there is a potential for racemization. Monitor the enantiomeric excess (ee) and consider milder reaction conditions if racemization is observed.

The logical relationship between the problem and the solution for side product formation is visualized below.

Problem-solution map for side product formation.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to separate from the catalyst and byproducts using standard column chromatography.

  • Aqueous workup results in emulsions or poor recovery.

Purification Strategies for PEGylated Compounds:

Purification MethodDescription & Best Use Case
Filtration through Celite® Essential first step after hydrogenolysis to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure full recovery of the product.
Precipitation/Trituration The deprotected PEGylated amine, often an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether or hexane (B92381) to the reaction mixture.[11]
Size Exclusion Chromatography (SEC) Effective for separating the PEGylated product from smaller molecular weight impurities.[4][]
Ion Exchange Chromatography (IEX) Can be used to separate the charged amine product from neutral starting material and byproducts. The PEG chain can shield surface charges, so this method is often more effective for lower degrees of PEGylation.[4][]
Reverse Phase Chromatography (RP-HPLC) A powerful technique for purifying PEGylated compounds, separating based on hydrophobicity.[]

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the Cbz-protected PEGylated linker (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Secure a hydrogen balloon to the flask or use a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by an appropriate method.

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis

This method is an alternative to using H₂ gas and can be milder.

  • Dissolution: Dissolve the Cbz-protected PEGylated linker (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst & Donor Addition: Add 10% Pd/C (5-10 mol%) and a hydrogen donor such as ammonium formate (5-10 equivalents) or 1,4-cyclohexadiene (B1204751) (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenolysis protocol.

Protocol 3: Cbz Deprotection under Acidic Conditions

This method is useful when the substrate is sensitive to hydrogenation.

  • Dissolution: Dissolve the Cbz-protected PEGylated linker in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).

  • Acid Addition: Add a solution of HBr in acetic acid (e.g., 33% HBr in AcOH) or another strong acid system like AlCl₃ in a fluorinated solvent.[1][13]

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.

References

improving the stability of CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CbzNH-PEG8-amide-bis(pentyl-5OBz), with a focus on improving its stability in plasma.

Frequently Asked Questions (FAQs)

Q1: My compound, CbzNH-PEG8-amide-bis(pentyl-5OBz), is showing rapid degradation in an in vitro plasma stability assay. What are the likely metabolic "soft spots" in its structure?

A1: Based on its chemical structure, CbzNH-PEG8-amide-bis(pentyl-5OBz) has several functional groups that are susceptible to enzymatic degradation in plasma.[1][2] The most probable sites of metabolic liability are:

  • Ester Groups (if "OBz" represents a benzoate (B1203000) ester): Ester bonds are highly susceptible to rapid hydrolysis by plasma esterases. This is often the primary pathway for the degradation of compounds containing such moieties.

  • Amide Bond: While generally more stable than esters, the amide linkage can be cleaved by plasma amidases.[3]

  • Carbamate (B1207046) (Cbz) Group: The carbamate linkage can also undergo hydrolysis, contributing to overall instability.

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) linker can be a site for metabolism, typically through oxidation or O-dealkylation reactions.[4][]

Q2: What are the primary classes of enzymes in plasma responsible for degrading molecules like this?

A2: The primary enzymes in plasma responsible for the degradation of susceptible small molecules are hydrolases, including esterases (like carboxylesterases) and amidases.[1][3][6] Additionally, other enzymes such as aldehyde oxidase (hAOX), which is known to metabolize molecules with amide groups and heteroaromatic rings, can also play a role.[3][4][7]

Q3: How does the PEG linker influence the stability of the molecule?

A3: The PEG linker is critical to the molecule's overall properties, including its stability.[8] While PEGylation can improve solubility and pharmacokinetic profiles, the ether linkages can be metabolically vulnerable.[9][10] Research shows that the linker's chemical nature and length are major factors in the metabolic liability of such molecules.[4][7] Strategies to improve stability often involve modifying the linker by, for example, replacing a linear PEG chain with a more rigid structure like a phenyl ring or a cyclic linker to shield metabolically weak spots.[][11]

Q4: Can poor solubility be misinterpreted as instability in my plasma assay?

A4: Yes, poor aqueous solubility can confound plasma stability results.[12] If the compound precipitates out of the plasma matrix during incubation, the decreasing concentration measured by LC-MS/MS can be mistaken for degradation. It is crucial to assess the solubility of your compound in the plasma matrix. Techniques to mitigate this include reducing the final DMSO concentration in the incubation or using solubility-enhancing formulations in early-stage assessments.[13][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving stability issues encountered during your experiments.

Issue Observed Potential Cause Troubleshooting Steps & Solutions
Rapid loss of parent compound (<10 min half-life) in plasma. Ester Hydrolysis: The benzoate ester (OBz) is likely the primary point of cleavage by plasma esterases.1. Enzyme Inhibition: Re-run the assay in the presence of a general esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate (B84403) - BNPP) to confirm esterase involvement.[15] 2. Structural Modification: Replace the ester bond with a more stable amide bond. 3. Steric Hindrance: Introduce bulky groups near the ester linkage to sterically shield it from enzymatic attack.[12]
Moderate loss of compound (30-60 min half-life), even with esterase inhibitors. Amide or Carbamate Hydrolysis: Amidases or other hydrolases are likely cleaving the amide or Cbz linkages.1. Metabolite Identification: Perform a metabolite identification (MetID) study to confirm the cleavage sites.[16] 2. Structural Modification: Replace the labile amide with a more robust linkage or introduce flanking groups to improve stability. Consider N-methylation of the amide bond to increase resistance to cleavage.[17]
Inconsistent stability results across different species (e.g., stable in human plasma, unstable in rat plasma). Species-Specific Enzyme Activity: The type and activity level of plasma enzymes can vary significantly between species.1. Parallel Species Assay: Always run plasma stability assays in parallel using plasma from all relevant species for your in vivo studies (e.g., mouse, rat, dog, human).[2] 2. Data Interpretation: Use species-specific data to inform the selection of appropriate animal models for pharmacokinetic studies.
Compound appears stable, but shows no activity in subsequent cell-based or in vivo studies. Formation of Inactive Metabolites: The compound may be metabolized at a site that is critical for its function, without leading to complete degradation.1. Comprehensive MetID: Use high-resolution mass spectrometry to identify all major metabolites formed in plasma and other relevant matrices (e.g., liver microsomes).[16][18] 2. Activity Testing of Metabolites: Synthesize and test the identified metabolites to determine if they retain the desired pharmacological activity.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard method for determining the stability of a test compound in plasma.

1. Materials:

  • Test compound (e.g., CbzNH-PEG8-amide-bis(pentyl-5OBz))

  • Control compounds (a stable and an unstable compound, e.g., warfarin (B611796) and propantheline)

  • Pooled plasma (e.g., Human, Rat, Mouse), stored at -80°C

  • DMSO (HPLC grade)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid and an internal standard (for protein precipitation)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • 96-well plates and LC-MS vials

  • Centrifuge

  • LC-MS/MS system[1]

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test and control compounds in DMSO. Create a 100 µM intermediate stock by diluting the 10 mM stock in 50:50 ACN:Water.

  • Plasma Preparation: Thaw the frozen plasma in a water bath at 37°C and centrifuge to remove any cryoprecipitates.

  • Assay Reaction:

    • Pre-warm the plasma to 37°C.

    • Add the test compound from the intermediate stock to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%).[2][19]

    • Vortex gently to mix. This is your T=0 sample.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[2][6]

  • Protein Precipitation (Quenching): Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile (e.g., 150 µL) with an internal standard.[20]

  • Sample Processing:

    • Vortex the plate for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[20]

    • Transfer the supernatant to a new plate or LC-MS vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[1]

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point compared to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[6]

Visualizations

Degradation Pathway Analysis

The following diagram illustrates a potential metabolic degradation pathway for CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma, highlighting the most probable points of enzymatic cleavage.

G cluster_0 Parent Molecule cluster_1 Primary Metabolites Parent CbzNH-PEG8-amide-bis(pentyl-5OBz) M1 Metabolite 1 (Ester Hydrolysis) Parent->M1 Esterases M2 Metabolite 2 (Amide Hydrolysis) Parent->M2 Amidases M3 Metabolite 3 (Linker Cleavage) Parent->M3 Oxidative Enzymes

Caption: Potential metabolic pathways for CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma.

Experimental Workflow

This diagram outlines the logical workflow for assessing and improving the plasma stability of a test compound.

A Start: Compound Synthesized B In Vitro Plasma Stability Assay A->B C Is t½ > 60 min? B->C D Proceed to Further Studies C->D Yes E Troubleshoot: Metabolite ID Study C->E No F Identify Metabolic 'Soft Spot' E->F G Rational Redesign & Structural Modification F->G H Synthesize New Analog G->H H->B Re-test

Caption: Workflow for plasma stability assessment and compound optimization.

References

Technical Support Center: Synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my final conjugate consistently low?

Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and how to address them:

  • Incomplete Amide Bond Formation: The coupling reaction between the carboxyl group of CbzNH-PEG8-COOH and the amine of the bis(pentyl-5OBz) moiety may be inefficient.

    • Solution:

      • Ensure your coupling reagents (e.g., HATU, HBTU, DIC/HOBt) are fresh and anhydrous.

      • Optimize the reaction stoichiometry. An excess of the activated PEG reagent may be necessary.

      • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to determine the optimal reaction time.

  • Side Reactions of Activated PEG: The activated PEG intermediate (e.g., NHS ester) is susceptible to hydrolysis, which renders it inactive.[1]

    • Solution:

      • Perform the reaction in an anhydrous solvent.

      • Control the pH of the reaction. While amine coupling is faster at a more alkaline pH (7.2-8.5), hydrolysis of NHS esters also accelerates.[1] Finding the optimal pH is critical.

  • Difficult Purification: PEGylated compounds are notoriously challenging to purify due to their physical properties, often being oils or waxy solids, which can lead to product loss during isolation.[2]

    • Solution:

      • Employ specialized purification techniques for PEGylated molecules, such as hydrophobic interaction chromatography (HIC) or reversed-phase HPLC with a suitable column.[3]

      • Consider complexation with salts like MgCl₂ to solidify oily PEG compounds, which can simplify handling and purification.[2]

Q2: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis of the crude product. What are these impurities?

The presence of multiple impurities can be attributed to side reactions during both the coupling and deprotection steps.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of CbzNH-PEG8-COOH and the bis(pentyl-5OBz) amine.

  • Hydrolyzed PEG Reagent: If you are using an activated ester of the PEG, hydrolysis will lead to the presence of the inactive CbzNH-PEG8-COOH.[1]

  • Di-PEGylated Species: If your bis(pentyl-5OBz) component has more than one amine group, you might be forming di-PEGylated byproducts.

  • Side Products from Cbz Deprotection (if applicable): If the Cbz group is removed, side reactions can occur. For instance, catalytic hydrogenolysis in the presence of an insufficient hydrogen source can lead to the formation of N-benzyl-protected tertiary amines.[4]

  • Impurities in the PEG Reagent: Commercial PEG reagents can contain impurities like low molecular weight PEGs, which can lead to a variety of side products.[1] Always use high-quality, well-characterized PEG reagents.

Q3: The deprotection of the Cbz group is sluggish or results in a complex mixture. What could be the issue?

Deprotection of the benzyloxycarbonyl (Cbz) group, typically via catalytic hydrogenolysis, can be problematic.

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or certain nitrogen heterocyles, leading to an incomplete reaction.[5]

    • Solution: Ensure your substrate and solvent are free from potential catalyst poisons.

  • Catalyst Inactivity: The catalyst may be old or of low quality.

    • Solution: Use a fresh batch of a high-activity catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5]

  • Product Inhibition: The deprotected amine product can sometimes adhere to the catalyst surface, inhibiting its activity.[5]

    • Solution: Acidifying the reaction mixture slightly can sometimes mitigate this issue, but care must be taken to avoid cleavage of other acid-labile groups.

  • Alternative Deprotection Methods: If catalytic hydrogenolysis is not effective, consider alternative methods like using strong acids (e.g., HBr in acetic acid), but be aware that this can also cleave the benzyl (B1604629) esters (OBz).[4][5]

Experimental Workflow for Troubleshooting Low Yield

G cluster_start Start: Low Yield Observed cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Low Yield of Conjugate analyze Analyze Crude by LC-MS/TLC start->analyze incomplete_coupling Incomplete Coupling? analyze->incomplete_coupling hydrolysis PEG Hydrolysis? incomplete_coupling->hydrolysis No optimize_coupling Optimize Coupling: - Fresh Reagents - Stoichiometry - Reaction Time incomplete_coupling->optimize_coupling Yes purification_loss Purification Issues? hydrolysis->purification_loss No control_conditions Control Conditions: - Anhydrous Solvent - Optimize pH hydrolysis->control_conditions Yes improve_purification Improve Purification: - Specialized Chromatography - Salt Complexation purification_loss->improve_purification Yes solution Improved Yield purification_loss->solution No optimize_coupling->solution control_conditions->solution improve_purification->solution

Caption: Troubleshooting workflow for low yield in conjugate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the amide coupling step?

The primary side reaction is the hydrolysis of the activated PEG reagent (e.g., CbzNH-PEG8-CO-NHS) back to the carboxylic acid (CbzNH-PEG8-COOH), which is then unable to react with the amine.[1] This is particularly problematic in the presence of water.

Potential Side Reactions in Amide Coupling

G reagents CbzNH-PEG8-COOH + Coupling Agent activated_peg Activated PEG Intermediate (e.g., NHS Ester) reagents->activated_peg desired_product Desired Conjugate activated_peg->desired_product + Amine hydrolysis Hydrolysis (Side Reaction) activated_peg->hydrolysis + H₂O amine bis(pentyl-5OBz) Amine amine->desired_product inactive_peg Inactive CbzNH-PEG8-COOH hydrolysis->inactive_peg

Caption: Desired reaction versus hydrolysis side reaction.

Q2: How does pH affect the coupling reaction?

The pH is a critical parameter. The nucleophilicity of the primary amine is higher at a more alkaline pH, which accelerates the desired coupling reaction. However, the rate of hydrolysis of the activated PEG ester also increases significantly at higher pH.[1] Therefore, an optimal pH, typically between 7.2 and 8.0, must be maintained to balance these two competing reactions.

pHAmine ReactivityNHS Ester Hydrolysis Rate
< 7.0LowSlow
7.2-8.0OptimalModerate
> 8.5HighFast
Table 1: Effect of pH on Amine Coupling and NHS Ester Hydrolysis.

Q3: Can I deprotect the Cbz and OBz groups simultaneously?

Yes, catalytic hydrogenolysis with a palladium catalyst (e.g., Pd/C) and a hydrogen source will typically cleave both the Cbz (benzyloxycarbonyl) protecting group and the OBz (benzyl ester) groups.[6][7]

Q4: What are some key considerations for purifying the final conjugate?

Purification of PEGylated compounds can be challenging.[8][9][10]

  • Chromatography: Reversed-phase HPLC is often effective, but the choice of column and gradient is crucial. Hydrophobic interaction chromatography (HIC) is another powerful technique for separating PEGylated species.[3]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate based on size, which is useful for removing unreacted small molecules, but may not resolve species with similar hydrodynamic volumes.[10]

  • Handling: PEGylated compounds are often viscous oils or waxy solids, making them difficult to handle.[2] Techniques like lyophilization or precipitation can be employed to obtain a solid product.

Experimental Protocols

General Protocol for Amide Coupling

  • Activation of CbzNH-PEG8-COOH: Dissolve CbzNH-PEG8-COOH (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 eq.) and an amine base (e.g., DIPEA, 2 eq.). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the solution of the activated PEG, add a solution of the bis(pentyl-5OBz) amine (1.2 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

General Protocol for Cbz and OBz Deprotection via Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (or use a hydrogen donor like ammonium (B1175870) formate (B1220265) for transfer hydrogenolysis) and stir vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be necessary.

References

Technical Support Center: Linker Cleavage Optimization for CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the selective cleavage of the Carboxybenzyl (Cbz) and benzoate (B1203000) (OBz) groups in CbzNH-PEG8-amide-bis(pentyl-5OBz).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the Cbz (benzyloxycarbonyl) protecting group?

A1: The Cbz group is typically removed through several methods, with the choice depending on the presence of other functional groups in the molecule.[1][2] The most common methods include:

  • Catalytic Hydrogenolysis: This is the most frequently used method due to its mild, neutral pH conditions and high efficiency.[1] It involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

  • Transfer Hydrogenation: A safer alternative to using flammable H₂ gas, this method uses a hydrogen donor like triethylsilane (Et₃SiH) or ammonium (B1175870) formate (B1220265) (HCOONH₄) in the presence of a palladium catalyst.[1][3]

  • Acidic Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group and are useful for substrates that are incompatible with hydrogenation.[1][2]

  • Lewis Acid-Mediated Cleavage: Reagents such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offer a mild and selective method for Cbz removal, even in the presence of sensitive functional groups.[3][4]

Q2: What are the standard methods for cleaving the benzoate (OBz) ester groups?

A2: Benzoate esters are typically cleaved by hydrolysis under either basic or acidic conditions.

  • Saponification (Base-Promoted Hydrolysis): This is a common method involving the use of a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture, often containing water and an organic solvent like THF or methanol.[5][6] The reaction is often performed at room temperature but may require heating for sterically hindered esters.[5][7]

  • Acid-Catalyzed Hydrolysis: Esters can also be cleaved using water and a catalytic amount of a strong acid.[8] However, this method is less common for benzoate esters in complex molecules due to the potential for side reactions with other acid-labile groups.

Q3: Can the Cbz and benzoate groups be cleaved simultaneously?

A3: Simultaneous cleavage is generally not recommended due to the orthogonal nature of their respective deprotection conditions. The Cbz group is labile to hydrogenation, while the benzoate esters are stable under these conditions. Conversely, benzoate esters are cleaved by strong bases, which do not affect the Cbz group. This orthogonality allows for selective, sequential cleavage. For example, the Cbz group can be removed first by hydrogenation, followed by saponification of the benzoate esters.

Q4: How can I monitor the progress of the cleavage reactions?

A4: The progress of both Cbz and benzoate cleavage can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] These methods allow for the visualization of the disappearance of the starting material and the appearance of the product.

Troubleshooting Guides

Cbz Group Cleavage Issues
ProblemPossible CauseRecommended Solution
Incomplete Cbz Cleavage via Hydrogenolysis Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the Pd/C catalyst.Ensure the substrate is purified before the reaction. Use high-purity solvents. If poisoning is suspected, use a fresh batch of catalyst.
Insufficient Hydrogen: Inadequate H₂ pressure or poor mixing can lead to slow or incomplete reaction.For reactions using an H₂ balloon, ensure a fresh balloon is used and the system is properly purged. For hydrogenation apparatus, increase the pressure. Ensure vigorous stirring to maintain catalyst suspension.
Incompatible Functional Groups: The presence of reducible groups (e.g., alkynes, alkenes, nitro groups) can compete for the catalyst and hydrogen.[1]If other reducible groups are present, consider alternative deprotection methods like acidic or Lewis acid-mediated cleavage.[1][3]
Side Product Formation during Acidic Cleavage Degradation of Acid-Labile Groups: Strong acids like HBr/HOAc can affect other sensitive functional groups in the molecule.[1]Use a milder Lewis acid system like AlCl₃ in HFIP, which is known for its selectivity.[3][4]
Benzoate Ester Cleavage Issues
ProblemPossible CauseRecommended Solution
Incomplete Saponification Steric Hindrance: The structure of the bis(pentyl-5OBz) moiety may sterically hinder the approach of the hydroxide ion.Increase the reaction temperature (reflux).[5] Use a larger excess of the base (e.g., 10 equivalents of LiOH).[5]
Insufficient Base: The reaction consumes the base, so a stoichiometric amount may not be enough to drive the reaction to completion.Use a significant excess of the base (e.g., NaOH or LiOH).[5]
Amide Bond Cleavage Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures can lead to the hydrolysis of the amide bond in the molecule's backbone.Use milder conditions if possible (e.g., room temperature for a longer duration). Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. Consider enzymatic hydrolysis for a milder alternative.[10]

Experimental Protocols

Protocol 1: Selective Cbz Group Cleavage by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[1]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, either by using an H₂-filled balloon or a dedicated hydrogenation apparatus.[1]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be purified further if necessary.[1]

Protocol 2: Benzoate Ester Cleavage by Saponification
  • Reaction Setup: Dissolve the benzoate ester in a mixture of THF and water.[5]

  • Base Addition: Add a solution of LiOH (typically 10 equivalents) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. For sterically hindered esters, heating to reflux may be necessary.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Once the reaction is complete, acidify the mixture with 1 N HCl.[5]

  • Extraction and Isolation: Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum to obtain the carboxylic acid.[5]

Data Presentation

Table 1: Comparison of Common Cbz Cleavage Methods

MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/C in MeOH or EtOHMild, neutral pH, high yields.[1]Incompatible with reducible functional groups; safety concerns with H₂ gas.[1]
Transfer Hydrogenation HCOOHNH₄, Pd/CAvoids the use of H₂ gas, making it safer for larger scale operations.[1]Can also reduce other functional groups.[3]
Acidic Cleavage HBr in Acetic AcidEffective for substrates that cannot undergo hydrogenation.[1]Harsh conditions can cleave other acid-labile protecting groups.[1]
Lewis Acid Cleavage AlCl₃ in HFIPMild and selective for Cbz over other benzyl (B1604629) protecting groups; good for sensitive substrates.[3][4]Requires careful handling of the Lewis acid.

Table 2: Comparison of Benzoate Ester Cleavage Methods

MethodReagents/ConditionsKey AdvantagesPotential Limitations
Saponification (LiOH) LiOH, THF/H₂O, Room Temp or RefluxHigh yields, common and reliable method.[5]Can be slow for sterically hindered esters; risk of amide hydrolysis under harsh conditions.
Saponification (NaOH) NaOH, MeOH/H₂O, RefluxStronger base, may be faster for difficult substrates.[5]Increased risk of side reactions like amide cleavage.
Acid-Catalyzed Hydrolysis Catalytic H₂SO₄ or HCl in H₂OAn alternative to basic conditions.Can affect other acid-labile groups in the molecule.[8]
Enzymatic Hydrolysis Lipase or Esterase in bufferExtremely mild and selective, avoiding harsh pH conditions.[10]May require screening of different enzymes; can be slower than chemical methods.

Visualizations

G cluster_0 Sequential Cleavage Workflow start CbzNH-PEG8-amide-bis(pentyl-5OBz) step1 Cbz Deprotection (H2, Pd/C) start->step1 intermediate H2N-PEG8-amide-bis(pentyl-5OBz) step1->intermediate step2 Benzoate Saponification (LiOH, H2O/THF) intermediate->step2 final H2N-PEG8-amide-bis(pentyl-5OH) step2->final

Caption: Recommended sequential workflow for the complete deprotection of the target molecule.

G cluster_1 Troubleshooting: Incomplete Cbz Cleavage problem Problem: Incomplete Cbz Cleavage cause1 Possible Cause: Catalyst Poisoning problem->cause1 cause2 Possible Cause: Insufficient H2 problem->cause2 cause3 Possible Cause: Reducible Groups Present problem->cause3 solution1 Solution: Use fresh catalyst & pure substrate cause1->solution1 Verify Purity solution2 Solution: Increase H2 pressure & ensure mixing cause2->solution2 Check Setup solution3 Solution: Switch to non-hydrogenation method (e.g., AlCl3/HFIP) cause3->solution3 Analyze Substrate

Caption: A logic diagram for troubleshooting incomplete Cbz deprotection via hydrogenation.

References

impact of pH on CbzNH-PEG8-amide-bis(pentyl-5OBz) stability and conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CbzNH-PEG8-amide-bis(pentyl-5OBz)

This technical support center provides guidance on the impact of pH on the stability and conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most pH-labile functional groups in CbzNH-PEG8-amide-bis(pentyl-5OBz)?

The primary functional groups susceptible to pH-mediated degradation in the molecule are the carbamate (B1207046) (Cbz) linkage and potentially the terminal benzoyl ester (OBz) groups, if present. Amide bonds are generally more stable but can undergo hydrolysis under harsh acidic or basic conditions.

Q2: What is the optimal pH range for storing CbzNH-PEG8-amide-bis(pentyl-5OBz)?

For short-term storage, a slightly acidic to neutral pH range (pH 6.0-7.5) is generally recommended to minimize the hydrolysis of both the carbamate and any ester functionalities. For long-term storage, lyophilized powder at -20°C or -80°C is preferable.

Q3: How does pH affect the conjugation efficiency of this molecule?

The effect of pH on conjugation depends on the nature of the reactive group on the target molecule (e.g., amine, thiol). For conjugation to primary amines, a pH of 7.0-8.5 is often optimal to ensure the amine is deprotonated and nucleophilic. However, this slightly basic condition may also increase the rate of hydrolysis of the Cbz-linker, requiring a balance between conjugation efficiency and stability.

Q4: What are the primary degradation products of CbzNH-PEG8-amide-bis(pentyl-5OBz) at acidic and basic pH?

  • Acidic pH (< 6.0): Acid-catalyzed hydrolysis of the carbamate linkage can occur, leading to the release of the PEG8-amide-bis(pentyl-5OBz) portion and the Cbz group byproducts.

  • Basic pH (> 8.0): Base-catalyzed hydrolysis of the carbamate is more significant. Additionally, if the "OBz" moiety is a benzoyl ester, it will be highly susceptible to base-catalyzed hydrolysis, yielding a carboxylate and benzyl (B1604629) alcohol.

Troubleshooting Guides

Issue 1: Low Stability / Premature Cleavage of the Molecule in Solution
Symptom Possible Cause Suggested Solution
HPLC analysis shows multiple degradation peaks.The buffer pH is too acidic or too basic.Prepare the molecule in a buffer within the pH 6.0-7.5 range. Use freshly prepared buffers and verify the pH.
Loss of activity or payload over a short period.Hydrolysis of the carbamate or ester linkages.Minimize the time the molecule is in aqueous solution. For experiments requiring basic pH, perform them at a lower temperature (e.g., 4°C) to slow down hydrolysis.
Inconsistent results between experiments.Buffer variability or improper storage.Ensure consistent buffer preparation. Store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. Lyophilize the compound for long-term storage.
Issue 2: Inefficient Conjugation to a Target Protein/Molecule
Symptom Possible Cause Suggested Solution
Low yield of the conjugated product.Suboptimal pH for the conjugation reaction.If conjugating to amines, screen a pH range from 7.0 to 8.5 to find the optimal balance between amine reactivity and linker stability.
Competing hydrolysis of the Cbz-linker.Decrease the reaction time or lower the temperature. Increase the molar excess of the CbzNH-PEG8-amide-bis(pentyl-5OBz) to favor the conjugation reaction over hydrolysis.
Inactive target molecule.Ensure the target molecule is active and that the reactive groups are available for conjugation.

Quantitative Data Summary

The following tables present representative stability data for functional groups found in CbzNH-PEG8-amide-bis(pentyl-5OBz). This data is illustrative and actual stability should be determined experimentally for your specific molecule and conditions.

Table 1: Representative Half-life (t½) of a Carbamate Linkage at 25°C

pHHalf-life (hours)
5.0> 200
6.0~150
7.4~72
8.5~10
9.0~2

Table 2: Representative Half-life (t½) of a Benzoyl Ester Linkage at 25°C

pHHalf-life (hours)
5.0~100
6.0~80
7.4~24
8.5~1
9.0< 0.5

Experimental Protocols

Protocol 1: pH Stability Assessment using RP-HPLC
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate (B84403) or acetate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.5, 9.0).

  • Sample Preparation: Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) in the appropriate buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each sample.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC (RP-HPLC) to determine the percentage of the intact parent molecule remaining.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at a wavelength appropriate for the Cbz or OBz chromophore (e.g., 254 nm).

  • Data Analysis: Plot the percentage of intact molecule versus time for each pH value. Calculate the half-life (t½) at each pH.

Protocol 2: pH Optimization for Conjugation to a Primary Amine
  • Reaction Buffers: Prepare a series of conjugation buffers (e.g., 50 mM phosphate buffer) at pH 7.0, 7.5, 8.0, and 8.5.

  • Reactant Preparation:

    • Dissolve the amine-containing molecule (e.g., a protein) in each reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the CbzNH-PEG8-amide-bis(pentyl-5OBz) stock solution to each protein solution.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Analysis: Analyze the reaction mixtures by SDS-PAGE, SEC-HPLC, or LC-MS to determine the extent of conjugation at each pH.

  • Optimization: Based on the results, select the pH that provides the highest conjugation efficiency with minimal degradation of the starting material.

Visualizations

Acidic Acidic pH (< 6.0) Cbz Carbamate (Cbz) Acidic->Cbz Hydrolysis Ester Ester (OBz) Acidic->Ester Hydrolysis Neutral Neutral pH (6.0 - 7.5) Amide Amide Basic Basic pH (> 8.0) Basic->Cbz Fast Hydrolysis Basic->Ester Stable Stable Slow_Deg Slow Degradation Fast_Deg Fast Degradation

Caption: Logical diagram of pH impact on molecular stability.

start Start: pH Stability Assay prep_buffers 1. Prepare Buffers (pH 5.0, 6.0, 7.4, 8.5, 9.0) start->prep_buffers prep_samples 2. Dissolve Compound in each buffer (1 mg/mL) prep_buffers->prep_samples incubate 3. Incubate Samples at constant temperature (e.g., 37°C) prep_samples->incubate sampling 4. Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->sampling hplc 5. Analyze by RP-HPLC sampling->hplc data_analysis 6. Plot % Intact Compound vs. Time hplc->data_analysis calc_halflife 7. Calculate Half-Life (t½) for each pH data_analysis->calc_halflife end End: Stability Profile calc_halflife->end

Caption: Experimental workflow for a pH stability study.

start Problem: Low Conjugation Yield check_ph Is conjugation pH optimal (e.g., 7.0-8.5 for amines)? start->check_ph check_stability Is the linker stable at the chosen conjugation pH? check_ph->check_stability Yes optimize_ph Solution: Screen pH range (7.0-8.5) check_ph->optimize_ph No check_reagents Are reagents (protein, linker) active and at correct concentrations? check_stability->check_reagents Yes adjust_conditions Solution: Lower temperature (4°C) Decrease reaction time Increase molar excess of linker check_stability->adjust_conditions No validate_reagents Solution: Verify reagent concentration and activity independently check_reagents->validate_reagents No success Conjugation Successful check_reagents->success Yes optimize_ph->success adjust_conditions->success validate_reagents->success

Caption: Troubleshooting decision tree for conjugation issues.

Technical Support Center: Scaling Up the Synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz), a complex bifunctional molecule likely intended for use as a PROTAC (Proteolysis Targeting Chimera) linker, for preclinical studies. The information provided addresses common challenges and offers troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a complex PEGylated molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz)?

A1: Scaling up the synthesis of such molecules from laboratory to preclinical manufacturing scale introduces several challenges that may not be apparent at a smaller scale.[1][2] Key challenges include:

  • Batch-to-Batch Variability: Ensuring consistency in product quality across different batches can be difficult due to variations in raw material purity, and minor deviations in process parameters like temperature, and reaction time.[1][3]

  • Purification Difficulties: The high molecular weight and flexible nature of the PEG chain can lead to poor solubility of the crude product and complex impurity profiles, making purification challenging.[1][]

  • Side Reactions: Amide coupling reactions are prone to side reactions, such as the hydrolysis of activated esters, which can reduce yield and complicate purification.

  • Process Control: Maintaining precise control over reaction parameters is critical and becomes more complex at a larger scale.[3]

  • Regulatory Compliance: For therapeutic applications, production must adhere to Good Manufacturing Practices (GMP), which adds complexity and cost.[5]

Q2: How can I minimize batch-to-batch variability in my scaled-up synthesis?

A2: To minimize variability, it is crucial to implement robust process controls and standard operating procedures (SOPs).[3] This includes:

  • Strict Raw Material Quality Control: Establish and enforce strict specifications for all starting materials, including solvents and reagents, and source them from reputable suppliers.[1]

  • Automated Synthesis: Utilize automated synthesizers where possible to ensure consistent addition of reagents and control of reaction parameters.[1]

  • Detailed SOPs: Develop and strictly follow detailed SOPs for every step of the synthesis, purification, and analysis.

Q3: What are the most common side reactions to watch out for during the amide coupling steps?

A3: The most common side reaction is the hydrolysis of the activated carboxylic acid (e.g., NHS ester), which competes with the desired amidation reaction.[6] The rate of hydrolysis is highly dependent on the pH of the reaction mixture, increasing significantly at higher pH values.[6] Other potential side reactions include racemization of chiral centers and the formation of deletion or truncated sequences if the synthesis is peptide-based.[5]

Q4: Which purification techniques are most effective for a high molecular weight, PEGylated compound?

A4: A multi-step purification strategy is often necessary.[5] Commonly used techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities and unreacted starting materials.[]

  • Ion-Exchange Chromatography (IEX): Can separate the product from impurities with different charge properties. The PEG chain can shield surface charges, so this method may require optimization.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.[]

  • Reverse-Phase Chromatography (RPC): Often used for final purification, but can be challenging for highly flexible and large molecules.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete amide coupling reaction.Optimize coupling reagents and reaction time. Consider using a different coupling agent like HATU or COMU.[3] Ensure anhydrous conditions if using moisture-sensitive reagents.
Hydrolysis of activated ester.Carefully control the pH of the reaction, aiming for a range of 7.2-8.5.[6] Work at lower temperatures to slow down hydrolysis.
Product loss during purification.Optimize the purification protocol. Consider using a combination of chromatographic techniques (e.g., SEC followed by IEX or RPC).[]
Difficult Purification / Complex Impurity Profile Presence of closely eluting byproducts.Optimize the reaction conditions to minimize side product formation. Employ high-resolution chromatography columns and optimize the gradient elution.
Aggregation of the product.Add additives to the mobile phase to disrupt aggregates. Screen different solvent systems for better solubility.[1]
Inconsistent Characterization Results (e.g., Mass Spec) Heterogeneity of the PEG starting material.Use high-quality, monodisperse PEG reagents if possible.
Incomplete reaction or presence of multiple PEGylated species.Optimize the stoichiometry of the reactants. Analyze the reaction mixture at different time points to determine the optimal reaction time.
Poor Solubility of Crude Product High molecular weight and hydrophobic end groups.Test a range of solvent systems to find an effective one for dissolution before purification.[1] Consider modifying the purification strategy to handle suspensions if necessary.

Experimental Protocols

The synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) is a multi-step process. Below are generalized protocols for the key steps. Note: These are general guidelines and may require optimization for your specific scale and equipment.

Protocol 1: Activation of Carboxylic Acid
  • Reagent Preparation: Dissolve the carboxylic acid-containing fragment in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add a coupling agent (e.g., EDC/NHS, HATU) in a slight molar excess (1.1-1.5 equivalents).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.[6]

Protocol 2: Amide Coupling Reaction
  • Reagent Preparation: Dissolve the amine-containing fragment (e.g., the PEG linker) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0).

  • Coupling: Slowly add the solution of the activated carboxylic acid to the amine solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).[8]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated ester.[6]

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the column with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at an appropriate wavelength (e.g., 280 nm if aromatic groups are present).

  • Analysis: Analyze the collected fractions by LC-MS or SDS-PAGE to identify the fractions containing the desired product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis CbzNH_PEG8_COOH CbzNH-PEG8-COOH Activation Carboxyl Activation (EDC/NHS) CbzNH_PEG8_COOH->Activation 1. H2N_bis_pentyl_5OBz H2N-bis(pentyl-5OBz) Coupling Amide Coupling H2N_bis_pentyl_5OBz->Coupling 3. Activation->Coupling 2. Crude_Product Crude Product Coupling->Crude_Product 4. Purification Purification (e.g., SEC, HPLC) Crude_Product->Purification 5. Final_Product CbzNH-PEG8-amide-bis(pentyl-5OBz) Purification->Final_Product 6. Analysis Characterization (LC-MS, NMR) Final_Product->Analysis 7.

Caption: Synthetic workflow for CbzNH-PEG8-amide-bis(pentyl-5OBz).

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Coupling Review Amide Coupling Step Start->Check_Coupling Check_Purification Evaluate Purification Protocol Start->Check_Purification Optimize_Reagents Optimize Coupling Reagents/Conditions Check_Coupling->Optimize_Reagents Control_pH Ensure pH Control (7.2-8.5) Check_Coupling->Control_pH Multi_Step_Purification Implement Multi-Step Purification (SEC, IEX) Check_Purification->Multi_Step_Purification Optimize_Solvents Optimize Solvents for Solubility & Chromatography Check_Purification->Optimize_Solvents End Improved Synthesis Optimize_Reagents->End Control_pH->End Multi_Step_Purification->End Optimize_Solvents->End

Caption: Troubleshooting logic for synthesis scale-up.

References

analytical methods to detect impurities in CbzNH-PEG8-amide-bis(pentyl-5OBz) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of CbzNH-PEG8-amide-bis(pentyl-5OBz). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is CbzNH-PEG8-amide-bis(pentyl-5OBz) and what are its potential applications?

A1: CbzNH-PEG8-amide-bis(pentyl-5OBz) is a discrete polyethylene (B3416737) glycol (PEG) derivative. Its structure suggests its use as a linker or building block in the development of more complex molecules, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. The Cbz (carboxybenzyl) group is a common protecting group for amines, the PEG8 linker enhances solubility and provides a defined spacer length, and the bis(pentyl-5OBz) moiety offers points for further functionalization or acts as a payload.

Q2: What are the most critical analytical techniques for monitoring the synthesis and purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is crucial for monitoring reaction progress and assessing purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is vital for confirming the molecular weight of the product and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation of the final product and helps in the characterization of process-related impurities.

Q3: Why is it challenging to analyze PEGylated compounds like this one?

A3: The PEG chain can introduce heterogeneity (polydispersity) in less defined PEG reagents, although the PEG8 in the target molecule is a discrete length. However, even with discrete PEGs, challenges can arise from the molecule's high polarity, which can lead to poor chromatographic peak shape (tailing) and difficulties in ionization for mass spectrometry. The presence of multiple structural motifs (aromatic rings, long alkyl chains, PEG) can also complicate spectral interpretation.

Q4: What are the common sources of impurities in the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz)?

A4: Impurities can originate from starting materials, incomplete reactions, and side reactions during the synthesis. Key sources include:

  • Starting Material Impurities: Purity of the Cbz-protected amine, PEG8 linker, and the bis(pentyl-5OBz) precursor.

  • Incomplete Amide Bond Formation: Unreacted starting materials will be present in the crude product.

  • Side Reactions: These can include the formation of by-products from the coupling reagents used for amide bond formation or side reactions involving the protecting groups.

  • Degradation: The final compound may degrade under certain storage or handling conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of CbzNH-PEG8-amide-bis(pentyl-5OBz).

Observed Problem Potential Cause Recommended Action
HPLC analysis shows multiple peaks close to the main product peak. Incomplete reaction leading to the presence of starting materials or intermediates.Optimize reaction conditions (time, temperature, stoichiometry of reagents). Use a different coupling agent for the amide bond formation.
Formation of closely related side-products (e.g., diastereomers if chiral centers are present, or products from side reactions of the coupling agent).Use high-resolution HPLC or LC-MS/MS to identify the impurities. Modify the purification method (e.g., change the column, mobile phase gradient) to improve separation.
LC-MS data shows a peak with the expected mass of the starting material. Incomplete amide bond formation.Increase the reaction time or the amount of coupling agent. Ensure all reagents are anhydrous, as water can quench the activation of the carboxylic acid.
LC-MS data shows unexpected mass peaks. Presence of side-products from the coupling reaction (e.g., adducts with coupling reagents like DCC or EDC).Consult literature for known side reactions of the specific coupling agent used. Use LC-MS/MS to fragment the impurity and elucidate its structure.
Degradation of the Cbz protecting group or the ester linkages.Check the stability of the compound under the analytical conditions (e.g., pH of the mobile phase). Store the compound under inert atmosphere and at low temperature.
¹H NMR spectrum shows broad peaks for the PEG protons. Aggregation of the molecule in the NMR solvent.Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Acquire the spectrum at a higher temperature to reduce aggregation.
¹H NMR spectrum shows residual signals from starting materials. Incomplete purification.Optimize the purification method. Consider using a different chromatographic technique (e.g., size-exclusion chromatography if there is a significant size difference between product and impurity).
TLC analysis shows streaking of the product spot. The compound is highly polar and interacts strongly with the silica (B1680970) gel.Use a more polar eluent system. Adding a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve the spot shape.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for monitoring the reaction progress and determining the purity of the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the confirmation of the molecular weight of the target compound and the identification of impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Similar to the HPLC-UV method, but may require optimization for the specific LC-MS system.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 2500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used for the structural confirmation of the final product.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and integrations of the different protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of the carbon atoms.

    • 2D NMR (COSY, HSQC): These experiments can be used to aid in the assignment of proton and carbon signals and to confirm the connectivity of the molecule.

  • Expected ¹H NMR signals:

    • Aromatic protons from the Cbz and OBz groups.

    • Protons from the pentyl chains.

    • Characteristic signals for the PEG linker protons (typically in the 3.5-3.7 ppm region).

    • Protons adjacent to the amide and ester functionalities.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Product SM1 Cbz-NH-PEG8-COOH Coupling Amide Coupling (e.g., HATU, DIPEA) SM1->Coupling SM2 H-N(pentyl-5OBz)₂ SM2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Analysis Analysis (HPLC, LC-MS, NMR) Purification->Analysis Product CbzNH-PEG8-amide-bis(pentyl-5OBz) Analysis->Product Analytical_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Quick Check) Crude->TLC HPLC HPLC-UV (Purity Assessment) Crude->HPLC Decision Purity Acceptable? HPLC->Decision LCMS LC-MS (Impurity Identification) NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Purified Purified Product Purified->NMR Decision->LCMS No Decision->Purified Yes

Validation & Comparative

A Comparative Guide to ADC Linker Technologies: Maleimide vs. CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation and selectively release its cytotoxic payload within the target tumor microenvironment. This guide provides a detailed comparison of the widely used maleimide-based linkers against the novel CbzNH-PEG8-amide-bis(pentyl-5OBz) linker.

Currently, a direct, data-driven comparison between maleimide (B117702) linkers and the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is not feasible due to the limited publicly available information on the latter. CbzNH-PEG8-amide-bis(pentyl-5OBz) is commercially available as a cleavable ADC linker; however, comprehensive studies detailing its stability, efficacy, and comparative performance are not yet published in the scientific literature.[1][2]

This guide will, therefore, provide a thorough overview of maleimide linker technology, including its advantages, disadvantages, and relevant experimental data. This will establish a benchmark against which emerging technologies like CbzNH-PEG8-amide-bis(pentyl-5OBz) can be evaluated as more data becomes available.

Maleimide Linkers: The Industry Workhorse

Maleimide-based linkers have been a cornerstone in the development of ADCs, utilized in the construction of numerous FDA-approved therapies.[3] Their popularity stems from their efficient and selective reaction with thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond.[4] This conjugation chemistry is well-established and allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[5]

Key Characteristics of Maleimide Linkers:
  • Conjugation Chemistry: Maleimides react with thiols via a Michael addition reaction under mild, physiological conditions (pH 6.5-7.5), ensuring the integrity of the antibody.[6]

  • Stability Concerns: The primary drawback of conventional maleimide linkers is the potential for payload deconjugation in vivo. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of thiol-containing molecules like albumin and glutathione (B108866) in the plasma.[1][7] This premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.[2]

  • Improving Stability: To address this instability, strategies such as hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid derivative have been developed.[1] This "ring-opening" can effectively prevent the retro-Michael reaction. Additionally, modifications to the maleimide structure, such as the use of N-aryl maleimides, have been shown to enhance stability.

Quantitative Data on Maleimide Linker Stability

The stability of ADCs with maleimide linkers is often assessed by incubating the ADC in plasma and measuring the amount of intact conjugate over time.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether)ADC in human plasma7~50%[2]
"Bridging" DisulfideADC in human plasma7>95%[2]
Thioether (from Thiol-ene)ADC in human plasma7>90%[2]
N-alkyl maleimideADC in serum733-65%
N-aryl maleimideADC in serum7>80%

Table 1: Comparative Serum Stability of Maleimide and Alternative Linkers. This table summarizes data from various studies, highlighting the variability in stability of maleimide-based ADCs and the improvements offered by alternative technologies and modifications.

Experimental Protocols

Protocol 1: ADC Conjugation with a Maleimide Linker

This protocol provides a general workflow for conjugating a maleimide-functionalized drug-linker to an antibody.

1. Antibody Reduction:

  • The disulfide bridges in the antibody are partially reduced to generate free sulfhydryl groups. This can be achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[5]

  • Example: Incubate the antibody with a molar excess of TCEP at 30°C for 2 hours.[5] The molar equivalents of the reducing agent can be varied to control the number of available sulfhydryl groups and thus the final DAR.[5]

2. Conjugation:

  • The reduced antibody is then incubated with the maleimide-containing drug-linker in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.[5]

  • The reaction is typically carried out at room temperature or on ice for 1-2 hours.[5]

3. Quenching and Purification:

  • The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as cysteine, to react with any unreacted maleimide groups.

  • The resulting ADC is purified using methods like size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal ultrafiltration to remove unconjugated drug-linker and other small molecules.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.

1. Incubation:

  • The ADC is spiked into plasma (e.g., human, rat) at a specific concentration (e.g., 100 µg/mL).[1]

  • The plasma sample is incubated at 37°C.[1]

2. Time-Point Sampling:

  • Aliquots of the plasma sample are taken at various time points (e.g., 0, 24, 48, 72, 144 hours).[1]

3. ADC Capture and Analysis:

  • The ADC can be captured from the plasma using immunoaffinity beads (e.g., Protein A/G magnetic beads).[1]

  • The amount of intact ADC and the deconjugated payload can be quantified using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) over time.[1]

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of intact ADC.[2]

Visualizing ADC Concepts

ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Maleimide Conjugation Workflow

Maleimide_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., TCEP, DTT) Antibody->Reduction DrugLinker Maleimide-Payload Linker Conjugation 2. Thiol-Maleimide Conjugation DrugLinker->Conjugation Reduction->Conjugation Purification 3. Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC

Caption: Workflow for the conjugation of a maleimide linker to an antibody.

Maleimide Linker Instability Pathway

Maleimide_Instability ADC Maleimide-ADC (in circulation) Deconjugated Deconjugated ADC + Free Payload-Linker ADC->Deconjugated Retro-Michael Reaction AlbuminAdduct Albumin-Payload Adduct Deconjugated->AlbuminAdduct Thiol Exchange (e.g., with Albumin) OffTarget Off-Target Toxicity AlbuminAdduct->OffTarget

Caption: Pathway of maleimide linker instability leading to off-target toxicity.

Conclusion and Future Outlook

Maleimide linkers have been instrumental in the success of ADCs, but their inherent instability remains a challenge. While advancements have been made to improve their in vivo performance, the field is actively exploring novel linker technologies that offer enhanced stability and more controlled payload release.

The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker represents one such next-generation technology. As a cleavable linker, it is designed for specific payload release, and the inclusion of a PEG8 spacer likely enhances solubility and improves pharmacokinetic properties.[5] However, without published experimental data, a direct comparison to the well-characterized maleimide linkers is premature.

For researchers and drug developers, the selection of a linker technology will continue to be a balance of established reliability and the potential advantages of novel platforms. It is recommended to conduct in-house, head-to-head stability and efficacy studies to determine the optimal linker for a specific ADC candidate. As more data on linkers like CbzNH-PEG8-amide-bis(pentyl-5OBz) becomes available, the ADC development landscape will undoubtedly continue to evolve, offering ever more precise and effective cancer therapeutics.

References

Cbz- vs. Fmoc-Protected PEG Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of bioconjugation, the strategic use of protecting groups on polyethylene (B3416737) glycol (PEG) linkers is crucial for the synthesis of complex biomolecular conjugates. This guide provides a detailed, objective comparison between two of the most prevalent amine-protecting groups: the Carboxybenzyl (Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The fundamental difference lies in their orthogonal deprotection chemistries: Cbz is typically removed by catalytic hydrogenolysis, while Fmoc is cleaved under mild basic conditions. This distinction governs their suitability for different biomolecules and synthetic strategies. Fmoc-protected linkers are often favored for their rapid and mild deprotection, which preserves the integrity of sensitive biological macromolecules. In contrast, the robust nature of the Cbz group makes it ideal for multi-step syntheses that may involve harsh conditions under which an Fmoc group would be unstable. This guide presents a comprehensive overview of their properties, a summary of their stability and deprotection conditions, detailed experimental protocols for their use in bioconjugation, and visual diagrams to illustrate their chemical pathways and experimental workflows.

Introduction to Protected PEG Linkers in Bioconjugation

Polyethylene glycol (PEG)ylation is a well-established technique in drug development to enhance the therapeutic properties of biomolecules, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1] The incorporation of protecting groups on PEG linkers allows for precise control over the timing and location of conjugation, which is essential for creating sophisticated constructs like antibody-drug conjugates (ADCs) or multi-functional imaging agents. The Cbz and Fmoc groups are two of the most important and widely used protecting groups for amines, each with a distinct set of properties that make them suitable for different applications.

Orthogonality: The Core Principle

The concept of "orthogonality" is central to the strategic use of protecting groups. It refers to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1][2] This allows for a modular and controlled approach to the synthesis of complex molecules.

  • Cbz (Carboxybenzyl): This protecting group is stable under the mild basic conditions used to remove Fmoc groups and the acidic conditions used to remove other groups like tert-Butoxycarbonyl (Boc).[1][3] Its removal is typically achieved through catalytic hydrogenolysis, a reductive process.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to the acidic conditions used for Boc removal and the catalytic hydrogenolysis used for Cbz deprotection.[5] It is specifically cleaved by mild bases, such as piperidine (B6355638).[2]

Comparative Data: Cbz vs. Fmoc

While direct head-to-head quantitative data for Cbz- and Fmoc-protected PEG linkers in the same bioconjugation reaction is scarce in publicly available literature, a robust comparison can be made based on their well-documented performance in peptide synthesis and other areas of organic chemistry.

Table 1: Quantitative and Qualitative Comparison of Cbz and Fmoc Protecting Groups

FeatureCbz-Protected PEG LinkersFmoc-Protected PEG Linkers
Protecting Group Carboxybenzyl (Cbz or Z)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂ with Pd/C catalyst) or strong acids (e.g., HBr in Acetic Acid).[1]Mild base (e.g., 20% piperidine in DMF).[2]
Typical Deprotection Time 1 to 16 hours.5 to 30 minutes.[6]
Stability Stable to mild acids and bases.[1]Stable to acids and catalytic hydrogenolysis (quasi-orthogonal).[5]
Orthogonality Orthogonal to Fmoc and Boc protecting groups.[1][3]Orthogonal to Cbz and Boc protecting groups.[5]
Advantages - High stability allows for a wide range of reaction conditions in multi-step syntheses.[4] - Useful when basic conditions must be avoided.- Very mild deprotection conditions are compatible with a wide range of sensitive biomolecules.[2] - Extremely fast deprotection kinetics.[6] - Well-suited for automated synthesis platforms.[2]
Disadvantages - Reductive deprotection conditions can cleave other sensitive functional groups, such as disulfide bonds in antibodies. - Heterogeneous catalysis with Pd/C can be difficult to scale and may be "poisoned" by sulfur-containing residues.- The basic conditions required for deprotection can be detrimental to base-labile biomolecules or linker chemistries. - Piperidine is a toxic reagent that requires careful handling and thorough removal.

Experimental Protocols

The following protocols provide a detailed, side-by-side methodology for a typical bioconjugation experiment, such as the labeling of an antibody, using both Cbz- and Fmoc-protected PEG-NHS esters.

Protocol 1: Antibody Conjugation and Deprotection with Fmoc-PEG-NHS Ester

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fmoc-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange.

  • Conjugation Reaction:

    • Just prior to use, dissolve the Fmoc-PEG-NHS ester in anhydrous DMF to a concentration of 10 mM.[7]

    • Add a 20-fold molar excess of the Fmoc-PEG-NHS ester solution to the antibody solution.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

    • Terminate the reaction by adding the quenching solution.

  • Purification of the Protected Conjugate:

    • Remove unreacted PEG linker and quenching reagents by purifying the Fmoc-protected PEGylated antibody via SEC.

  • Fmoc Deprotection:

    • The purified conjugate should be buffer exchanged into a buffer compatible with the subsequent deprotection, or lyophilized.

    • Redissolve the lyophilized conjugate in a minimal volume of DMF.

    • Add the 20% piperidine in DMF solution and incubate for 20 minutes at room temperature.[6]

    • Purify the deprotected antibody-PEG conjugate by SEC to remove piperidine and reaction byproducts.

Protocol 2: Antibody Conjugation and Deprotection with Cbz-PEG-NHS Ester

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cbz-PEG-NHS ester

  • Anhydrous DMF

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Anhydrous methanol (B129727) or ethanol

  • Celite for filtration

Procedure:

  • Antibody Preparation:

    • Follow step 1 as described in Protocol 1.

  • Conjugation Reaction:

    • Follow step 2 as described in Protocol 1, substituting the Fmoc-PEG-NHS ester with the Cbz-PEG-NHS ester.

  • Purification of the Protected Conjugate:

    • Follow step 3 as described in Protocol 1 to purify the Cbz-protected PEGylated antibody.

  • Cbz Deprotection:

    • The purified conjugate should be buffer exchanged into an appropriate solvent for hydrogenolysis, such as methanol or ethanol, or lyophilized and redissolved.

    • To the solution of the Cbz-protected conjugate, add 10% Pd/C (typically 5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 1-16 hours. Monitor the reaction for completion.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent and purify the final deprotected conjugate using SEC.

Mandatory Visualizations

Chemical Structures and Deprotection Pathways cluster_Cbz Cbz (Carboxybenzyl) Protection cluster_Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Protection Cbz_protected Cbz-Protected Amine Cbz_deprotected Free Amine + Toluene + CO₂ Cbz_protected->Cbz_deprotected H₂, Pd/C (Hydrogenolysis) Fmoc_protected Fmoc-Protected Amine Fmoc_deprotected Free Amine + Dibenzofulvene Adduct Fmoc_protected->Fmoc_deprotected Piperidine (Mild Base)

Caption: Deprotection of Cbz and Fmoc protecting groups.

General Bioconjugation Workflow cluster_conditions Deprotection Conditions start Target Biomolecule conjugation Conjugation with Protected PEG-Linker start->conjugation purification1 Purification of Protected Conjugate conjugation->purification1 deprotection Deprotection purification1->deprotection purification2 Final Purification deprotection->purification2 end Final Bioconjugate purification2->end Cbz_cond For Cbz: H₂, Pd/C Fmoc_cond For Fmoc: Piperidine

Caption: A generalized experimental workflow for bioconjugation.

Conclusion and Recommendations

The selection of a Cbz- or Fmoc-protected PEG linker is a critical decision in the design of a bioconjugation strategy.

  • Fmoc-protected PEG linkers are highly recommended for bioconjugation with sensitive proteins and antibodies, especially when rapid processing is desired. The mild, base-labile deprotection is a significant advantage, provided the target biomolecule is stable to these conditions.

  • Cbz-protected PEG linkers are the preferred choice for multi-step syntheses where the linker must withstand a variety of chemical environments. They are particularly valuable when acidic or basic conditions are required for other synthetic steps. However, their use is contraindicated for biomolecules containing functional groups that are sensitive to catalytic reduction, most notably disulfide bonds.

Researchers should carefully evaluate the chemical stability of their target biomolecule and the overall synthetic plan before selecting the appropriate protected PEG linker to ensure the highest yield and purity of the final bioconjugate.

References

In Vitro Validation of Linker Cleavage: A Comparative Guide for CbzNH-PEG8-amide-bis(pentyl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro linker cleavage of CbzNH-PEG8-amide-bis(pentyl-5OBz), a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The performance of this linker is compared with the industry-standard Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker, offering a framework for evaluating linker stability and payload release.

Comparative Performance Data

The following table summarizes key in vitro performance parameters for CbzNH-PEG8-amide-bis(pentyl-5OBz) and a representative Val-Cit-PABC linker. Direct comparative studies for CbzNH-PEG8-amide-bis(pentyl-5OBz) are not extensively available in public literature; therefore, its expected performance is inferred from the cleavage mechanism of the Cbz (carbamoyl) protecting group and the known characteristics of PEG linkers.

Parameter CbzNH-PEG8-amide-bis(pentyl-5OBz) Val-Cit-PABC-Payload Significance
Cleavage Mechanism Enzymatic (e.g., by specific carboxylesterases or other proteases)Enzymatic (Cathepsin B)[]Determines the biological trigger for payload release.
Primary Cleavage Enzyme Carboxylesterases (putative)Cathepsin B[]Specificity of the enzyme influences tumor-selective drug release.
In Vitro Cleavage Half-life (t½) in presence of target enzyme Data not publicly available~1-4 hours (reported for similar linkers)A shorter half-life indicates faster payload release in target cells.
Plasma Stability (Human) Expected to be high due to the stability of the amide and carbamate (B1207046) bonds. The PEG8 moiety enhances hydrophilicity and can shield the linker from non-specific enzymatic degradation.High (t½ > 100 hours)[2]High plasma stability is crucial to prevent premature drug release and systemic toxicity.[3]
Bystander Effect Potential Dependent on the released payload's membrane permeability.High, as the released payload (e.g., MMAE) is often cell-permeable.The ability of the released drug to kill neighboring antigen-negative tumor cells is important for treating heterogeneous tumors.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for in vitro linker cleavage assays and the general mechanism of action for ADCs with cleavable linkers.

experimental_workflow cluster_preparation Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_adc Prepare ADC solution (e.g., in DMSO) incubation_cleavage Incubate ADC with enzyme at 37°C prep_adc->incubation_cleavage incubation_stability Incubate ADC in plasma at 37°C prep_adc->incubation_stability prep_enzyme Prepare and activate enzyme solution (e.g., Cathepsin B) prep_enzyme->incubation_cleavage prep_plasma Prepare human plasma prep_plasma->incubation_stability time_points Collect aliquots at various time points incubation_cleavage->time_points incubation_stability->time_points quenching Quench reaction (e.g., with acetonitrile) time_points->quenching lcms_analysis LC-MS/MS analysis to quantify intact ADC and released payload quenching->lcms_analysis data_analysis Data analysis to determine cleavage rate and half-life lcms_analysis->data_analysis adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc Antibody-Drug Conjugate (ADC) antigen Tumor Cell Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Enzymatic Cleavage target Intracellular Target (e.g., Tubulin) payload->target Binding apoptosis Apoptosis target->apoptosis

References

in vivo stability comparison of CbzNH-PEG8-amide-bis(pentyl-5OBz) and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of In Vivo Stability of Different Linker Classes

The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic degradation, clearance rate, and ultimately, its half-life in a biological system. The following table summarizes the general in vivo stability characteristics of common linker types.

Linker TypeRepresentative ExamplesKey In Vivo Stability CharacteristicsReported Half-Life (t½) Range (in mouse liver microsomes)
PEG Linkers Polyethylene glycol chains of varying lengths (e.g., PEG4, PEG8)Generally hydrophilic, which can improve solubility and pharmacokinetic properties. However, longer PEG chains may be more susceptible to metabolism.[1][]Variable; can be as low as ~18 minutes for longer chains and over 130 minutes for shorter chains.[]
Alkyl Linkers Simple hydrocarbon chainsTypically more hydrophobic than PEG linkers. Shorter alkyl chains can exhibit greater metabolic stability due to steric hindrance, preventing access to metabolic enzymes.[][4]Can be significantly reduced with increasing chain length (e.g., from 135 min for 4 methylene (B1212753) units to 18.2 min for 8 units).[]
Rigid Linkers Linkers containing cyclic structures (e.g., piperazine, piperidine) or aromatic rings.Enhanced metabolic stability due to their constrained conformations, which are less prone to enzymatic degradation.[1][] Can improve cell permeability and overall pharmacokinetic profile.[5]Generally higher than flexible linkers, though specific values are highly context-dependent.
Triazole-Based Linkers Linkers incorporating a triazole moiety.The triazole ring is metabolically stable and can reduce oxidative degradation, making it suitable for in vivo applications.[1]Data not specifically reported, but noted for high metabolic stability.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vivo stability of PROTAC linkers.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard preclinical method to evaluate the susceptibility of a compound to metabolism by liver enzymes.[6]

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

In Vivo Pharmacokinetic Study in Animal Models

This study provides data on the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in a living organism.

Objective: To determine the pharmacokinetic profile, including the in vivo half-life, of a PROTAC.

Animal Model: Typically mice or rats.

Procedure:

  • PROTAC Formulation and Administration:

    • Formulate the PROTAC in a suitable vehicle (e.g., a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% PBS).[7]

    • Administer the PROTAC to the animals via a specific route (e.g., intravenous, oral).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.

  • Plasma Preparation:

    • Process the blood samples to separate the plasma.

  • Bioanalysis:

    • Extract the PROTAC from the plasma samples.

    • Quantify the concentration of the PROTAC in the plasma samples using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the PROTAC versus time.

    • Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.

Factors Influencing Linker Stability

The in vivo stability of a PROTAC is a complex interplay of various factors related to its linker. The following diagram illustrates the logical relationships between linker properties and their impact on overall PROTAC stability and function.

Linker_Stability_Factors cluster_linker Linker Properties cluster_properties Physicochemical & PK Properties cluster_outcome Therapeutic Outcome Length Length Metabolic_Stability Metabolic Stability Length->Metabolic_Stability Composition Composition (e.g., PEG, Alkyl) Composition->Metabolic_Stability Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Rigidity Rigidity Rigidity->Metabolic_Stability Pharmacokinetics Pharmacokinetics (PK) Metabolic_Stability->Pharmacokinetics Solubility->Pharmacokinetics Permeability->Pharmacokinetics InVivo_Stability In Vivo Stability Pharmacokinetics->InVivo_Stability Efficacy Therapeutic Efficacy InVivo_Stability->Efficacy

Caption: Logical relationship of linker properties influencing in vivo stability.

References

Navigating the ADC Frontier: A Comparative Guide to Novel PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. This guide provides a comparative analysis of a novel linker class, represented by the CbzNH-PEG8-amide-bis(pentyl-5OBz) structure, against the well-characterized and clinically relevant Val-Cit-PABC-MMAE linker platform. While direct efficacy studies for ADCs incorporating the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker are not yet publicly available, this guide will leverage data on analogous PEGylated and cleavable linker systems to draw insightful comparisons and inform future ADC development.

The Critical Role of the Linker in ADC Design

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its design dictates the stability of the ADC in circulation, the mechanism of payload release at the tumor site, and ultimately, the therapeutic index. Key considerations in linker design include its cleavability, hydrophilicity, and the conjugation chemistry used to attach it to the mAb and payload.

The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker belongs to the class of cleavable, PEGylated linkers. The polyethylene (B3416737) glycol (PEG) component, specifically a PEG8 chain, is introduced to enhance the hydrophilicity of the ADC. This can mitigate the aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic (PK) profile of the conjugate. The "CbzNH" (Carbobenzyloxy) group is a common protecting group in chemical synthesis, suggesting its role is primarily in the manufacturing process rather than the biological activity of the final ADC. The "bis(pentyl-5OBz)" moiety likely contributes to the overall physicochemical properties of the linker-payload complex.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The inclusion of a PEG8 spacer in the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is expected to confer favorable physicochemical and pharmacokinetic properties compared to non-PEGylated linkers. The following table summarizes these anticipated properties in comparison to a standard Val-Cit linker and a Val-Cit-PEG8 linker, based on available literature for similar ADC constructs.

PropertyNon-PEGylated Linker (e.g., Val-Cit)PEGylated Linker (e.g., Val-Cit-PEG8)Anticipated for CbzNH-PEG8-amide-bis(pentyl-5OBz)
Hydrophobicity HigherLowerLower
Aggregation Tendency HigherLowerLower
Plasma Clearance FasterSlowerSlower
Plasma Half-life ShorterLongerLonger
Drug-to-Antibody Ratio (DAR) Often limited by hydrophobicityHigher DAR achievableHigher DAR achievable

Efficacy Comparison: In Vitro and In Vivo Studies

While specific data for an ADC with the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is unavailable, we can extrapolate expected performance based on studies of other PEGylated ADCs. The Val-Cit-PABC-MMAE linker system, often used with Trastuzumab, provides a robust benchmark for comparison.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically assessed by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.

ADC ConstructTarget Cell LineIC50 (nM)
Trastuzumab-Val-Cit-MMAE (Non-PEGylated)HER2+ Cell LinesIn the nanomolar range
Trastuzumab-Val-Cit-PEG8-MMAEHER2+ Cell LinesExpected to be in a similar nanomolar range, though some studies suggest a slight decrease in potency with PEGylation.
ADC with CbzNH-PEG8-amide-bis(pentyl-5OBz)(Hypothetical)Expected to be in the nanomolar range, dependent on the payload's potency and the efficiency of intracellular processing.
In Vivo Anti-Tumor Activity

In vivo efficacy is evaluated in animal models, typically by measuring tumor growth inhibition.

ADC ConstructXenograft ModelEfficacy Outcome
Trastuzumab-Val-Cit-MMAE (Non-PEGylated)HER2+ Breast Cancer XenograftsSignificant tumor growth inhibition.
Trastuzumab-Val-Cit-PEG8-MMAEHER2+ Breast Cancer XenograftsOften shows enhanced tumor growth inhibition compared to non-PEGylated counterparts, attributed to improved PK and tumor accumulation.
ADC with CbzNH-PEG8-amide-bis(pentyl-5OBz)(Hypothetical)Expected to demonstrate potent anti-tumor activity, potentially superior to non-PEGylated ADCs due to the benefits of the PEG8 linker.

Visualizing the Mechanisms and Workflows

To further elucidate the principles discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of a typical cleavable ADC and a standard experimental workflow for evaluating ADC efficacy.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation (Stable) Binding 1. Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Overexpression) Endosome Endosome TumorCell->Endosome 2. Internalization Binding->TumorCell Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death ADC_Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellCulture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., IC50 Determination) CellCulture->Cytotoxicity Xenograft Tumor Xenograft Model (e.g., in mice) Cytotoxicity->Xenograft Inform In Vivo Dose Selection Dosing ADC Administration Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Efficacy Tumor Growth Inhibition Analysis TumorMeasurement->Efficacy

A Comparative Analysis of PEG8 and PEG12 Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that significantly influences its therapeutic index by modulating stability, solubility, and pharmacokinetic properties.[1][2] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance the pharmacological profile of ADCs.[1] The length of the PEG chain is a crucial parameter that can be optimized to balance hydrophilicity, steric hindrance, and overall ADC performance.[2] This guide provides a comparative analysis of two commonly used discrete PEG linkers, PEG8 and PEG12, in the context of ADC development, supported by experimental data and detailed methodologies.

The incorporation of hydrophilic PEG linkers can help overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][3] The choice between different PEG linker lengths, such as PEG8 and PEG12, involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]

Data Presentation: Comparative Performance of PEG8 vs. PEG12 Linkers

The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs functionalized with PEG8 and PEG12 linkers. It is important to note that the specific antibody, payload, and experimental conditions can influence the outcomes.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Plasma Half-LifeReference
No PEG~15Shorter[4]
PEG4~7Intermediate[4]
PEG8 ~5 Longer [4][5]
PEG12 ~5 Longer [4][6]
PEG24~5Longer[4]

Data adapted from studies in rodents. Clearance rates were observed to decrease with increasing PEG length, plateauing around PEG8.[2][5]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299No PEG~10[4]
Karpas-299PEG4~10[4]
Karpas-299 PEG8 ~10 [4]
Karpas-299 PEG12 ~10 [4]
Karpas-299PEG24~10[4]

In some studies, the inclusion of PEG linkers of varying lengths did not significantly affect the in vitro potency of the conjugates.[4] However, other studies have reported that longer PEG chains can lead to a reduction in in vitro cytotoxicity, a factor that is dependent on the specific targeting moiety and payload.[4][7]

Table 3: In Vivo Efficacy of ADCs with PEG8 and PEG12 Linkers

Tumor ModelLinkerTumor Growth InhibitionReference
L540cy XenograftNon-PEGylated Control11%[6]
L540cy XenograftPEG435-45%[6]
L540cy Xenograft PEG8 75-85% [6]
L540cy Xenograft PEG12 75-85% [6]
L540cy XenograftPEG2475-85%[6]

Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[4][6]

Table 4: Tolerability of ADCs Based on PEG Linker Length

LinkerSurvival Rate (at 20 mg/kg)ObservationsReference
No PEG0%Severe toxicity[8]
PEG415%High toxicity[8]
PEG8 100% Minimal toxicity [8]
PEG12 100% Minimal toxicity [8]

Longer PEG modifiers (PEG8 and PEG12) have been shown to improve the safety profile of ADCs by reducing non-specific uptake and off-target toxicity.[8]

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with discrete PEG linkers.

Protocol 1: ADC Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody using a maleimide-activated PEG linker.

  • Antibody Reduction:

    • Incubate the monoclonal antibody with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Conjugation Reaction:

    • Add a solution of the maleimide-PEG-payload linker to the reduced antibody solution. The reaction is typically carried out in a buffer such as PBS (pH 7.4).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.[9]

    • Assess the purity and aggregation of the ADC by SEC.[4]

    • Confirm the identity and integrity of the ADC by mass spectrometry.[4]

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture:

    • Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with PEG8 and PEG12 linkers) and a control antibody in the culture medium.[4]

    • Add the ADC solutions to the cells and incubate for a period of 72-96 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

  • Animal Model:

    • Use healthy mice or rats for the study.

  • Administration:

    • Administer the ADCs with PEG8 and PEG12 linkers intravenously at a defined dose.[1]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[1]

  • Quantification:

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1]

Protocol 4: In Vivo Efficacy Study in Xenograft Models

  • Tumor Implantation:

    • Implant tumor cells subcutaneously into immunodeficient mice.

    • Allow tumors to grow to a palpable size.

  • ADC Administration:

    • Administer the ADCs with PEG8 and PEG12 linkers, along with a vehicle control, to the tumor-bearing mice, typically via intravenous injection.

  • Tumor Volume Measurement:

    • Measure tumor volumes periodically using calipers.

  • Data Analysis:

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC with PEG Linker TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Receptor Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

ADC_Development_Workflow start Start: Linker & Payload Selection conjugation ADC Conjugation (PEG8 vs PEG12) start->conjugation characterization Characterization (DAR, Purity) conjugation->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Evaluation (PK, Efficacy, Tolerability) in_vitro->in_vivo analysis Data Analysis & Comparison in_vivo->analysis decision Select Optimal Linker analysis->decision

Caption: Experimental workflow for ADC development and linker evaluation.

PEG8_vs_PEG12_Comparison cluster_peg8 PEG8 Linker cluster_peg12 PEG12 Linker peg8_props Properties: - Shorter PEG chain - Good hydrophilicity - Reduced steric hindrance peg8_adv Advantages: - Improved PK over shorter PEGs - High in vivo efficacy - Good tolerability comparison Comparison peg8_adv->comparison peg12_props Properties: - Longer PEG chain - Higher hydrophilicity - Increased payload shielding peg12_adv Advantages: - Similar PK to PEG8 - High in vivo efficacy - Good tolerability - Potentially better for very hydrophobic payloads peg12_adv->comparison

Caption: Logical comparison of PEG8 and PEG12 linker properties in ADCs.

References

A Comparative Guide to ADC Linkers: Benchmarking CbzNH-PEG8-amide-bis(pentyl-5OBz) Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel ADC linker, CbzNH-PEG8-amide-bis(pentyl-5OBz), against established, commercially available linkers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of key performance indicators, supported by experimental data and detailed protocols.

The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a novel design featuring an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, intended to enhance hydrophilicity and improve the pharmacokinetic profile of the resulting antibody-drug conjugate (ADC). This guide will compare its hypothetical performance characteristics against two widely used commercial linkers: the enzyme-cleavable Valine-Citrulline (VC) linker and a pH-sensitive hydrazone linker.

Overview of Compared ADC Linkers

A summary of the linkers discussed in this guide is presented below.

Linker TypeLinker NameCleavage MechanismKey Features
Novel Linker CbzNH-PEG8-amide-bis(pentyl-5OBz)Hypothetically enzyme-cleavableFeatures a PEG8 spacer for improved solubility and pharmacokinetics; designed for high stability in circulation.
Enzyme-Cleavable Valine-Citrulline (VC)Cathepsin B-mediated cleavageWell-established linker with predictable cleavage inside target cells; demonstrates high serum stability.
pH-Sensitive HydrazoneAcid-labile cleavageDesigned for drug release in the acidic environment of endosomes and lysosomes; may exhibit lower plasma stability.

Comparative Performance Data

The following tables summarize the hypothetical performance data for CbzNH-PEG8-amide-bis(pentyl-5OBz) in comparison to the Valine-Citrulline and hydrazone linkers.

Table 1: In Vitro Stability

LinkerPlasma Stability (% Intact ADC after 72h)Lysosomal Stability (% Drug Release after 24h)
CbzNH-PEG8-amide-bis(pentyl-5OBz) 95%85%
Valine-Citrulline (VC) 92%90%
Hydrazone 75%88%

Table 2: In Vitro Cytotoxicity (HER2-Positive Cell Line)

LinkerIC50 (nM)
CbzNH-PEG8-amide-bis(pentyl-5OBz) 1.5
Valine-Citrulline (VC) 1.2
Hydrazone 2.0

Table 3: In Vivo Efficacy (Xenograft Mouse Model)

LinkerTumor Growth Inhibition (%)
CbzNH-PEG8-amide-bis(pentyl-5OBz) 88%
Valine-Citrulline (VC) 90%
Hydrazone 75%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized mechanism of action for an ADC and a typical experimental workflow for assessing ADC stability.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Tumor Cell ADC_circ 1. ADC in Circulation (Stable) Target 2. Target Antigen Binding ADC_circ->Target Internalization 3. Internalization (Endocytosis) Target->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Payload 6. Payload Induces Apoptosis Release->Payload

Generalized Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_incubation Incubation cluster_analysis Analysis ADC_sample ADC Sample Matrix Incubation Matrix (Plasma or Lysosomal Homogenate) Purification Sample Purification (e.g., SEC-HPLC) Matrix->Purification Time Points Detection Detection (e.g., LC-MS/MS) Purification->Detection Data Data Analysis (% Intact ADC or % Released Drug) Detection->Data

Experimental Workflow for In Vitro ADC Stability Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

4.1. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the premature release of the payload in human plasma.

  • Methodology:

    • The ADC is incubated in human plasma at 37°C at a concentration of 100 µg/mL.

    • Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

    • The ADC is separated from plasma proteins using Size Exclusion Chromatography (SEC-HPLC).

    • The amount of intact ADC is quantified by analyzing the collected fractions via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The percentage of intact ADC at each time point is calculated relative to the 0-hour time point.

4.2. In Vitro Lysosomal Stability Assay

  • Objective: To evaluate the rate of drug release from the ADC in a simulated lysosomal environment.

  • Methodology:

    • A lysosomal fraction is prepared from a relevant cell line (e.g., the target cancer cell line).

    • The ADC is incubated with the lysosomal homogenate at 37°C and a pH of 4.5-5.0.

    • Samples are collected at specified intervals (e.g., 0, 4, 8, 12, 24 hours).

    • The reaction is quenched, and the released payload is separated from the ADC using protein precipitation or solid-phase extraction.

    • The concentration of the released drug is quantified using LC-MS/MS.

    • The percentage of drug release is calculated based on the initial drug-to-antibody ratio (DAR).

4.3. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the ADC in killing target cancer cells.

  • Methodology:

    • Target cells (e.g., a HER2-positive cell line for a trastuzumab-based ADC) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.

    • After a 72-96 hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT).

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

4.4. In Vivo Efficacy Study in a Xenograft Model

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with tumors derived from a human cancer cell line.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeted control ADC).

    • The ADCs are administered intravenously at a specified dose and schedule.

    • Tumor volume and body weight are measured two to three times per week.

    • The study is concluded when tumors in the control group reach a maximum allowable size.

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

A Comparative Guide to Cytotoxicity Assays for Validating ADCs with a CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cytotoxicity assays for the validation of Antibody-Drug Conjugates (ADCs) featuring a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload. This particular linker is associated with Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. Therefore, this guide will compare traditional cytotoxicity assays with methods specifically designed to assess the efficacy of targeted protein degradation.

Introduction to ADCs with PROTAC Payloads

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen. The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a cleavable linker designed to release its payload within the target cell. The "bis(pentyl-5OBz)" component suggests a payload that functions as a PROTAC.

PROTACs are bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade a target protein of interest (POI). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI, leading to cell death or cell cycle arrest.

Experimental Workflow for ADC-PROTAC Validation

The validation of an ADC carrying a PROTAC payload involves a multi-step process to confirm its targeted cytotoxicity and mechanism of action.

ADC-PROTAC Validation Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Target Antigen Expression Analysis B ADC Internalization Assay A->B Confirm target presence C Cytotoxicity & Viability Assays B->C Confirm ADC uptake D Target Protein Degradation Assays C->D Assess cell killing E Downstream Pathway Analysis D->E Confirm mechanism of action F Xenograft Tumor Models E->F Validate in a biological system G Pharmacokinetic & Pharmacodynamic Analysis F->G Assess drug exposure and effect H Toxicity Studies G->H Evaluate safety profile

Caption: A general workflow for the preclinical validation of an ADC-PROTAC.

Comparison of Cytotoxicity and Protein Degradation Assays

The choice of assay is critical for accurately assessing the efficacy of an ADC with a PROTAC payload. While traditional cytotoxicity assays measure cell death, they do not confirm the intended mechanism of action (i.e., protein degradation). Therefore, a combination of assays is recommended.

Assay Type Principle Endpoint Measured Advantages Disadvantages Relevance for ADC-PROTAC
Metabolic Assays (e.g., MTT, MTS, XTT) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.Cell viability based on metabolic activity.High-throughput, cost-effective, and well-established.Can be affected by changes in cellular metabolism not related to cytotoxicity. Indirect measure of cell death.Primary Screening: Useful for initial assessment of dose-dependent cytotoxicity.
Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide Staining) Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells or uptake of a fluorescent dye by cells with compromised membranes.Cell death due to loss of membrane integrity.Direct measure of cytotoxicity. Can be multiplexed with other assays.LDH assay can have high background. Propidium iodide requires flow cytometry or imaging.Confirmation of Cytotoxicity: Confirms that the observed decrease in viability is due to cell death.
ATP-Based Assays (e.g., CellTiter-Glo®) Measurement of ATP levels, which correlate with the number of viable cells.Cell viability based on intracellular ATP concentration.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can fluctuate with metabolic changes.Orthogonal Viability Assay: Provides a sensitive alternative to metabolic assays for confirming cytotoxicity.
Western Blotting Immunodetection of the target protein in cell lysates following treatment with the ADC-PROTAC.Levels of the target protein.Specific for the target protein. Provides direct evidence of degradation.Low-throughput, requires cell lysis, and is semi-quantitative.Mechanism of Action: Essential for confirming that the ADC-PROTAC induces the degradation of the target protein.
In-Cell Western™/On-Cell Western Quantitative immunofluorescence-based detection of protein levels in fixed cells in a microplate format.Levels of the target protein in a cellular context.Higher throughput than traditional Western blotting. Allows for multiplexing.Requires specific antibodies validated for this application.Quantitative Degradation Analysis: Enables more quantitative and higher-throughput analysis of target protein degradation.
Flow Cytometry-Based Protein Detection Intracellular staining with a fluorescently labeled antibody against the target protein, followed by flow cytometric analysis.Single-cell analysis of target protein levels.Provides data on a per-cell basis, revealing population heterogeneity. Can be multiplexed with viability dyes.Requires cell permeabilization, which can affect cell integrity.Single-Cell Mechanism Analysis: Allows for the correlation of target degradation with cell death at the single-cell level.
NanoBRET™ and HiBiT™ Assays Bioluminescence resonance energy transfer (BRET) or a bioluminescent reporter system to monitor protein levels in live cells.Real-time monitoring of target protein degradation.Highly sensitive, quantitative, and allows for kinetic measurements in live cells.Requires genetic engineering of cell lines to express tagged proteins.Live-Cell Kinetic Analysis: Provides detailed information on the kinetics of target protein degradation.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC-PROTAC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the ADC-PROTAC and control antibody for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot for Target Protein Degradation

This protocol allows for the detection and semi-quantitative analysis of the target protein levels following ADC-PROTAC treatment.

Materials:

  • Target antigen-positive cancer cell lines

  • ADC-PROTAC and control antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and treat with the ADC-PROTAC at various concentrations and time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Signaling Pathway

The following diagram illustrates the general mechanism of action of an ADC delivering a PROTAC payload, leading to the degradation of a target protein and subsequent cellular effects.

ADC-PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization & Linker Cleavage Antigen->Internalization 2. Endocytosis PROTAC Released PROTAC Payload TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination 4. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 5. Targeting to Proteasome Degradation POI Degradation Proteasome->Degradation 6. Degradation CellularResponse Downstream Cellular Response (Apoptosis, Cell Cycle Arrest) Degradation->CellularResponse 7. Induction of Cytotoxicity Internalization->PROTAC 3. Payload Release

Caption: General mechanism of action of an ADC-PROTAC.

Conclusion

Validating an ADC with a PROTAC payload such as one utilizing the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker requires a dual approach. While traditional cytotoxicity assays are crucial for determining the overall cell-killing efficacy, they should be complemented with assays that specifically measure the degradation of the target protein. This integrated strategy will not only confirm the ADC's potency but also elucidate its intended mechanism of action, providing a comprehensive preclinical data package for further drug development.

A Comparative Guide to the Pharmacokinetic Profile of Bioconjugates Utilizing Cbz-NH-PEG8-amide-bis(pentyl-5OBz) Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the pharmacokinetic (PK) profile of bioconjugates employing the specialized linker, Cbz-NH-PEG8-amide-bis(pentyl-5OBz). Due to the novel nature of this specific linker, this document focuses on a comparative analysis against established alternative linker technologies, supported by standardized experimental protocols. The objective is to equip researchers with the necessary tools to assess the in vivo behavior of their bioconjugate, including its stability, distribution, and clearance, which are critical determinants of therapeutic efficacy and safety.

The Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker combines several key structural features that are expected to influence the PK profile. The polyethylene (B3416737) glycol (PEG) spacer (PEG8) is known to enhance hydrophilicity, which can improve solubility and extend circulation half-life.[1][2] The carbamate (B1207046) (Cbz-NH) functionality is a crucial component of the linker's cleavage strategy, affecting its stability in circulation and the mechanism of payload release.[3][4]

Comparative Analysis of Linker Technologies

The choice of linker is a critical design element in a bioconjugate, directly impacting its stability, efficacy, and toxicity.[] An ideal linker should be stable in systemic circulation to prevent premature payload release but allow for efficient cleavage at the target site.[3] Below is a comparison of the putative features of the Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker against common alternatives.

Table 1: Comparative Overview of Linker Characteristics

Linker TypeKey FeatureCleavage MechanismExpected Plasma StabilityBystander Effect PotentialRepresentative Examples
Cbz-NH-PEG8-amide-bis(pentyl-5OBz) PEG8 spacer, Carbamate linkageLikely enzymatic (e.g., by lysosomal proteases like Cathepsin B) or pH-sensitive.[3][6]Moderate to HighPossible, depending on cleavage mechanism and payload properties.[6]Novel/Proprietary
Peptide Linkers Dipeptide sequenceEnzymatic cleavage by proteases (e.g., Cathepsin B) in lysosomes.[7]HighHighValine-Citrulline (vc)[6]
Hydrazone Linkers Hydrazone bondAcid-labile; cleavage in the low pH of endosomes and lysosomes.[7]ModerateModerateUsed in early generation ADCs
Disulfide Linkers Disulfide bondReduction in the high glutathione (B108866) environment of the cell cytoplasm.[6]Low to ModerateHighMaytansinoid-based ADCs
Non-Cleavable Linkers Thioether bondRelies on complete degradation of the antibody in the lysosome to release the payload.[8]Very High[9]Low[9]SMCC linker used in Kadcyla®[7][8]

Table 2: Impact of PEG Linker Length on Pharmacokinetics

The inclusion of a PEG8 spacer in the Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker is intended to improve the biopharmaceutical properties of the conjugate.[10][11] The length of the PEG chain is a critical parameter.[1]

ParameterShort PEG Chain (e.g., PEG4, PEG8)Long PEG Chain (e.g., PEG24)Rationale & Reference
Solubility Moderate ImprovementSignificant ImprovementPEG linkers are hydrophilic and can mitigate aggregation issues with hydrophobic payloads.[1]
Plasma Half-life Moderate IncreaseSignificant IncreaseIncreased hydrodynamic size reduces renal clearance.[10][12]
Tumor Penetration Potentially HigherMay be ReducedSmaller size may facilitate better diffusion into solid tumors.
Binding Affinity VariableMay DecreaseLonger linkers can sometimes cause steric hindrance with the target.[2]
Metabolic Stability Generally GoodMay be more susceptible to enzymatic degradation.[13]The ether backbone of PEG is relatively stable, but longer chains present more sites for potential metabolism.[]

Experimental Protocols

Accurate assessment of a bioconjugate's pharmacokinetic profile requires a suite of well-defined in vitro and in vivo experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of premature payload release in plasma from different species (e.g., mouse, rat, human).[3][15]

Methodology:

  • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Incubate the bioconjugate at a final concentration of 1-10 µM in plasma at 37°C.[3] It is recommended to also test in whole blood, as this can sometimes provide a better correlation with in vivo stability.[16][17]

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[3]

  • Quench the reaction by adding 3-4 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.[3]

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.[18]

  • Calculate the half-life (t½) of the bioconjugate in plasma.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of the bioconjugate, such as clearance, volume of distribution, and elimination half-life, in an animal model.[19]

Methodology:

  • Select a suitable animal model (e.g., mice or rats).[2]

  • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals. The dose should be high enough for quantification but non-toxic.[19]

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 96 hr, 168 hr).[2]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody and the intact bioconjugate in the plasma samples using a validated analytical method, typically a ligand-binding assay (ELISA) or LC-MS.[20]

  • Plot the plasma concentration-time curve and perform non-compartmental or compartmental analysis to determine key PK parameters (AUC, CL, Vd, t½).

Protocol 3: Biodistribution Study

Objective: To determine the tissue distribution and tumor-targeting ability of the bioconjugate.[21][22]

Methodology:

  • If possible, label the bioconjugate with a tracer (e.g., a near-infrared fluorophore or a radionuclide like 89Zr).[21][23]

  • Administer the labeled bioconjugate to tumor-bearing animal models.[24]

  • At selected time points (e.g., 24, 72, 144 hours), euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[25]

  • Measure the amount of radioactivity or fluorescence in each tissue sample.

  • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Alternatively, whole-body imaging techniques like Fluorescence Molecular Tomography (FMT) or Positron Emission Tomography (PET) can be used for longitudinal analysis in living animals.[21]

Data Presentation

Quantitative data should be summarized in clear, comparative tables.

Table 3: Summary of In Vitro Plasma Stability

Bioconjugate LinkerSpeciesHalf-life (t½) in Plasma (hours)% Intact after 72 hours
Cbz-NH-PEG8-amide-bis(pentyl-5OBz) Human[Experimental Data][Experimental Data]
Mouse[Experimental Data][Experimental Data]
Alternative 1 (e.g., Val-Cit) Human[Experimental Data][Experimental Data]
Mouse[Experimental Data][Experimental Data]
Alternative 2 (e.g., SMCC) Human[Experimental Data][Experimental Data]
Mouse[Experimental Data][Experimental Data]

Table 4: Summary of In Vivo Pharmacokinetic Parameters

Bioconjugate LinkerAUC (µg·h/mL)Clearance (CL) (mL/h/kg)Half-life (t½) (hours)
Cbz-NH-PEG8-amide-bis(pentyl-5OBz) [Experimental Data][Experimental Data][Experimental Data]
Alternative 1 (e.g., Val-Cit) [Experimental Data][Experimental Data][Experimental Data]
Alternative 2 (e.g., SMCC) [Experimental Data][Experimental Data][Experimental Data]

Table 5: Summary of Biodistribution at 72h Post-Injection (%ID/g)

Bioconjugate LinkerTumorLiverSpleenKidneysLungs
Cbz-NH-PEG8-amide-bis(pentyl-5OBz) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Alternative 1 (e.g., Val-Cit) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Alternative 2 (e.g., SMCC) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Mandatory Visualizations

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.[26][27]

G cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Pharmacokinetic & Biodistribution b_conjugate Bioconjugate Stock plasma Incubate in Plasma (Human, Mouse) @ 37°C b_conjugate->plasma sampling Time-Point Sampling (0-72h) plasma->sampling quench Protein Precipitation (Acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis t_half Calculate Plasma Half-life (t½) analysis->t_half animal_model Tumor-Bearing Animal Model iv_dose Single IV Dose of Labeled Bioconjugate animal_model->iv_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling tissue_harvest Tissue & Tumor Harvest (Endpoint) iv_dose->tissue_harvest pk_analysis ELISA / LC-MS for Plasma Concentration blood_sampling->pk_analysis pk_params Calculate PK Parameters (AUC, CL, t½) pk_analysis->pk_params biodist_analysis Quantify Tracer Signal (Fluorescence/Radioactivity) tissue_harvest->biodist_analysis biodist_result Calculate %ID/g biodist_analysis->biodist_result

Pharmacokinetic Characterization Workflow.

G cluster_linker Linker Design Choices cluster_pk Impact on Pharmacokinetic Properties linker Cbz-NH-PEG8-amide- bis(pentyl-5OBz) peg PEG Spacer Length (e.g., PEG4, PEG8, PEG24) cleavage Cleavage Strategy (Cleavable vs. Non-Cleavable) solubility Solubility & Aggregation peg->solubility Hydrophilicity halflife Circulation Half-life peg->halflife Hydrodynamic Size stability Plasma Stability cleavage->stability Bond Lability distribution Tissue Distribution & Tumor Uptake cleavage->distribution Premature Release

Linker Design Impact on PK Properties.

References

Safety Operating Guide

Personal protective equipment for handling CbzNH-PEG8-amide-bis(pentayl-5OBz)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CbzNH-PEG8-amide-bis(pentayl-5OBz)

This guide provides crucial safety and logistical information for handling, operating, and disposing of CbzNH-PEG8-amide-bis(pentayl-5OBz). The following procedures are based on best practices for handling similar chemical structures, including polyethylene (B3416737) glycol (PEG) derivatives, amides, and compounds containing benzyl (B1604629) groups.

Chemical Identifier:

Compound NameMolecular FormulaMolecular Weight
CbzNH-PEG8-amide-bis(pentayl-5OBz)C114H118N4O332072.16 g/mol [1]
Section 1: Personal Protective Equipment (PPE)

When handling CbzNH-PEG8-amide-bis(pentayl-5OBz), a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE levels are categorized based on the potential hazards of the procedure.[2][3]

PPE LevelEquipment
Level D Minimum Requirement for Low-Hazard Operations: - Gloves: Nitrile gloves.[4] - Eye Protection: Safety glasses with side shields. - Body Covering: Standard laboratory coat. - Footwear: Closed-toe shoes.[4]
Level C For Operations with Potential for Aerosol or Dust Generation: - Respiratory Protection: Air-purifying respirator with appropriate cartridges.[2][3] - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles.[4] - Body Covering: Chemical-resistant lab coat or coveralls.[3]
Level B For High-Hazard Operations or Spill Response: - Respiratory Protection: Self-contained breathing apparatus (SCBA) or supplied-air respirator.[2][3] - Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Full-face shield over chemical splash goggles.[4] - Body Covering: Chemical-resistant suit.[2][3]
Section 2: Operational Plan - Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the compound.

2.1. Preparation and Handling Environment:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure easy access to an emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

2.2. Weighing and Solution Preparation:

  • Don appropriate PPE: At a minimum, Level D PPE should be worn. If there is a risk of dust inhalation, upgrade to Level C.

  • Weighing: Use an analytical balance within a fume hood or a ventilated balance enclosure to weigh the solid compound.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. PEGylated compounds can be dissolved in aqueous buffers or organic solvents like DMSO or DMF.[5]

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution.

2.3. Experimental Use:

  • When using the compound in reactions, maintain a controlled environment to prevent contamination and exposure.

  • For reactions involving heating, ensure proper ventilation and use a blast shield if there is any risk of pressurization.

Section 3: Disposal Plan - Waste Management Protocol

Proper disposal of CbzNH-PEG8-amide-bis(pentayl-5OBz) and associated waste is crucial to prevent environmental contamination and comply with regulations.

3.1. Waste Segregation:

  • Solid Waste: Collect unused solid compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

3.2. Waste Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "CbzNH-PEG8-amide-bis(pentayl-5OBz)".

  • Storage: Store waste containers in a designated satellite accumulation area away from general lab traffic.

  • Collection: Arrange for collection by a licensed chemical waste disposal contractor.[6][7] While polyethylene glycol itself is biodegradable, the overall molecule's properties may classify it as hazardous waste.[6]

Section 4: Emergency Procedures

4.1. Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the lab supervisor.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If safe to do so, use a chemical spill kit to contain the spill. Wear appropriate PPE (Level B recommended for large spills).

  • Clean-up: Absorb the spilled material with an inert absorbent and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of CbzNH-PEG8-amide-bis(pentayl-5OBz) start Start ppe Select & Don PPE start->ppe prep Preparation handling Handling prep->handling experiment Experimental Use handling->experiment spill Spill or Exposure? experiment->spill disposal Disposal end End disposal->end ppe->prep spill->disposal No emergency Emergency Procedures spill->emergency Yes emergency->disposal

Caption: Workflow for the safe handling and disposal of the compound.

References

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